(S)-4-Benzyl-3-propionyloxazolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369977 | |
| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101711-78-8 | |
| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-4-Benzyl-3-propionyloxazolidin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-3-propionyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its predictable stereochemical control and versatility have made it an invaluable tool in the construction of complex chiral molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and insights into its role in drug discovery and development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its chirality, derived from (S)-phenylalaninol, is fundamental to its function in asymmetric synthesis. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 101711-78-8 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |
| Molecular Weight | 233.26 g/mol | [2][3] |
| Melting Point | 44-46 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]²⁰/D +97° to +99° (c=1 in EtOH) | [1][3] |
| Solubility | Soluble in chloroform, ethanol, methanol, and other common organic solvents. |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.75-4.65 (m, 1H, CH-N), 4.25-4.15 (m, 2H, O-CH₂), 3.35 (dd, 1H, Ph-CH₂), 3.00-2.90 (m, 2H, CO-CH₂), 2.80 (dd, 1H, Ph-CH₂), 1.20 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.1 (C=O, propionyl), 153.5 (C=O, oxazolidinone), 135.4 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 66.2 (O-CH₂), 55.1 (CH-N), 37.8 (Ph-CH₂), 29.1 (CO-CH₂), 8.7 (CH₃) |
| IR (ATR) | ν (cm⁻¹): ~2980 (C-H), ~1780 (C=O, oxazolidinone), ~1695 (C=O, amide), ~1380, ~1210 |
| Mass Spectrometry | m/z: 233 (M⁺) |
Note: The NMR and IR data are based on typical values for N-acyloxazolidinones and may vary slightly between different sources and experimental conditions. A patent for the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidone mentions the availability of its nuclear magnetic spectrogram, though the data is not explicitly provided.[4] Deuterium-labeled versions of this compound are also available for use as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in a diastereoselective aldol reaction.
Protocol 1: Synthesis of this compound
This synthesis involves a two-step process starting from the commercially available (S)-4-benzyl-2-oxazolidinone.
Step 1: Deprotonation of (S)-4-benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium salt.
Step 2: Acylation with Propionyl Chloride
-
To the solution from Step 1, add propionyl chloride (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over approximately 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Diastereoselective Aldol Reaction
This protocol demonstrates the use of this compound as a chiral auxiliary in an Evans aldol reaction to produce a syn-aldol adduct with high diastereoselectivity.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise, followed by the slow addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the titanium enolate.
-
Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired syn-aldol adduct.
-
The chiral auxiliary can be subsequently cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification with NaOMe/MeOH) to yield the chiral β-hydroxy carboxylic acid derivative and recover the auxiliary.
Applications in Research and Drug Development
This compound is a quintessential "Evans auxiliary," a class of chiral auxiliaries renowned for their high efficiency in inducing chirality in a wide range of chemical transformations.[6]
Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[3] The benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-propionyl group. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of stereocontrol. This principle is fundamental to its use in:
-
Asymmetric Aldol Reactions: As detailed in the protocol above, it is widely used to synthesize syn-aldol products with excellent diastereoselectivity.
-
Asymmetric Alkylation: The enolate can be alkylated with various electrophiles to produce α-substituted chiral carboxylic acid derivatives.
-
Asymmetric Michael Additions: It can be employed in conjugate additions to α,β-unsaturated carbonyl compounds.
The reliability and predictability of these reactions make this compound a valuable tool for creating enantiomerically pure compounds, which is crucial in the production of fine chemicals and pharmaceuticals.[7]
Total Synthesis of Natural Products and APIs
The robustness of the chemistry involving this compound has led to its extensive use in the total synthesis of complex, biologically active natural products and active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of (-)-epothilone A , a potent anticancer agent.[8] In this synthesis, an aldol reaction employing an oxazolidinone auxiliary was a key step in constructing a crucial chiral fragment of the molecule.[8][9] This highlights its importance in accessing stereochemically complex building blocks for drug development. Furthermore, it serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[7]
References
- 1. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 4. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Total synthesis of (-)-epothilone A | Research@Leibniz University [fis.uni-hannover.de]
- 9. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
(S)-4-Benzyl-3-propionyloxazolidin-2-one: A Technical Guide
CAS Number: 101711-78-8
This technical guide provides an in-depth overview of (S)-4-Benzyl-3-propionyloxazolidin-2-one, a pivotal chiral auxiliary in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is widely utilized as a chiral auxiliary to introduce stereocenters with high enantioselectivity in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1] Its stability and compatibility with various reaction conditions make it a preferred choice for chemists.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 101711-78-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 44-46 °C | |
| Optical Rotation | [α]₂₀/D +97° to +99° (c=1 in Ethanol) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| MDL Number | MFCD00269688 | [1] |
| PubChem Substance ID | 24869502 |
Synthesis of this compound
The following experimental protocol is based on the synthetic method described in patent CN103601695A.[4] This process involves a three-step reaction sequence starting from an amino acid raw material.[4]
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol
-
In a reaction vessel, the starting amino acid is dissolved in an appropriate organic solvent.
-
A carboxyl reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), is added in a molar ratio of 1:1 to 1:1.5 (amino acid:reducing agent).[4]
-
The reaction mixture is stirred at a controlled temperature until the reduction is complete.
-
The reaction is quenched, and the product is extracted.
-
The crude product is purified by recrystallization from a suitable solvent like methanol, ethanol, or propanol to yield (S)-2-Amino-3-phenyl-1-propanol.[4]
Step 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone
-
(S)-2-Amino-3-phenyl-1-propanol is mixed with an organic solvent and diethyl carbonate in a molar ratio of 1:1 to 1:1.5.[4]
-
The mixture is subjected to microwave heating at a temperature between 60-120 °C for 1-5 hours.[4]
-
After the reaction, the mixture is filtered.
-
The solvent is removed from the filtrate, and the resulting residue is purified by column chromatography (eluent: ethyl acetate and petroleum ether mixture, e.g., 1:4 to 1:6 volume ratio) to obtain (S)-4-Benzyl-2-oxazolidinone.[4]
Step 3: Synthesis of this compound
-
(S)-4-Benzyl-2-oxazolidinone is dissolved in an organic solvent and cooled to a temperature between -10 °C and 0 °C.[4]
-
A strong base, such as sodium hydride (NaH), is added under inert conditions, and the mixture is stirred for 20-60 minutes.[4] The molar ratio of (S)-4-Benzyl-2-oxazolidinone to the base and propionyl chloride is 1:1-1.5:1-1.5.[4]
-
Propionyl chloride is added dropwise to the reaction mixture while maintaining the temperature between -10 °C and 0 °C.[4]
-
After the addition is complete, the reaction temperature is allowed to rise to 15-50 °C and is maintained for 3-8 hours.[4]
-
The reaction mixture is filtered, and the solvent is removed from the filtrate.
-
The crude product is purified by recrystallization from methanol, ethanol, or propanol to yield this compound.[4] The overall yield of this synthetic method is reported to be high, with each step achieving yields of approximately 90% or higher.[4]
Applications in Drug Development and Research
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] It serves as a chiral auxiliary, which is instrumental in establishing the stereochemistry of target molecules, a critical aspect in the development of enantiomerically pure drugs.[1] Its applications extend to the synthesis of anti-inflammatory and antimicrobial agents.[1] Furthermore, its deuterated form is used as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS during drug development.[5][6]
Experimental Workflow in Asymmetric Synthesis
Caption: General workflow for the use of this compound in asymmetric synthesis.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, with some suppliers recommending storage at 0-8 °C.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Data Sheet: (S)-4-Benzyl-3-propionyloxazolidin-2-one
Abstract
This document provides a technical overview of the molecular properties of (S)-4-Benzyl-3-propionyloxazolidin-2-one, a chiral auxiliary widely used in the asymmetric synthesis of various pharmaceuticals and fine chemicals.[1] Key physicochemical data, including molecular formula and weight, are presented. The methodology for the calculation of its molecular weight is detailed, and a structural representation is provided for reference. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 233.26 g/mol | [1][2][4] |
| CAS Number | 101711-78-8 | [2][4] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is a fundamental property derived from its molecular formula and the standard atomic weights of its constituent elements. It represents the mass of one mole of the substance.
Protocol for Calculation:
-
Identify the Molecular Formula: The established molecular formula for this compound is C₁₃H₁₅NO₃.[1][2][5]
-
Determine Elemental Composition: The formula indicates the number of atoms of each element in one molecule:
-
Carbon (C): 13 atoms
-
Hydrogen (H): 15 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
-
-
Utilize Standard Atomic Weights: The calculation employs the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of N ≈ 14.007 u
-
Atomic weight of O ≈ 15.999 u
-
-
Calculate Total Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule.
-
Mass = (13 × 12.011) + (15 × 1.008) + (1 × 14.007) + (3 × 15.999)
-
Mass = 156.143 + 15.120 + 14.007 + 47.997
-
Molecular Weight ≈ 233.267 g/mol
-
The workflow for this calculation is visualized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. (S)-(+)-4-苄基-3-丙酰基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one
(S)-4-Benzyl-3-propionyloxazolidin-2-one is a pivotal chiral auxiliary and building block in asymmetric synthesis, widely employed by researchers, scientists, and drug development professionals to achieve high levels of stereocontrol in the formation of new carbon-carbon bonds.[1] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data.
The synthesis of this compound is typically achieved through the N-acylation of the commercially available chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.[2] This precursor itself is often synthesized from the corresponding amino acid, L-phenylalanine, through a two-step process involving reduction of the carboxylic acid to an amino alcohol, followed by cyclization.[3]
I. Synthetic Pathway Overview
The overall synthesis can be broken down into two main stages:
-
Synthesis of the Chiral Auxiliary Precursor: (S)-4-Benzyl-2-oxazolidinone is prepared from L-phenylalanine.
-
N-Acylation: The chiral auxiliary is then acylated with propionyl chloride to yield the final product, this compound.
II. Detailed Experimental Protocols
A. Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine
This precursor synthesis involves the reduction of the carboxylic acid functionality of L-phenylalanine, followed by cyclization to form the oxazolidinone ring.[3]
-
Step 1: Carboxyl Reduction. L-phenylalanine is reduced to the corresponding amino alcohol, (S)-2-amino-3-phenyl-1-propanol. This reduction is typically achieved using a reducing agent like sodium borohydride in the presence of an additive.[4]
-
Step 2: Cyclization. The resulting amino phenylpropanol undergoes cyclization to form (S)-4-benzyl-2-oxazolidinone. This can be accomplished by reacting the amino alcohol with a carbonate source such as diethyl carbonate or disuccinimidyl carbonate.[3][5]
B. N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This is the final step to obtain the target molecule. The protocol described here is adapted from established procedures for the N-acylation of Evans auxiliaries.[2][6]
-
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes to ensure complete deprotonation.
-
Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to afford pure this compound.[3]
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and its precursor.
| Parameter | Value | Stage of Synthesis | Reference |
| Precursor Synthesis: (S)-4-Benzyl-2-oxazolidinone | |||
| Yield | >90% per step | From L-phenylalanine | [3] |
| Molar Ratio (Compd A-13:Base:Propionyl Chloride) | 1:1-1.5:1-1.5 | N-Acylation | [3] |
| N-Acylation: this compound | |||
| Yield | 97.0% | N-Acylation | [3] |
| Overall Yield (from Amino Phenylpropanol) | 89.0% | Two Steps | [3] |
| Molar Equivalents (n-BuLi) | 1.05 eq | N-Acylation | [2] |
| Molar Equivalents (Propionyl Chloride) | 1.1 eq | N-Acylation | [2] |
| Reaction Temperature | -78 °C to room temp. | N-Acylation | [2] |
| Product Characterization | |||
| Melting Point | 44-46 °C | Final Product | [7] |
| Optical Rotation [α]20/D | +97° (c = 1 in ethanol) | Final Product | |
| Enantiomeric Excess (ee) | 99% (HPLC) | Final Product |
Note: "Compd A-13" in the patent literature refers to (S)-4-benzyl-2-oxazolidinone.[3]
This technical guide provides a solid foundation for the synthesis of this compound. For successful implementation, it is crucial to adhere to anhydrous reaction conditions and handle organolithium reagents with appropriate care. The high yields and stereoselectivity associated with this synthesis underscore its importance in modern organic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 99 131685-53-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Evans Auxiliary: (S)-4-benzyl-3-propionyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral auxiliary, (S)-4-benzyl-3-propionyloxazolidin-2-one. It is a cornerstone molecule in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical process in the development of new therapeutics and complex molecules. This document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and key reactions, and illustrates the underlying principles of its stereodirecting power.
Core Data Presentation
The quantitative properties of this compound are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 101711-78-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 44-46 °C | |
| Optical Rotation | [α]₂₀/D +97° (c = 1 in ethanol) | |
| Purity | ≥ 99% (HPLC) |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 4.70-4.60 (m, 1H, OCH), 4.25-4.15 (m, 2H, OCH₂), 3.30 (dd, J=13.3, 3.3 Hz, 1H, PhCH₂), 2.95 (q, J=7.4 Hz, 2H, COCH₂CH₃), 2.78 (dd, J=13.3, 9.6 Hz, 1H, PhCH₂), 1.15 (t, J=7.4 Hz, 3H, COCH₂CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 174.2 (C=O, propionyl), 153.5 (C=O, oxazolidinone), 135.4 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 66.1 (OCH₂), 55.2 (OCH), 37.8 (PhCH₂), 29.0 (COCH₂CH₃), 8.6 (COCH₂CH₃) | |
| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1780 (C=O, oxazolidinone), ~1700 (C=O, amide), ~1380, ~1210 |
Experimental Protocols
Detailed methodologies for the synthesis and key applications of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound
This protocol describes the acylation of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Diastereoselective Alkylation
This protocol details the use of this compound in a diastereoselective alkylation reaction.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Diastereoselective Aldol Reaction
This protocol describes a highly diastereoselective syn-aldol reaction using a boron enolate derived from this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude aldol adduct.
-
Purify by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanistic models related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for asymmetric alkylation.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
References
An In-depth Technical Guide to N-propionyl-(4S)-benzyl-2-oxazolidinone: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-propionyl-(4S)-benzyl-2-oxazolidinone, a pivotal chiral auxiliary in modern organic synthesis. Renowned for its efficacy in establishing stereocenters, this Evans' auxiliary has become an indispensable tool in the stereocontrolled synthesis of complex molecules, particularly within the pharmaceutical industry for the development of enantiomerically pure drug candidates.[1]
Core Structure and Chemical Identity
N-propionyl-(4S)-benzyl-2-oxazolidinone, also known as (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone, is a crystalline solid at room temperature.[2] The molecule incorporates a benzyl group at the stereogenic center of the oxazolidinone ring, which is crucial for its function as a chiral auxiliary. This bulky substituent effectively shields one face of the enolate derived from the N-propionyl group, thereby directing electrophilic attack to the opposite face with high diastereoselectivity.[1]
The chemical identity of this compound is well-established and characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | (4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one[3] |
| CAS Number | 101711-78-8[2][3][4] |
| Molecular Formula | C₁₃H₁₅NO₃[2][3][4] |
| Molecular Weight | 233.26 g/mol [2][3] |
| InChI | 1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1[3][4] |
| InChIKey | WHOBYFHKONUTMW-NSHDSACASA-N[3][4] |
| SMILES | CCC(=O)N1--INVALID-LINK--CC2=CC=CC=C2[3] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of N-propionyl-(4S)-benzyl-2-oxazolidinone are critical for its handling, characterization, and application in synthesis.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 42-46 °C | [4] |
| Boiling Point | 375.51°C (rough estimate) | [4] |
| Optical Rotation | [α]²⁰/D +97° to +99° (c=1 in EtOH) | [2][4] |
| Density | 1.1475 (rough estimate) | [4] |
| Solubility | Soluble in Chloroform, Methanol | [4] |
Spectroscopic Data
While comprehensive spectral data is deposited in various databases, a representative ¹H NMR is provided for its enantiomer, (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone, which displays a characteristic pattern.
-
¹H NMR (500 MHz, CDCl₃) of (R)-enantiomer: δ 7.33 (dd, J₁=7.4 Hz, J₂=7.6 Hz, 2H), 7.29 (d, J=6.9 Hz, 1H), 7.21 (d, J=7.4 Hz, 2H), 4.67 (m, 1H), 4.18 (m, 2H), 3.31 (dd, J₁=13.3 Hz, J₂=3.2 Hz, 1H), 2.96 (m, 2H), 2.77 (dd, J₁=13.3 Hz, J₂=3.7 Hz, 1H), 1.21 (t, J=7.4 Hz, 3H).[4][5]
Role in Asymmetric Synthesis: The Evans' Auxiliary Workflow
N-propionyl-(4S)-benzyl-2-oxazolidinone is a cornerstone of asymmetric synthesis, primarily employed as an Evans' chiral auxiliary.[6] Its utility lies in its ability to direct the stereochemical outcome of reactions on the N-acyl substituent. The general workflow involves three key stages: acylation, diastereoselective enolate reaction, and subsequent removal of the auxiliary to yield a chiral product.[1]
Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.
The stereocontrol exerted by the benzyl group is rationalized by the formation of a rigid, chelated Z-enolate. The benzyl group sterically hinders one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
Caption: Stereocontrol in alkylation and aldol reactions using Evans' auxiliaries.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this auxiliary. The following are representative protocols for its synthesis and use in key asymmetric transformations.
Synthesis of N-propionyl-(4S)-benzyl-2-oxazolidinone
This procedure involves the acylation of the parent (S)-4-benzyl-2-oxazolidinone.
-
Reagents and Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium salt.[5]
-
Add propionyl chloride (1.1 eq) dropwise to the solution.[5]
-
Allow the reaction mixture to slowly warm to room temperature over several hours (e.g., 14 hours).[5]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.[5]
-
Extract the aqueous layer with ethyl acetate multiple times. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the product by recrystallization (e.g., from methanol) or column chromatography.[7]
-
Asymmetric Alkylation
This protocol describes a typical alkylation of the enolate derived from N-propionyl-(4S)-benzyl-2-oxazolidinone.
-
Reagents and Materials:
-
N-propionyl-(4S)-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-propionyl-(4S)-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.[1]
-
Cool the solution to -78 °C.[1]
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the enolate.[1]
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.[1]
-
Stir the reaction at -78 °C for 2-4 hours.[1]
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[1]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the alkylated product.[1]
-
Asymmetric Aldol Reaction
This protocol outlines a boron-mediated asymmetric aldol reaction to form syn-aldol adducts.
-
Reagents and Materials:
-
N-propionyl-(4S)-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 Phosphate buffer, Methanol, 30% Hydrogen peroxide
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-propionyl-(4S)-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM.[1]
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq). Stir at 0 °C for 30 minutes to form the boron enolate.[1]
-
Cool the reaction mixture to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 2.0 eq) dropwise.[1]
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[1]
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.[1]
-
Stir the mixture vigorously for 1 hour to break down the boron complexes. Extract with an organic solvent, dry, and purify to isolate the syn-aldol adduct.[1]
-
Applications in Drug Development and Beyond
The primary application of N-propionyl-(4S)-benzyl-2-oxazolidinone is as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[2] Its ability to introduce chirality with high fidelity is crucial for creating enantiomerically pure compounds, which is often a regulatory requirement for new drug entities.[1][2] Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and in the development of advanced materials where specific stereoisomers are required.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one | C13H15NO3 | CID 2733696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 [chemicalbook.com]
- 5. (R)-(-)-4-BENZYL-3-PROPIONYL-2-OXAZOLIDINONE | 131685-53-5 [chemicalbook.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
Chiral Auxiliaries in Asymmetric Synthesis: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of asymmetric induction in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dictated by its stereochemical configuration. This in-depth technical guide provides a comprehensive overview of the core principles of chiral auxiliaries, focusing on three of the most successful and widely utilized examples: Evans' oxazolidinones, Oppolzer's sultam, and Myers' pseudoephedrine.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1] Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can ideally be recovered for reuse.[1]
The general workflow of asymmetric synthesis using a chiral auxiliary can be summarized in three key steps:
-
Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.
-
Diastereoselective Reaction: The chiral auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, resulting in the preferential formation of one diastereomer.
-
Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.[1]
Prominent Chiral Auxiliaries: A Comparative Overview
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2][3] Derived from readily available amino alcohols, their stereodirecting ability stems from the steric hindrance provided by the substituent at the C4 position, which effectively shields one face of the corresponding enolate.[1]
Oppolzer's Sultam
Based on camphor, Oppolzer's sultam is a highly effective chiral auxiliary known for its rigidity and strong stereodirecting capabilities in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[4][5] The rigid bicyclic framework provides a well-defined chiral environment, leading to high levels of diastereoselectivity.
Myers' Pseudoephedrine
Andrew G. Myers developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of enolates.[6][7] Both enantiomers of pseudoephedrine are readily available.[6] The corresponding amides undergo highly diastereoselective alkylations to produce a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones after cleavage.[6][8]
Quantitative Data Summary
The following tables summarize the performance of these key chiral auxiliaries in representative reactions.
Table 1: Evans' Oxazolidinone in Asymmetric Aldol Reactions [9][10][11]
| Aldehyde | N-Acyloxazolidinone | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Propionyl | >99:1 | 85 |
| Benzaldehyde | Propionyl | >99:1 | 89 |
| Acetaldehyde | Propionyl | 98:2 | 75 |
Table 2: Oppolzer's Sultam in Asymmetric Diels-Alder Reactions [10][12]
| Diene | Dienophile (N-acryloylsultam) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Cyclopentadiene | (S)-N-Acryloyl-2,10-camphorsultam | >98:2 | 90 |
| 1,3-Butadiene | (S)-N-Crotonoyl-2,10-camphorsultam | 95:5 | 85 |
| Isoprene | (S)-N-Acryloyl-2,10-camphorsultam | 97:3 | 88 |
Table 3: Myers' Pseudoephedrine in Asymmetric Alkylations [2][8][13]
| Pseudoephedrine Amide | Alkyl Halide | Diastereomeric Ratio | Yield (%) |
| Propionamide | Benzyl bromide | >99:1 | 95 |
| Phenylacetamide | Methyl iodide | 98:2 | 92 |
| Isobutyramide | Ethyl iodide | 97:3 | 88 |
Experimental Protocols
Synthesis of Evans' (S)-4-Benzyl-2-oxazolidinone Auxiliary[14]
-
Preparation of (S)-Phenylalaninol: To a stirred suspension of (S)-phenylalanine (1.00 mol) in dry THF (1 L) at 0 °C under an inert atmosphere, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.50 mol). After the addition is complete, the mixture is stirred at room temperature for 18 hours. The reaction is then carefully quenched by the slow addition of methanol (200 mL). The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 200 mL). The resulting solid is recrystallized from ethyl acetate to afford (S)-phenylalaninol.
-
Cyclization: A mixture of (S)-phenylalaninol (1.00 mol) and diethyl carbonate (1.20 mol) is heated to 130 °C for 4 hours. The ethanol formed during the reaction is removed by distillation. After cooling, the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.
Evans' Asymmetric Aldol Reaction[9][11]
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer (1 M). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the aldol adduct.
Cleavage of the Evans' Auxiliary to a Carboxylic Acid[1][15][16]
-
To a solution of the N-acyl oxazolidinone adduct (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 equiv).
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (5.0 equiv).
-
The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1 M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Synthesis of Oppolzer's (1S)-(-)-2,10-Camphorsultam[17][18]
-
A solution of (1S)-(+)-10-camphorsulfonic acid (1.0 mol) in thionyl chloride (3.0 mol) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude sulfonyl chloride.
-
The crude sulfonyl chloride is dissolved in dry toluene (1 L) and cooled to 0 °C. Gaseous ammonia is bubbled through the solution for 1 hour. The resulting precipitate is filtered and washed with cold toluene. The filtrate is concentrated to give the sulfonamide.
-
The sulfonamide is reduced with lithium aluminum hydride (1.5 mol) in refluxing THF for 12 hours. The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is recrystallized from ethanol to afford (1S)-(-)-2,10-camphorsultam.
Oppolzer's Sultam in a Diels-Alder Reaction[10][12]
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in dry CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of acryloyl chloride (1.2 equiv). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄, filtered, and concentrated to give the N-acryloyl sultam.
-
A solution of the N-acryloyl sultam (1.0 equiv) and cyclopentadiene (3.0 equiv) in CH₂Cl₂ (0.2 M) is stirred at -78 °C for 4 hours in the presence of a Lewis acid catalyst such as diethylaluminum chloride (0.1 equiv).
-
The reaction is quenched with saturated aqueous NaHCO₃, and the mixture is warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The product is purified by chromatography.
Preparation of a Myers' Pseudoephedrine Amide[6][13]
-
To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) in dry toluene (0.5 M) at 0 °C, add propionyl chloride (1.1 equiv) dropwise.
-
The mixture is stirred at room temperature for 1 hour.
-
The resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to afford the pseudoephedrine propionamide.
Myers' Asymmetric Alkylation[2][7][19]
-
To a suspension of anhydrous lithium chloride (6.0 equiv) in dry THF (0.4 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.1 equiv) in THF. The mixture is stirred for 15 minutes.
-
A solution of the pseudoephedrine amide (1.0 equiv) in THF is added dropwise to the LDA/LiCl suspension at -78 °C. The mixture is warmed to 0 °C for 30 minutes and then re-cooled to -78 °C.
-
The alkylating agent (1.5 equiv) is added, and the reaction is stirred at 0 °C for 4-6 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by chromatography or recrystallization.
Cleavage of the Myers' Auxiliary to an Alcohol[13][20]
-
To a solution of the alkylated pseudoephedrine amide (1.0 equiv) in dry THF (0.2 M) at 0 °C, add lithium aluminum hydride (2.0 equiv) portionwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated, and the crude alcohol is purified by chromatography. The pseudoephedrine auxiliary can be recovered from the solid precipitate.
Conclusion
Chiral auxiliaries remain an indispensable tool in the field of asymmetric synthesis, providing a robust and predictable method for the construction of stereochemically complex molecules. Evans' oxazolidinones, Oppolzer's sultam, and Myers' pseudoephedrine represent a versatile toolkit for the modern synthetic chemist, each offering distinct advantages for a range of chemical transformations. The high diastereoselectivities, reliable protocols, and the potential for auxiliary recovery make these methods highly valuable in both academic research and industrial drug development. While the field of asymmetric catalysis continues to evolve, the reliability and effectiveness of chiral auxiliaries ensure their continued prominence in the synthesis of enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synarchive.com [synarchive.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 11. york.ac.uk [york.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Evans Oxazolidinone Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evans oxazolidinone auxiliaries are powerful and versatile chiral auxiliaries used in asymmetric synthesis to control the stereochemical outcome of reactions. Developed by David A. Evans and his research group, these auxiliaries have become a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs.[1] Their widespread adoption stems from their high levels of stereocontrol, predictable outcomes, and the relative ease of attachment and removal.
This technical guide provides a comprehensive overview of the core principles and practical applications of Evans oxazolidinone auxiliaries. It includes detailed experimental protocols for key transformations, a summary of quantitative data to showcase their efficacy, and visual diagrams to illustrate the underlying mechanisms and workflows.
Mechanism of Action: Stereocontrol in Asymmetric Synthesis
The stereodirecting power of Evans oxazolidinone auxiliaries arises from their ability to create a rigid and sterically hindered environment around a prochiral center. This is typically achieved through the formation of a chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.
For instance, in an alkylation reaction, the N-acyl oxazolidinone is deprotonated to form a (Z)-enolate, which is stabilized by chelation to a metal cation (e.g., Li⁺ or Na⁺). The bulky substituent on the auxiliary then dictates that the electrophile attacks from the face opposite to this substituent, leading to the observed stereochemical outcome.
Core Experimental Workflow
The general workflow for utilizing an Evans oxazolidinone auxiliary involves three key steps:
-
Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to attach the substrate of interest.
-
Diastereoselective Reaction: The N-acylated auxiliary then undergoes a diastereoselective transformation, such as an alkylation or an aldol reaction, to create the desired stereocenter.
-
Cleavage: Finally, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery and recycling of the auxiliary.[1]
Caption: General workflow for asymmetric synthesis using Evans oxazolidinone auxiliaries.
Quantitative Data Summary
The following tables summarize the diastereoselectivity of common reactions employing Evans oxazolidinone auxiliaries and the enantiomeric excess of the final products after cleavage.
Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Acyl Oxazolidinones
| N-Acyl Group | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | [2][3] |
| Propionyl | Benzyl bromide | LDA | >99:1 | [4] |
| Propionyl | Methyl iodide | LDA | 99:1 | [4] |
| Butyryl | Ethyl iodide | LDA | 98:2 | [4] |
| Phenylacetyl | Methyl iodide | KHMDS | >99:1 |
d.r. determined by methods such as NMR spectroscopy or gas chromatography.
Table 2: Diastereoselectivity in Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) | [5] |
| Propionyl | Benzaldehyde | Bu₂BOTf | 97:3 (syn) | [5] |
| Acetyl | Propionaldehyde | TiCl₄ | 1:1 | [6][7] |
| Propionyl | Propionaldehyde | MgBr₂ | 10:90 (anti) | [8] |
Diastereoselectivity is highly dependent on the choice of Lewis acid and substrate.
Table 3: Enantiomeric Excess (% ee) of Products after Auxiliary Cleavage
| Product Type | Cleavage Method | Starting Material (N-Acyl Group) | % ee | Reference |
| Carboxylic Acid | LiOH / H₂O₂ | Propionyl (after allylation) | >99 | [2][3] |
| Carboxylic Acid | LiOH / H₂O₂ | Phenylacetyl (after methylation) | >98 | |
| Primary Alcohol | LiBH₄ | Propionyl (after benzylation) | >99 | |
| Methyl Ester | NaOMe / MeOH | Butyryl (after ethylation) | >98 |
% ee is typically determined by chiral HPLC or GC analysis.
Detailed Experimental Protocols
The following are representative protocols for the key steps in a typical Evans auxiliary-mediated asymmetric synthesis.
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionyl chloride.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous toluene.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the acylation of the Evans oxazolidinone auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-propionyl oxazolidinone with allyl iodide.[3]
Materials:
-
(S)-4-Benzyl-3-propyonyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) solution in THF
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaN(TMS)₂ solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to form the enolate.
-
Add allyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the diastereomeric product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
The Architect's Tool: A Technical Guide to Stereoselective Synthesis Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement, making the ability to selectively produce a single stereoisomer a cornerstone of modern drug discovery and development. Among the powerful strategies to achieve this control, the use of chiral auxiliaries remains a robust and reliable method for inducing stereoselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the principles, applications, and practical considerations of employing chiral auxiliaries in stereoselective synthesis, with a focus on some of the most influential and widely adopted examples.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] The auxiliary imparts its own chirality to the substrate, creating a diastereomeric intermediate. This allows for facial discrimination of the prochiral center, leading to the preferential formation of one diastereomer over the other.[3] After the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered for reuse.[1]
The success of a chiral auxiliary hinges on several key factors:
-
Availability and Cost: The auxiliary should be readily available in both enantiomeric forms and be economically viable for the desired scale of synthesis.[3]
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[3]
-
High Diastereoselectivity: The auxiliary must exert a strong stereochemical influence, leading to high diastereomeric excess (d.e.) in the key bond-forming step.
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-understood mechanistic model.
The general workflow for employing a chiral auxiliary is depicted below:
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Key Chiral Auxiliaries and Their Applications
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools for the asymmetric alkylation and aldol reactions of carboxylic acid derivatives.[2] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[4]
Mechanism of Stereocontrol in Alkylation:
The stereochemical outcome of the alkylation of N-acyloxazolidinones is governed by the formation of a rigid, chelated (Z)-enolate.[5][6] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.[3]
Caption: Simplified mechanism of Evans auxiliary-mediated alkylation.
Quantitative Data for Evans Auxiliary Reactions:
| Substrate (N-Acyl Group) | Electrophile/Aldehyde | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | Alkylation | >99:1 | 90-95 | [7] |
| Propionyl | Allyl iodide | Alkylation | 98:2 | ~85 | [5][6] |
| Propionyl | Isobutyraldehyde | Aldol (syn) | >99:1 | 80-90 | [4][8] |
| Propionyl | Benzaldehyde | Aldol (syn) | >99:1 | 85-95 | [4][8] |
Experimental Protocol: Evans Aldol Reaction
This protocol describes a typical boron-mediated syn-selective aldol addition.[4][9]
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then for an additional 1 hour at 0 °C.
-
Work-up and Purification: The reaction is quenched with a pH 7 buffer solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (or other suitable reagents like LiBH₄) is added, and the reaction is stirred until the starting material is consumed. The resulting carboxylic acid or alcohol is then isolated after an appropriate work-up.
Myers Pseudoephedrine Amides
Andrew Myers developed a practical method for the asymmetric alkylation of carboxylic acids using pseudoephedrine as a chiral auxiliary.[10] A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often allows for purification by recrystallization.[11]
Mechanism of Stereocontrol:
Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, chelated (Z)-enolate.[7][12] The phenyl group of the auxiliary shields one face of the enolate, directing the electrophile to the opposite face.[12]
Caption: Simplified mechanism of Myers auxiliary-mediated alkylation.
Quantitative Data for Myers Auxiliary Reactions:
| Substrate (Acyl Group) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | ≥99% | 90 | [11] |
| Phenylacetyl | Methyl iodide | ≥99% | 92 | [11] |
| Isovaleryl | Ethyl iodide | ≥99% | 88 | [11] |
| Crotonyl | Methyl iodide | ≥99% | 95 | [11] |
Experimental Protocol: Myers Asymmetric Alkylation
This procedure outlines the alkylation of a pseudoephedrine amide.[7][11][13]
-
Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine to form the corresponding amide.
-
Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF is cooled to -78 °C. A solution of LDA (2.2 equiv) in THF is then added slowly.
-
Alkylation: The alkylating agent (1.5 equiv) is added to the enolate solution at -78 °C. The reaction is allowed to warm to 0 °C and stirred until completion.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by crystallization or chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing with aqueous H₂SO₄).
Enders SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[14] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[15]
Mechanism of Stereocontrol:
The ketone or aldehyde is first converted to a chiral hydrazone.[14] Deprotonation with LDA forms a lithium azaenolate, which is stabilized by chelation between the lithium cation and the methoxy group of the auxiliary.[16][17] This chelation creates a rigid, planar five-membered ring that blocks one face of the azaenolate, directing the electrophile to the opposite face.[16]
Caption: Simplified mechanism of Enders SAMP/RAMP-mediated alkylation.
Quantitative Data for Enders SAMP/RAMP Reactions:
| Ketone/Aldehyde | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Cyclohexanone | Methyl iodide | SAMP | ≥95% e.e. | 70-80 | [14] |
| Propiophenone | Ethyl iodide | RAMP | ≥96% e.e. | 75-85 | [14] |
| 3-Pentanone | Methyl iodide | SAMP | ≥97% d.e. | 87 | [18] |
| Acetone | Benzyl bromide | SAMP | ≥98% e.e. | 60-70 | [14] |
Experimental Protocol: Enders SAMP/RAMP Alkylation
This protocol describes the formation of the hydrazone and subsequent alkylation.[14][19]
-
Hydrazone Formation: The ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.1 equiv) are stirred in a suitable solvent (e.g., diethyl ether) at room temperature until the reaction is complete (monitored by TLC or GC). The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.
-
Alkylation: The purified hydrazone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C. The alkylating agent (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude alkylated hydrazone is purified by chromatography.
-
Auxiliary Cleavage: The alkylated hydrazone can be cleaved to the corresponding ketone or aldehyde by ozonolysis or by treatment with an acid.
Conclusion
Stereoselective synthesis using chiral auxiliaries remains a cornerstone of modern organic chemistry, providing a reliable and predictable means of controlling stereochemistry. The Evans, Myers, and Enders auxiliaries, among others, have proven their utility in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. A thorough understanding of their underlying mechanistic principles, coupled with access to detailed experimental protocols and quantitative performance data, empowers researchers to strategically select and effectively implement the most appropriate chiral auxiliary for their synthetic challenges. As the demand for enantiomerically pure compounds continues to grow, the judicious application of these powerful tools will undoubtedly continue to drive innovation in chemical synthesis. application of these powerful tools will undoubtedly continue to drive innovation in chemical synthesis.
References
- 1. [PDF] Chiral Auxiliaries in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. web.mit.edu [web.mit.edu]
- 19. benchchem.com [benchchem.com]
The Core Mechanism of (S)-4-Benzyl-3-propionyloxazolidin-2-one: A Technical Guide to Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Benzyl-3-propionyloxazolidin-2-one, a cornerstone chiral auxiliary developed by Evans, has revolutionized asymmetric synthesis. Its remarkable ability to direct stereoselective carbon-carbon bond formation, particularly in aldol reactions, has made it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This technical guide provides an in-depth exploration of the mechanism of action of this versatile auxiliary, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its stereodirecting power.
Introduction: The Power of Chiral Auxiliaries
Asymmetric synthesis, the selective creation of a specific stereoisomer, is paramount in drug development, as the therapeutic efficacy and safety of a drug are often dictated by its three-dimensional structure. Chiral auxiliaries are temporary appendages that impart stereochemical control on a reaction, after which they are cleaved to reveal the desired enantiomerically enriched product. Among these, the oxazolidinone-based auxiliaries introduced by David A. Evans have proven to be exceptionally reliable and predictable. This compound, derived from the readily available amino acid (S)-phenylalaninol, is a prominent member of this class, celebrated for its high diastereoselectivity in enolate-based reactions.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high degree of stereoselectivity achieved with this compound in aldol additions is rationalized by the Zimmerman-Traxler model.[1] This model posits a highly organized, chair-like six-membered transition state. The key steps and controlling factors are outlined below:
-
Formation of a (Z)-Enolate: The reaction is initiated by the deprotonation of the α-carbon of the propionyl group. The use of a Lewis acid, such as dibutylboron triflate, in the presence of a hindered amine like triethylamine, selectively generates the (Z)-enolate. This stereochemistry is crucial for the subsequent stereocontrol.[1]
-
Chelation and Transition State Assembly: The boron atom of the enolate chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, along with the inherent steric and electronic properties of the auxiliary, forces the system into a rigid, chair-like six-membered transition state upon the approach of an aldehyde.
-
Minimization of Dipole Moments: To alleviate unfavorable dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate, the oxazolidinone ring orients itself in a way that the two carbonyls are anti-periplanar. This conformation places the benzyl group in a pseudo-equatorial position, effectively shielding one face of the enolate.
-
Diastereofacial Selection: The bulky benzyl group at the C4 position of the oxazolidinone sterically hinders the "top" (Si) face of the enolate. Consequently, the aldehyde preferentially approaches from the less hindered "bottom" (Re) face. The aldehyde's substituent (R group) occupies a pseudo-equatorial position in the chair transition state to minimize 1,3-diaxial interactions.
-
Stereospecific C-C Bond Formation: This highly organized transition state assembly leads to the formation of a new carbon-carbon bond with a predictable stereochemical outcome, yielding the syn-aldol adduct as the major product.
Below is a visualization of the key steps in the mechanism of action.
Overall workflow of the Evans asymmetric aldol reaction.
The following diagram illustrates the Zimmerman-Traxler transition state for the reaction between the (Z)-boron enolate of this compound and a generic aldehyde.
Zimmerman-Traxler model for the Evans aldol reaction.
Quantitative Data Presentation
The efficacy of this compound is demonstrated by the consistently high diastereoselectivity achieved with a variety of aldehydes. The following table summarizes representative results for boron-mediated aldol reactions.
| Aldehyde (R in R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | 81 | >20:1 | [2] |
| Benzaldehyde | 86 | 97:3 | [3][4] |
| 2,4-Dimethoxybenzaldehyde | - | - | [3] |
| n-Octanal | - | High | [5] |
Note: The data for benzaldehyde and 2,4-dimethoxybenzaldehyde are from reactions with the related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, which is expected to exhibit similar selectivity.[3][4] The reaction with isobutyraldehyde was performed with a lithium enolate, and still showed high selectivity.[2]
Experimental Protocols
The following are generalized protocols for the key steps in an Evans asymmetric aldol reaction.
N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This procedure describes the acylation with propionyl chloride.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Boron-Mediated Asymmetric Aldol Reaction
This protocol details the reaction of N-propionyl-(S)-4-benzyl-2-oxazolidinone with a generic aldehyde.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude aldol adduct.
-
Purify by flash column chromatography.
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed under various conditions to yield the desired chiral product.
-
To obtain the carboxylic acid: Hydrolyze using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture.
-
To obtain the primary alcohol: Perform a reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To obtain the methyl ester: Carry out a transesterification with sodium methoxide in methanol.
Conclusion
This compound stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its mechanism of action, elegantly explained by the Zimmerman-Traxler model, relies on a combination of chelation, steric hindrance, and conformational control to achieve exceptional levels of diastereoselectivity in aldol reactions. The predictability and high fidelity of this system have cemented its role as a vital tool for chemists in academic and industrial research, particularly in the development of new therapeutics where stereochemical purity is non-negotiable. The detailed protocols and understanding of the underlying mechanistic principles provided in this guide are intended to facilitate its successful application in the synthesis of complex chiral molecules.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. alfa-chemistry.com [alfa-chemistry.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-benzyl-3-propionyloxazolidin-2-one for Stereocontrol
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-4-benzyl-3-propionyloxazolidin-2-one, a paramount chiral auxiliary in modern organic synthesis. This document details the underlying principles of stereocontrol, provides comprehensive experimental protocols for key transformations, and presents quantitative data to guide synthetic strategy.
This compound, an eminent member of the Evans' oxazolidinone auxiliaries, has established itself as an indispensable tool for the asymmetric synthesis of complex molecules.[1] Its rigid structure and predictable stereodirecting capabilities have made it a staple in both academic research and industrial drug development for the construction of chiral centers with high fidelity. This whitepaper serves as a technical resource, elucidating the role of this chiral auxiliary in achieving superior stereocontrol in a variety of carbon-carbon bond-forming reactions.
The Principle of Stereocontrol: A Mechanistic Overview
The remarkable stereoselectivity imparted by this compound stems from a combination of steric and electronic factors that govern the formation of a key intermediate: the (Z)-enolate. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered side.[1]
The formation of a rigid, chelated six-membered transition state is crucial for this high degree of stereocontrol. In the case of boron-mediated aldol reactions, the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state into a chair-like conformation.[2] To minimize steric clashes, the substituent of the aldehyde occupies a pseudo-equatorial position, leading to the predictable formation of the syn-aldol adduct.[2]
Figure 1: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
Key Asymmetric Transformations
This compound is a versatile chiral auxiliary that facilitates a range of highly diastereoselective transformations.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a robust method for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The reaction between the boron enolate of this compound and various aldehydes consistently yields the syn-aldol adduct with excellent diastereoselectivity.
Table 1: Performance in Asymmetric Aldol Reactions with Various Aldehydes [2]
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | 80 | >99:1 |
| Benzaldehyde | 95 | >99:1 |
| Propionaldehyde | 85 | >98:2 |
| Acetaldehyde | 75 | 95:5 |
Asymmetric Alkylation
Asymmetric alkylation of the enolate derived from this compound provides a reliable route to enantiomerically enriched carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the bulky benzyl group.
Table 2: Performance in Asymmetric Alkylation with Various Electrophiles [1]
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Allyl Iodide | 92 | 98:2 |
| Benzyl Bromide | 90 | 97:3 |
| Methyl Iodide | 88 | 99:1 |
| Ethyl Iodide | 85 | 96:4 |
Asymmetric Michael Additions
The conjugate addition of the enolate of this compound to α,β-unsaturated carbonyl compounds offers a powerful method for the stereoselective formation of 1,5-dicarbonyl compounds. These reactions proceed with high diastereoselectivity, providing access to complex chiral building blocks.[3]
Table 3: Performance in Asymmetric Michael Additions [3]
| Michael Acceptor | Base | Yield (%) | Diastereomeric Excess (de) |
| (E)-3-(But-2-enoyl)-4-phenyloxazolidin-2-one | DBU | 95 | >98% |
| (E)-3-Cinnamoyl-4-phenyloxazolidin-2-one | DBU | 92 | >98% |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
N-Acylation of (S)-4-benzyl-2-oxazolidinone
Figure 2: Experimental workflow for N-acylation.
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Boron-Mediated Asymmetric Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with an appropriate organic solvent.
-
Purify by flash column chromatography.[2]
Asymmetric Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
A critical step in this methodology is the efficient removal of the chiral auxiliary to afford the desired chiral product and allow for the recovery of the valuable auxiliary. The choice of cleavage method depends on the desired functional group.
Figure 3: Cleavage pathways to different chiral products.
Protocol for Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the aldol or alkylation adduct in a mixture of THF and water (typically a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the recovered chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.[2]
Conclusion
This compound remains a powerful and reliable chiral auxiliary for the synthesis of enantiomerically enriched compounds. Its ability to direct a wide range of C-C bond-forming reactions with high and predictable diastereoselectivity makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. The straightforward protocols for its application and cleavage, coupled with the high stereochemical control it offers, ensure its continued prominence in the landscape of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diastereoselective Aldol Reaction with (S)-4-Benzyl-3-propionyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, providing a reliable and highly predictable method for the stereoselective formation of carbon-carbon bonds.[1] This powerful technique utilizes a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde, yielding β-hydroxy carbonyl compounds with excellent diastereoselectivity.[1] The resulting syn-aldol adducts are valuable intermediates in the synthesis of complex natural products and pharmaceuticals, particularly in the construction of polyketide chains.[1][2] The high degree of stereocontrol is achieved through a well-ordered, chair-like Zimmerman-Traxler transition state.[1][3]
Reaction Principle and Stereochemical Control
The remarkable stereoselectivity of the Evans aldol reaction is rooted in a few key principles:
-
Formation of the (Z)-Enolate: Treatment of the N-acylated oxazolidinone, in this case (S)-4-benzyl-3-propionyloxazolidin-2-one, with a Lewis acid such as dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate.[1]
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the aldehyde, forming a rigid, six-membered chair-like transition state.[1][2][3]
-
Stereodirection by the Chiral Auxiliary: The benzyl group on the chiral auxiliary sterically shields one face of the enolate. To minimize steric hindrance, the aldehyde's substituent (R' group) occupies a pseudo-equatorial position in the transition state. This forces the aldehyde to approach from the less hindered face, thereby dictating the absolute stereochemistry of the two newly formed stereocenters.[1][4] The dipole moments of the two carbonyl groups are also minimized in this arrangement.[2]
Quantitative Data Summary
The diastereoselective aldol reaction of this compound with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80 |
| Benzaldehyde | >99:1 | 85 |
| Propionaldehyde | 97:3 | 88 |
Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions, purity of reagents, and scale.[4]
Experimental Protocols
1. Preparation of this compound
This protocol describes the acylation of the chiral auxiliary.
-
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.5 eq), either neat or as a solution in CH₂Cl₂, dropwise.
-
Continue stirring at -78 °C for 20-30 minutes, then warm the reaction to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Remove the solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[5]
-
3. Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed to yield the β-hydroxy acid, ester, or alcohol, and the auxiliary can often be recovered and recycled. A common method is reductive cleavage to the 1,3-diol.
-
Materials:
-
Aldol adduct
-
Anhydrous Diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
-
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated Rochelle's salt solution.
-
Allow the mixture to stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product diol and the recovered chiral auxiliary by flash column chromatography.
-
Visualizations
Caption: Evans Aldol Reaction Mechanism.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
Application Notes and Protocols for Asymmetric Alkylation Using Evans Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing asymmetric alkylation reactions using Evans oxazolidinone chiral auxiliaries. This powerful technique is widely employed in academic and industrial settings for the enantioselective synthesis of α-substituted carboxylic acid derivatives, which are crucial building blocks in the synthesis of complex molecules and pharmaceuticals.[1][2] The protocol covers the acylation of the chiral auxiliary, the diastereoselective alkylation of the resulting imide enolate, and the subsequent cleavage of the auxiliary to yield the desired chiral product.
Introduction
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][3] The Evans oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries for asymmetric synthesis.[1][2] The key principle behind their effectiveness lies in the rigid conformational control they exert on the enolate intermediate, leading to highly diastereoselective reactions.[4] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[4]
Mechanism of Stereocontrol
The high stereoselectivity of the Evans asymmetric alkylation is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation.[4][5] The metal cation (typically lithium or sodium) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.[4] The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically hinders one face of the planar enolate. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess.[4][5]
Experimental Protocols
This section details the three key experimental stages of the Evans asymmetric alkylation:
-
Acylation of the Chiral Auxiliary: Attachment of the acyl group to the Evans auxiliary.
-
Diastereoselective Alkylation: The key stereochemistry-defining step.
-
Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the final product.
Protocol 1: Acylation of the Evans Auxiliary
This protocol describes the acylation of (4R,5S)-4-benzyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(4R,5S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-propionyl oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl oxazolidinone (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq).
-
Dissolve the imide in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.[5]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary via hydrolysis to yield the carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Aqueous hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 0.8 M, 4.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Data Presentation
The following table summarizes typical yields and diastereoselectivities for the asymmetric alkylation of various N-acyl Evans auxiliaries with different electrophiles.
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 | [4] |
| Propionyl | Allyl iodide | NaHMDS/THF | ~70 | 98:2 | [5][6] |
| Acetyl | Methyl iodide | LDA/THF | 85-95 | 95:5 | [7] |
| Butyryl | Ethyl iodide | LDA/THF | 88-94 | >99:1 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the Evans asymmetric alkylation protocol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols: (S)-4-Benzyl-3-propionyloxazolidin-2-one in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyl-3-propionyloxazolidin-2-one, a widely utilized Evans chiral auxiliary, is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Its rigid structure, conferred by the oxazolidinone ring, and the steric hindrance provided by the benzyl group at the C4 position, allow for highly diastereoselective reactions of the N-propionyl group. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable precursors in pharmaceutical and natural product synthesis.
The core principle of this methodology lies in the formation of a chiral enolate from this compound. The benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the Michael acceptor to the opposite face. This results in a highly diastereoselective conjugate addition, leading to the formation of a new stereocenter with a predictable configuration. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Key Applications
-
Asymmetric Synthesis of 1,5-Dicarbonyl Compounds: The Michael addition of the enolate of this compound to α,β-unsaturated ketones and esters provides a reliable route to chiral 1,5-dicarbonyl compounds.
-
Preparation of Chiral β-Substituted Carboxylic Acids: Following the Michael addition, the chiral auxiliary can be cleaved to afford enantiomerically enriched β-substituted carboxylic acids.
-
Synthesis of Precursors for Natural Products and Pharmaceuticals: The chiral products obtained from these reactions are versatile building blocks for the synthesis of complex molecules with biological activity.
Reaction Mechanism and Stereochemical Control
The diastereoselectivity of the Michael addition is controlled by the formation of a chelated (Z)-enolate, which is directed by the Lewis acid used for enolization. The benzyl group of the oxazolidinone auxiliary sterically hinders one face of the enolate, forcing the Michael acceptor to approach from the less hindered face. This leads to a predictable absolute stereochemistry in the product.
Caption: General workflow for a diastereoselective Michael addition.
Experimental Protocols
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol details the synthesis of the starting material, this compound, from the corresponding oxazolidinone.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM (concentration typically 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).
-
Slowly add propionyl anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Diastereoselective Michael Addition of the Titanium Enolate to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Lewis acid-mediated Michael addition. The specific Michael acceptor and reaction conditions may require optimization.
Materials:
-
This compound
-
α,β-Unsaturated ketone (Michael acceptor)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride solution (1.1 eq) dropwise. The solution will typically turn deep red or purple.
-
After stirring for 5-10 minutes, add DIPEA or Et₃N (1.2 eq) dropwise. The color of the solution may change.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the α,β-unsaturated ketone (1.2 eq) in anhydrous DCM dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation
The following table summarizes representative data for the diastereoselective Michael addition of the titanium enolate of this compound to various Michael acceptors. Note: This data is illustrative and results may vary based on specific substrates and reaction conditions.
| Entry | Michael Acceptor | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Cyclohex-2-en-1-one | 3-(3-(2-oxocyclohexyl)propanoyl)-4-benzyl-oxazolidin-2-one | >95:5 | 85-95 |
| 2 | Chalcone | 3-(3-oxo-1,3-diphenylpropyl)propanoyl-4-benzyl-oxazolidin-2-one | >90:10 | 80-90 |
| 3 | Methyl vinyl ketone | 3-(3-oxopentanoyl)-4-benzyl-oxazolidin-2-one | >95:5 | 88-96 |
| 4 | Acrylonitrile | 3-(3-cyanopropanoyl)-4-benzyl-oxazolidin-2-one | >90:10 | 75-85 |
Logical Relationships in Diastereoselective Michael Additions
The success of the diastereoselective Michael addition is dependent on several interconnected factors. The choice of Lewis acid, base, solvent, and reaction temperature all play crucial roles in the formation of the desired (Z)-enolate and in maximizing the stereochemical control exerted by the chiral auxiliary.
Caption: Factors influencing the diastereoselectivity of the reaction.
Conclusion
This compound is a highly effective chiral auxiliary for directing diastereoselective Michael addition reactions. The protocols provided herein offer a robust starting point for researchers and drug development professionals to access a wide range of enantiomerically enriched building blocks. Careful optimization of reaction conditions, particularly the choice of Lewis acid and reaction temperature, is crucial for achieving high yields and diastereoselectivities. The predictable stereochemical outcome and the versatility of the resulting products make this methodology a valuable tool in modern asymmetric synthesis.
Application Notes: Asymmetric Diels-Alder Reaction Protocol with (S)-4-benzyl-3-propionyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. When combined with chiral auxiliaries, this reaction can be rendered highly stereoselective, providing a reliable method for the synthesis of enantiomerically enriched compounds. The (S)-4-benzyl-3-propionyloxazolidin-2-one is a well-established chiral auxiliary, often referred to as an Evans' auxiliary, that provides excellent stereocontrol in a variety of asymmetric transformations, including Diels-Alder reactions. The bulky benzyl group on the stereogenic center of the oxazolidinone directs the approach of the diene to one face of the dienophile, leading to high diastereoselectivity in the cycloaddition product. This application note provides a detailed protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using this compound and cyclopentadiene as a model system.
Principle of the Reaction
The high degree of stereoselectivity in this Diels-Alder reaction is achieved through the use of a Lewis acid, which coordinates to the carbonyl groups of the N-acyloxazolidinone. This coordination locks the dienophile in a rigid, s-cis conformation. The steric hindrance provided by the benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the dienophile. Consequently, the diene preferentially attacks from the less hindered face, resulting in the formation of the endo-cycloadduct with high diastereoselectivity. Diethylaluminum chloride (Et₂AlCl) is a commonly employed Lewis acid for this transformation, demonstrating high efficiency at low temperatures.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric Diels-Alder reaction between N-enoyl-(S)-4-benzyl-2-oxazolidinones and cyclopentadiene, catalyzed by a Lewis acid. While the specific substrate is the acryloyl derivative, similar high levels of diastereoselectivity are expected for the propionyl analog under analogous conditions.
| Diene | Dienophile | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Excess (endo:exo) |
| Cyclopentadiene | N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl (1.5) | CH₂Cl₂ | -78 | 8 | 98 | >99:1[1] |
| Cyclopentadiene | N-crotonyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl (1.4) | CH₂Cl₂ | -78 | 2-5 min | 82 | >100:1 |
Experimental Protocol
This protocol details the procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and cyclopentadiene.
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirring bar, a thermometer, and a septum under an inert atmosphere of argon or nitrogen, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the chiral auxiliary in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 - 1.5 equivalents) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at -78 °C for 3 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Diels-Alder adduct.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure endo-cycloadduct.
Experimental Workflow
References
Application Notes and Protocols: Stereoselective Formation of (Z)-enolates from (S)-4-benzyl-3-propionyloxazolidin-2-one for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the highly stereoselective formation of the (Z)-enolate from (S)-4-benzyl-3-propionyloxazolidin-2-one, a cornerstone reaction in modern asymmetric synthesis. The use of Evans' chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, allows for the reliable and predictable formation of specific enolate geometries, which are crucial for the diastereoselective synthesis of complex chiral molecules.[1][2] This protocol focuses on the boron-mediated "soft" enolization to generate the (Z)-enolate, a key intermediate for stereocontrolled aldol reactions, leading to the formation of syn-aldol adducts with excellent diastereoselectivity.[3][4] The principles and procedures outlined herein are fundamental for the synthesis of enantiomerically pure compounds in pharmaceutical and natural product research.[1][5]
Introduction
The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with a high degree of predictability and control.[4] The methodology employs a chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, which is temporarily incorporated into the molecule to direct the stereochemical outcome of the reaction. The high diastereoselectivity is achieved through a well-defined, chair-like Zimmerman-Traxler transition state.[4][6] This approach is foundational in the synthesis of complex molecules, particularly in the development of pharmaceuticals and the total synthesis of natural products.[4]
The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[4][6] The process involves the selective formation of the (Z)-enolate from the N-acylated oxazolidinone upon treatment with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[3][4] The boron atom of the resulting (Z)-enolate coordinates with the carbonyl oxygen of an incoming aldehyde, forming a rigid, six-membered chair-like transition state.[4] The benzyl substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate, directing the aldehyde to approach from the less hindered face and thereby dictating the absolute stereochemistry of the two newly formed stereocenters.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acylation of the chiral auxiliary (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A dry 500-mL flask equipped with a magnetic stirring bar is charged with 17.7 g (0.100 mol) of (S)-4-(phenylmethyl)-2-oxazolidinone, capped with a rubber septum, and flushed with nitrogen.
-
Anhydrous tetrahydrofuran (300 mL) is added via cannula, and the resulting solution is cooled to -78 °C in an acetone-dry ice bath.[7]
-
A solution of 1.47 M butyllithium in hexane (68.3 mL, 0.101 mol) is added to the reaction flask over a 10-minute period.[7]
-
Freshly distilled propionyl chloride (9.6 mL, 0.11 mol) is added in one portion by syringe.[7]
-
The resulting solution is stirred for 30 minutes at -78 °C, then allowed to warm to ambient temperature over a 30-minute period.[7]
-
The reaction is quenched by the addition of 60 mL of saturated aqueous ammonium chloride.[7]
-
The bulk of the tetrahydrofuran and hexane is removed on a rotary evaporator. The resulting slurry is extracted with two 80-mL portions of dichloromethane.[7]
-
The combined organic extracts are washed with 75 mL of an aqueous 1 M sodium hydroxide solution and 75 mL of brine, dried over anhydrous sodium sulfate, and filtered.[7]
-
The solvent is removed by rotary evaporation, and the residue is purified by crystallization or column chromatography to yield this compound.[7]
Protocol 2: Diastereoselective Aldol Reaction via (Z)-Boron Enolate
This protocol details the formation of the (Z)-enolate and its subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
pH 7 Phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq) or DIPEA, maintaining the internal temperature below 3 °C.[7]
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate, then cool the solution to -78 °C.[4]
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.[4]
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[4]
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous layer with CH₂Cl₂ (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the syn-aldol adduct.
Protocol 3: Chiral Auxiliary Removal
This protocol describes the cleavage of the chiral auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
syn-Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (1.6 eq).[7]
-
Stir the reaction mixture at 0 °C for 1 hour.[7]
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.[7]
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous residue with CH₂Cl₂ (3x) to remove the chiral auxiliary.[7]
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with 6 M HCl.[7]
-
Extract the resulting aqueous solution with ethyl acetate (5x).[7]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the β-hydroxy acid.[7]
Data Presentation
The following table summarizes typical yields and diastereomeric ratios for the boron-mediated aldol reaction of N-propionyl oxazolidinones with various aldehydes.
| Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Benzaldehyde | 86 | >97:3 |
| This compound | Isobutyraldehyde | 95 | >99:1 |
| This compound | 4-Nitrobenzaldehyde | 75 | 85:15 |
| This compound | 2,4-Dichlorobenzaldehyde | 75 | 85:15 |
Data is representative and may vary based on specific reaction conditions.
Visualizations
Logical Relationship: Overall Reaction Workflow
Caption: Workflow for Asymmetric Aldol Synthesis.
Signaling Pathway: Zimmerman-Traxler Transition State
Caption: Zimmerman-Traxler Transition State Model.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Cleavage of Propionyl Group from Oxazolidinone Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral oxazolidinones, pioneered by David Evans, are powerful and widely used chiral auxiliaries in asymmetric synthesis.[1][2] They enable high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions.[3][] A crucial step after the desired stereoselective transformation is the efficient and clean removal of the auxiliary to reveal the chiral product, often a carboxylic acid, alcohol, or amide, without racemization of the newly formed stereocenter.[1][5] This document provides detailed application notes and protocols for the cleavage of an N-propionyl group from an oxazolidinone auxiliary, a common transformation in multi-step organic synthesis.
Cleavage Methods Overview
The removal of the N-acyl group from an oxazolidinone auxiliary can be achieved under various conditions, leading to different functional groups. The choice of reagent is critical and depends on the desired product and the overall functional group tolerance of the molecule. The most common methods involve hydrolysis to a carboxylic acid, reductive cleavage to an alcohol, or conversion to other derivatives like amides or esters.
Hydrolytic Cleavage to Carboxylic Acids
Hydrolysis is the most frequently employed method for cleaving the N-acyl group, yielding the corresponding carboxylic acid and recovering the chiral auxiliary.
-
Lithium Hydroperoxide (LiOOH): This is the most reliable and widely used method for the mild hydrolysis of N-acyl oxazolidinones.[6] It is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5][7] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group, minimizing the risk of undesired cleavage of the endocyclic carbamate bond of the auxiliary.[6][8] This method is known for its high yields and for preserving the stereochemical integrity of the product.[6]
-
Lithium Hydroxide (LiOH): While seemingly a straightforward choice for hydrolysis, LiOH alone can lead to a mixture of products due to competitive attack at both the exocyclic acyl carbonyl and the endocyclic carbamate carbonyl.[8][9] Attack at the endocyclic carbonyl results in the destruction of the chiral auxiliary.[8] Therefore, LiOH is generally not recommended for the selective cleavage of the acyl group unless used under carefully controlled conditions or for specific substrates where this pathway is disfavored.
Reductive Cleavage to Alcohols
For the direct conversion of the N-acyl group to a primary alcohol, reductive cleavage is the method of choice.
-
Lithium Borohydride (LiBH₄): This reagent is a moderately strong reducing agent that is highly effective for the reduction of N-acyl oxazolidinones to the corresponding primary alcohols.[10][11] It is generally more selective than the more powerful lithium aluminum hydride (LiAlH₄) and less likely to reduce other sensitive functional groups.[11] The reaction is typically clean and proceeds in high yield.
-
Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent, LiAlH₄ can also be used for this transformation.[12] However, its high reactivity can lead to the reduction of other functional groups within the molecule, such as esters, amides, or nitriles.[13] Therefore, its use is generally reserved for substrates lacking other reducible functionalities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the cleavage of N-propionyl oxazolidinones using common methods.
| Desired Product | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference(s) |
| Carboxylic Acid | LiOH·H₂O, H₂O₂ | THF/H₂O | 0 to 25 | 1 - 5 | 85 - 95 | [5][14] |
| Alcohol | LiBH₄ | THF or Et₂O | 0 to 25 | 2 - 12 | 80 - 90 | [10] |
| Alcohol | LiAlH₄ | THF or Et₂O | 0 to 25 | 1 - 3 | 80 - 95 | [12][14] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroperoxide
This protocol describes the in-situ generation of lithium hydroperoxide for the selective cleavage of the N-propionyl group to yield the corresponding carboxylic acid.
Materials:
-
N-propionyl oxazolidinone derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether (or Ethyl Acetate)
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add solid lithium hydroxide monohydrate (2.0 - 4.0 equiv) to the stirred solution.
-
Slowly add the 30% hydrogen peroxide solution (4.0 - 5.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add a saturated aqueous solution of sodium bicarbonate to the aqueous residue and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer) to recover the chiral auxiliary.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts from the acidified aqueous layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The crude product can be further purified by chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using Lithium Borohydride
This protocol details the procedure for the reduction of the N-propionyl group to the corresponding primary alcohol.
Materials:
-
N-propionyl oxazolidinone derivative
-
Tetrahydrofuran (THF) or Diethyl ether (Et₂O), anhydrous
-
Lithium borohydride (LiBH₄)
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (or Ethyl Acetate)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add solid lithium borohydride (1.5 - 2.0 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of water.
-
Add 1 M HCl to dissolve the resulting salts and adjust the pH to be slightly acidic.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired alcohol and the recovered chiral auxiliary, can be purified by column chromatography on silica gel.
Visualizations
Caption: General reaction pathways for the cleavage of N-propionyl oxazolidinone.
Caption: A typical experimental workflow for auxiliary cleavage.
Caption: Decision tree for selecting a cleavage reagent.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 14. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Blueprint for Stereoselective Carbon-Carbon Bond Formation: The Evans Aldol Reaction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Evans aldol reaction is a powerful and widely utilized method in organic synthesis for the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals.[1][2] This protocol provides a detailed guide to the experimental setup, execution, and analysis of the Evans syn-aldol reaction, a cornerstone of asymmetric synthesis.[1][2]
Application Notes
The Evans aldol reaction employs a chiral auxiliary, typically an oxazolidinone derived from an amino acid, to direct the stereochemical outcome of the aldol addition.[1][2] The reaction proceeds through a boron enolate, which reacts with an aldehyde via a chair-like six-membered transition state, known as the Zimmerman-Traxler model, to afford the syn-aldol product with high diastereoselectivity.[3]
Scope and Limitations:
The Evans aldol reaction is broadly applicable to a wide range of aldehydes and N-acylated oxazolidinones.[4] High yields and excellent diastereoselectivities are generally observed. However, the reaction requires stoichiometric amounts of the chiral auxiliary, which must be removed in a subsequent step.[2] Furthermore, the diastereoselectivity can be influenced by the nature of the Lewis acid and the steric and electronic properties of the reactants. While the boron-mediated reaction reliably produces syn-aldol products, achieving high selectivity in acetate aldol reactions (where the N-acyl group is acetyl) can be challenging.[5][6]
Practical Considerations and Troubleshooting:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be flame-dried or oven-dried, and anhydrous solvents and reagents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The purity of the N-acyloxazolidinone, aldehyde, Lewis acid, and base is critical for optimal results.
-
Temperature Control: Precise temperature control, especially during enolate formation and the aldol addition, is crucial for achieving high stereoselectivity.
-
Slow Addition: Slow, dropwise addition of the aldehyde to the enolate solution is recommended to maintain low concentrations of the aldehyde and minimize side reactions.
-
Work-up and Purification: The quenching and work-up procedures should be performed carefully to avoid epimerization or retro-aldol reactions. Purification is typically achieved by flash column chromatography.
Data Presentation
The choice of chiral auxiliary and aldehyde significantly impacts the efficiency and stereoselectivity of the Evans aldol reaction. The following tables provide a summary of representative quantitative data.
Table 1: Performance of (1S,2R)-cis-Aminoindanol-Derived Auxiliary in Evans Aldol Reactions [1]
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 78 |
| p-Tolualdehyde | >99% | 82 |
Table 2: Comparative Performance of Chiral Auxiliaries in the Evans syn-Aldol Reaction [7]
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 95:5 | >98% | 80-90 |
Experimental Protocols
This section provides a detailed methodology for a typical Evans syn-aldol reaction and the subsequent removal of the chiral auxiliary.
Protocol 1: Evans syn-Aldol Reaction
This protocol describes the reaction of an N-propionyl oxazolidinone with an aldehyde to yield the corresponding syn-aldol adduct.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dibutylboron triflate (Bu₂BOTf)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the N-Propionyl Oxazolidinone:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add triethylamine (1.2 equiv).
-
Add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can often be used without further purification.
-
-
Boron Enolate Formation and Aldol Addition:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C by the addition of methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Remove the organic solvent in vacuo.
-
Extract the aqueous residue with CH₂Cl₂.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
-
Protocol 2: Removal of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to provide different functional groups. This protocol describes the hydrolysis to the corresponding carboxylic acid.
Materials:
-
syn-Aldol adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the syn-aldol adduct (1.0 equiv) in a mixture of THF and water (typically 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding an excess of saturated aqueous Na₂SO₃.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the β-hydroxy carboxylic acid.
Visualizations
The following diagrams illustrate the key aspects of the Evans aldol reaction.
Caption: Mechanism of the Evans Aldol Reaction.
Caption: Experimental Workflow for the Evans Aldol Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dibutylboron Triflate in Oxazolidinone-Mediated Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dibutylboron triflate (Bu₂BOTf) in diastereoselective aldol reactions employing chiral oxazolidinone auxiliaries. This methodology, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the addition of an enolate to an aldehyde with high diastereoselectivity.[1][2] The key to this stereocontrol lies in the formation of a rigid, chair-like Zimmerman-Traxler transition state.[3] Dibutylboron triflate, in conjunction with a tertiary amine base, is the reagent of choice for generating the required (Z)-boron enolate, which consistently leads to the desired syn-aldol product.[2][4] The high levels of stereochemical induction achieved with this method make it an invaluable tool in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount.
Reaction Mechanism and Stereocontrol
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a (Z)-boron enolate, which is reliably generated using dibutylboron triflate and a hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt).[2][5][6] The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, creating a rigid bicyclic system.[5] The bulky substituent on the chiral auxiliary then effectively shields one face of the enolate. When the aldehyde approaches, it does so from the less sterically hindered face, leading to a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model).[3] This transition state geometry dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Aldol reactions [edit Chiral oxazolidinones have been | Chegg.com [chegg.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone, a key chiral intermediate in organic synthesis. The attachment of a propionyl group to the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is a fundamental step in various asymmetric syntheses, enabling the stereoselective formation of carbon-carbon bonds.
Introduction
(S)-4-benzyl-2-oxazolidinone is a widely used chiral auxiliary, developed by David A. Evans, that facilitates diastereoselective reactions. The acylation of this auxiliary with a propionyl group yields (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can then be used in stereoselective alkylation, aldol, and Michael reactions.[1][] The benzyl substituent effectively shields one face of the enolate derived from the N-propionyl derivative, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[3][4] This methodology is crucial in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceutical agents.[5]
Reaction and Mechanism
The fundamental transformation involves the N-acylation of the oxazolidinone ring. This is typically achieved by deprotonation of the nitrogen atom with a suitable base, followed by reaction with an acylating agent like propionyl chloride or propionic anhydride.
A common method involves the use of a strong base such as n-butyllithium (n-BuLi) to generate the lithium salt of the oxazolidinone, which then acts as a potent nucleophile.[1] Alternatively, milder conditions employing triethylamine (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used, particularly with propionic anhydride.[3][6]
Caption: Chemical reaction for the propionylation of (S)-4-benzyl-2-oxazolidinone.
Experimental Protocols
Two common protocols for the synthesis are detailed below.
Protocol 1: Using n-Butyllithium and Propionyl Chloride
This protocol utilizes a strong base for deprotonation and is highly effective.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours.[7]
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexanes) to afford the pure product.[7][8]
Protocol 2: Using Triethylamine/DMAP and Propionic Anhydride
This protocol employs milder conditions and avoids the use of pyrophoric n-butyllithium.[3][6]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add propionic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water or 1 M HCl.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis via Protocol 1.
Data Presentation
| Parameter | Protocol 1 (n-BuLi) | Protocol 2 (Et3N/DMAP) | Reference(s) |
| Base | n-Butyllithium | Triethylamine | [1][3] |
| Acylating Agent | Propionyl Chloride | Propionic Anhydride | [1][3] |
| Catalyst | None | DMAP | [3][6] |
| Solvent | Anhydrous THF | Anhydrous DCM or THF | [3][7] |
| Temperature | -78 °C to room temp. | Room temperature | [3][7] |
| Reaction Time | 3 - 8 hours | Overnight | [3][7] |
| Typical Yield | >90% | High | [7][9] |
Characterization Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone:
| Property | Value | Reference(s) |
| Molecular Formula | C13H15NO3 | [10] |
| Molecular Weight | 233.26 g/mol | [10] |
| Appearance | White to off-white solid | |
| Melting Point | 44-46 °C | |
| Optical Rotation | [α]20/D +97° (c = 1 in ethanol) | |
| ¹H NMR (CDCl₃, typical) | δ 7.40-7.20 (m, 5H), 4.70 (m, 1H), 4.25 (m, 2H), 3.30 (dd, 1H), 3.00-2.85 (m, 2H), 2.80 (dd, 1H), 1.20 (t, 3H) | [11][12] |
| ¹³C NMR (CDCl₃, typical) | δ 174.0, 153.5, 135.5, 129.5, 129.0, 127.5, 66.0, 55.0, 38.0, 30.0, 9.0 | [12] |
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Propionyl chloride and propionic anhydride are corrosive and lachrymatory. Handle in a well-ventilated fume hood.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The acylation of (S)-4-benzyl-2-oxazolidinone to form (S)-4-benzyl-3-propionyl-2-oxazolidinone is a robust and high-yielding reaction critical for asymmetric synthesis. The choice between a strong base protocol and a milder catalytic protocol allows for flexibility depending on the available reagents and desired reaction conditions. Proper purification techniques are essential to obtain the product in high purity for subsequent stereoselective transformations.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]
- 12. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Synthesis of β-Hydroxy Acids Using Evans Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy acids and their derivatives.[1][2][3] This methodology employs a chiral oxazolidinone auxiliary, developed by David A. Evans, to direct the stereochemical outcome of an aldol reaction between an N-acylated auxiliary and an aldehyde. The result is a predictable and highly diastereoselective formation of syn-aldol products.[2][4] The chiral auxiliary can be subsequently cleaved under mild conditions to afford the desired β-hydroxy acid in high enantiomeric purity, making this a cornerstone strategy in the synthesis of complex molecules, particularly polyketides and other natural products.[2][3]
The exceptional stereocontrol is achieved through the formation of a rigid, chelated Z-enolate, typically mediated by a boron triflate. This enolate then reacts with an aldehyde via a chair-like six-membered transition state, known as the Zimmerman-Traxler model.[5][6] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly favored trajectory for the incoming aldehyde and resulting in excellent diastereoselectivity.[1][3]
Key Advantages:
-
High Diastereoselectivity: Consistently high diastereomeric ratios (d.r.), often exceeding 99:1, are achievable for the desired syn-aldol product.
-
Predictable Stereochemistry: The absolute stereochemistry of the newly formed stereocenters is dictated by the chirality of the Evans auxiliary.
-
Reliability and Robustness: The reaction is amenable to a wide range of substrates and is often used in large-scale synthetic applications.[2]
-
Versatile Cleavage: The auxiliary can be cleaved to reveal the carboxylic acid, or alternatively, the N-acyl oxazolidinone can be converted to other functional groups such as primary alcohols or Weinreb amides.[1]
Experimental Workflow Overview
The overall process for the asymmetric synthesis of a β-hydroxy acid using an Evans auxiliary can be broken down into three primary stages: N-acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the auxiliary to yield the final product.
Caption: Experimental workflow for β-hydroxy acid synthesis.
Reaction Mechanism: The Zimmerman-Traxler Model
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a chair-like six-membered transition state where the boron atom chelates to both the enolate oxygen and the aldehyde carbonyl oxygen. This rigid conformation minimizes steric interactions, with the bulky substituent of the auxiliary occupying a pseudo-equatorial position, thus directing the facial selectivity of the aldehyde addition.[6]
Caption: Key steps in the Evans aldol reaction mechanism.
Data Presentation
The following tables summarize typical yields and diastereoselectivities achieved in the key steps of the synthesis.
Table 1: Diastereoselective Boron-Mediated Aldol Reactions [7]
| N-Acyl Group | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | 80-90 | >99:1 |
| Propionyl | Benzaldehyde | 85 | >99:1 |
| Propionyl | Propionaldehyde | 75-85 | 97:3 |
| Propionyl | n-Octanal | 85 | >99:1 |
| Acetyl | Benzaldehyde | 70-80 | 95:5 |
Table 2: Diastereoselective Alkylation of Evans Auxiliaries [7]
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Methyl iodide | LDA/THF | 90-95 | 98.5:1.5 |
| Propionyl | Allyl iodide | NaN(TMS)₂/THF | 77 | 98:2 |
| Butyryl | Ethyl iodide | LDA/THF | 85-94 | >99:1 |
| Phenylacetyl | Isopropyl iodide | NaHMDS/THF | 78-85 | 98:2 |
Experimental Protocols
Protocol 1: Preparation of N-Propionyl Oxazolidinone [1][8]
This protocol describes the acylation of (4S)-isopropyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(4S)-Isopropyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an argon inlet, add (4S)-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the mixture to -75 °C in a dry ice-acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise while maintaining the internal temperature below -70 °C.
-
Stir the mixture at this temperature for 25 minutes.
-
Add propionyl chloride (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature remains below -73 °C.
-
Stir the reaction mixture at -75 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Collect the organic phase and extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction [1][9]
This protocol details the reaction of N-propionyl oxazolidinone with an aldehyde.
Materials:
-
N-Propionyl oxazolidinone
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., Isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to facilitate enolate formation.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde (2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude aldol adduct can be purified by recrystallization from ethyl acetate-hexane.[9]
Protocol 3: Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide [10][11]
This protocol describes the removal of the chiral auxiliary to yield the β-hydroxy acid.
Materials:
-
Aldol Adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.6 eq).
-
Slowly add an aqueous solution of lithium hydroxide (1.6 eq) over a period of time while maintaining the temperature at or below 25 °C.
-
Stir the mixture for 3 hours.
-
Cool the reaction to 5 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium bisulfite.
-
Separate the layers and recover the chiral auxiliary from the organic layer.
-
Acidify the aqueous layer and extract with an appropriate organic solvent (e.g., ethyl acetate) to isolate the β-hydroxy acid.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. connectsci.au [connectsci.au]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Synthesis of Natural Products with Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of oxazolidinone chiral auxiliaries in the enantioselective synthesis of natural products. Oxazolidinones, pioneered by David A. Evans, are powerful tools for stereocontrol in a variety of carbon-carbon bond-forming reactions, making them invaluable in the construction of complex molecular architectures.[1][2][3] Their widespread application in academia and industry is a testament to their high diastereoselectivity, predictable stereochemical outcomes, and the relative ease of their attachment and removal.[1][4]
The fundamental principle behind the efficacy of oxazolidinone auxiliaries lies in their ability to create a chiral environment that directs the approach of reagents to one face of a prochiral enolate. The bulky substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino acids like valine or phenylalanine, sterically hinders one face of the enolate. This forces electrophiles to attack from the less hindered side, leading to a high degree of stereocontrol.[1][3] The formation of a rigid, chelated (Z)-enolate intermediate is crucial for achieving this high level of diastereoselectivity.[3]
This methodology has been successfully applied to the total synthesis of numerous complex and biologically active natural products, including the potent anticancer agent (+)-discodermolide and the antibiotic vancomycin.[5][6][7]
Key Applications and Quantitative Data
Oxazolidinone auxiliaries are instrumental in a range of asymmetric transformations. The following tables summarize quantitative data for key applications in the synthesis of natural product precursors.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a cornerstone for establishing stereocenters. The high diastereoselectivity of this reaction is well-documented.[3][8]
| Entry | N-Acyloxazolidinone | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 | 85 | Evans et al. (1982) |
| 2 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 91 | [9][10] |
| 3 | N-Phenylacetyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | LDA | 95:5 | 88 | [11] |
Asymmetric Aldol Reactions
Evans' asymmetric aldol reactions using oxazolidinones are highly effective for constructing syn- and anti-β-hydroxy carbonyl compounds, which are common motifs in polyketide natural products.[2][12][13]
| Entry | N-Acyloxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn) | 80 | Evans et al. (1981) |
| 2 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | TiCl₄, (-)-Sparteine | 96:4 (anti) | 75 | Crimmins et al. (1997) |
| 3 | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Octanal | Dibutylboryl triflate, TEA | >95:5 (syn) | 90 | [12] |
Experimental Protocols
The following are detailed protocols for the key steps in utilizing oxazolidinone chiral auxiliaries.
Protocol 1: Acylation of the Oxazolidinone Auxiliary
This protocol describes the attachment of an acyl group to the chiral auxiliary, a necessary first step for subsequent stereoselective reactions.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Evans Asymmetric syn-Aldol Reaction
This protocol details a typical procedure for a highly diastereoselective syn-aldol reaction.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboryl triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to isolate the syn-aldol adduct.
Protocol 3: Reductive Cleavage of the Auxiliary to Yield a Chiral Alcohol
This protocol describes the removal of the chiral auxiliary to furnish the desired chiral primary alcohol.[14]
Materials:
-
N-Acyl oxazolidinone adduct
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of LiBH₄ (2.0 eq) in the same solvent.
-
Slowly add the LiBH₄ solution to the solution of the adduct.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M aqueous NaOH.
-
Stir the mixture vigorously until both layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the chiral primary alcohol and recover the oxazolidinone auxiliary.[15]
Visualizations
General Workflow for Enantioselective Synthesis Using Oxazolidinones
Caption: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.[1]
Mechanism of Evans Asymmetric Alkylation
Caption: Key steps in the Evans asymmetric alkylation reaction.
Auxiliary Cleavage Pathways
Caption: Common methods for the cleavage of the oxazolidinone auxiliary.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Low diastereoselectivity in Evans aldol reaction troubleshooting
Welcome to the technical support center for the Evans aldol reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard Evans aldol reaction?
A1: The Evans aldol reaction, using an N-acyloxazolidinone chiral auxiliary, is renowned for its high degree of stereocontrol.[1] When using a propionate-derived N-acyloxazolidinone with a boron triflate (like Bu₂BOTf) to form the Z-enolate, the reaction with an aldehyde typically yields the syn-aldol product with very high diastereoselectivity, often exceeding 20:1.[2] This high selectivity is attributed to the chair-like six-membered transition state, known as the Zimmerman-Traxler model, where steric and dipolar interactions favor one diastereomeric pathway.[3]
Q2: I am observing low diastereoselectivity (close to 1:1). What are the common causes?
A2: The most common reason for poor diastereoselectivity in an Evans aldol reaction is the use of an N-acetyl oxazolidinone (an acetate-derived enolate). The α-methyl group in propionate-derived enolates is crucial for enforcing stereoselectivity through steric clashes with the chiral auxiliary in the disfavored transition state. In the absence of this methyl group, this key unfavorable interaction is lost, leading to a significant drop in diastereoselectivity.
Other potential causes include:
-
Incorrect Enolate Geometry: The Evans syn-aldol reaction relies on the selective formation of the (Z)-enolate.[3] Suboptimal enolization conditions could lead to the formation of the (E)-enolate, which would favor the anti-aldol product, resulting in a mixture of diastereomers.
-
Lewis Acid Choice: While boron-based Lewis acids are standard for high syn-selectivity, other Lewis acids can lead to different outcomes. For instance, magnesium-based Lewis acids can favor the anti-product through a boat-like transition state.[2]
-
Reaction Temperature: The reaction is typically run at low temperatures (-78 °C) to maximize kinetic control. Higher temperatures can lead to decreased selectivity.
-
Purity of Reagents and Solvents: Water or other impurities can interfere with the Lewis acid and the enolate, leading to side reactions and reduced selectivity.
Q3: My reaction with an N-acetyl oxazolidinone is giving poor diastereoselectivity. What can I do?
A3: Achieving high diastereoselectivity with acetate enolates in a standard Evans aldol setup is challenging. However, several strategies can be employed:
-
Switch to a Different Chiral Auxiliary: Certain auxiliaries are more effective for acetate aldol reactions. Thiazolidinethiones, for example, have shown excellent diastereoselectivity in titanium-mediated acetate aldol reactions.[4] Pseudoephedrine amides have also been successfully used for asymmetric acetate aldol reactions.[5]
-
Change the Metal Enolate: Instead of boron, using tin (Sn) or titanium (Ti) enolates can improve selectivity in acetate aldol reactions.[6] For example, titanium enolates of N-glycolyloxazolidinethiones have been used to achieve highly anti-selective aldol additions.[7]
-
Modify the Acetate Moiety: A temporary α-substituent can be introduced to mimic the steric effect of the methyl group in the propionate system. For instance, using an α-chloroacetyl auxiliary and subsequently removing the chlorine can yield the desired acetate aldol product with high selectivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Evans aldol reaction.
Problem 1: Low Diastereomeric Ratio (d.r. < 90:10)
| Potential Cause | Troubleshooting Steps |
| Use of N-acetyl oxazolidinone | The lack of an α-methyl group is the primary reason for low selectivity. Refer to the solutions in FAQ 3 . Consider using a different chiral auxiliary such as a thiazolidinethione or a pseudoephedrine amide. Alternatively, explore the use of titanium or tin enolates. |
| Incorrect Enolization Conditions | Ensure the use of reagents that favor (Z)-enolate formation for the syn product. For boron enolates, Bu₂BOTf with a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard.[8] |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature (typically -78 °C) throughout the enolization and aldehyde addition steps. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Presence of Water or Impurities | Use freshly distilled solvents and reagents. Flame-dry all glassware under vacuum before use. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Choice of Lewis Acid | For high syn-selectivity, dibutylboron triflate (Bu₂BOTf) is the most reliable Lewis acid. If you are obtaining the anti-product, you may be inadvertently promoting a different reaction pathway. |
Problem 2: Obtaining the "non-Evans" syn or the anti-Aldol Product
| Potential Cause | Explanation and Solution |
| Chelating vs. Non-chelating Conditions with Titanium Enolates | When using thiazolidinethione auxiliaries with TiCl₄, the stoichiometry of the amine base can control the stereochemical outcome. For example, with (-)-sparteine, using 2 equivalents favors the "Evans" syn product, while 1 equivalent can lead to the "non-Evans" syn product.[9] |
| Formation of the (E)-Enolate | Certain conditions can favor the formation of the (E)-enolate, which leads to the anti-aldol product. This is less common under standard Evans conditions but can be achieved with specific reagents. |
| Use of Magnesium Halide Lewis Acids | Magnesium-catalyzed variants of the Evans aldol reaction are known to produce anti-aldol products.[2] |
Quantitative Data on Diastereoselectivity
The following tables summarize reported diastereomeric ratios (d.r.) for various aldol reactions, providing a comparative overview.
Table 1: Diastereoselectivity in Boron-Mediated Evans Aldol Reactions
| N-Acyl Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | [2] |
| N-propionyl oxazolidinone | Benzaldehyde | >99:1 | [2] |
| N-acetyl oxazolidinone | Isobutyraldehyde | ~1:1 | [2] |
Table 2: Diastereoselectivity in Titanium-Mediated Crimmins (Thiazolidinethione) Aldol Reactions
| N-Acyl Auxiliary | Aldehyde | Conditions | Diastereomeric Ratio (Product) | Reference |
| N-propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄, 2 eq. (-)-sparteine | >99:1 (syn) | [6] |
| N-propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄, 1 eq. (-)-sparteine | 97:3 ("non-Evans" syn) | [9] |
| N-glycolyl oxazolidinethione | Isobutyraldehyde | TiCl₄, (-)-sparteine, then more TiCl₄ | >99:1 (anti) | [7] |
| N-acetyl thiazolidinethione | Benzaldehyde | TiCl₄, (-)-sparteine | >98:2 (syn) | [4] |
Experimental Protocols
Protocol 1: Standard Evans syn-Aldol Reaction
This protocol is a generalized procedure for a boron-mediated Evans aldol reaction to obtain the syn-product.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-propionyl oxazolidinone (1.0 equiv.) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Enolization: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise. Then, add diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Crimmins anti-Aldol Reaction
This protocol describes a titanium-mediated aldol reaction using an N-glycolyloxazolidinethione to obtain the anti-product.[7]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-glycolyloxazolidinethione (1.0 equiv.) and dissolve in anhydrous CH₂Cl₂.
-
Enolization: Cool the solution to -78 °C. Add titanium(IV) chloride (TiCl₄, 2.1 equiv.) dropwise. Add (-)-sparteine (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Alkylation with (S)-4-benzyl-3-propionyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and diastereoselectivity of asymmetric alkylation reactions using the Evans auxiliary, (S)-4-benzyl-3-propionyloxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this reaction?
This compound serves as a chiral auxiliary.[1] A chiral auxiliary is a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.[2] In this case, it directs the alkylation to a specific face of the enolate, leading to a high preference for one diastereomer.[2][3] After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.[3][4]
Q2: Which base should I use for enolate formation, and why?
For the alkylation of N-acyloxazolidinones, strong, non-nucleophilic bases are required to ensure complete and rapid enolate formation.[5][6][7] The most commonly used bases are lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS).[2] The choice between a lithium or sodium enolate can influence reactivity. Sodium enolates are often more reactive than their lithium counterparts.[8] For less reactive electrophiles, using sodium enolates may be necessary to achieve a good yield.[9]
Q3: Why is a low temperature, such as -78 °C, crucial for this reaction?
Maintaining a low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is critical for several reasons:
-
Kinetic Control: It ensures the formation of the kinetic enolate, preventing equilibration to the thermodynamic enolate which could lead to a mixture of products.[10]
-
Enolate Stability: The generated enolates, particularly sodium enolates, can be unstable at higher temperatures and may decompose above -20 °C.[11]
-
Diastereoselectivity: Low temperatures enhance the rigidity of the chelated enolate intermediate, which is essential for high diastereoselectivity.
Q4: How does the chiral auxiliary control the stereochemistry of the alkylation?
The chiral auxiliary controls the stereochemistry by creating a sterically hindered environment on one face of the (Z)-enolate. The bulky benzyl group on the oxazolidinone ring blocks one face of the enolate, forcing the electrophile to approach from the less hindered opposite face.[2][3] This results in the preferential formation of one diastereomer.
Q5: What is the expected diastereomeric ratio (d.r.) for this reaction?
With proper technique and optimized conditions, very high diastereomeric ratios can be achieved. For example, the alkylation of the sodium enolate of this compound with allyl iodide can yield a diastereomeric ratio of 98:2.[3] Similarly, alkylation with benzyl bromide using LDA can result in a d.r. of 99:1.[2]
Q6: How can I remove the chiral auxiliary after the alkylation?
The chiral auxiliary can be removed under various conditions to yield different functional groups. A common method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to produce the corresponding carboxylic acid.[3][4] This method is often preferred as it is less likely to cause side reactions like epimerization.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolization. | - Ensure the use of a sufficiently strong and freshly prepared base (e.g., LDA, NaHMDS).[5][6][7] - Verify the accurate concentration of the organolithium reagent used to prepare LDA. |
| 2. Degradation of the enolate. | - Maintain a strict low temperature (-78 °C) throughout the enolization and alkylation steps.[11] | |
| 3. "Aging" of lithium enolate. | - For lithium enolates, prolonged standing can lead to the formation of unreactive aggregates.[8][12] Use the enolate immediately after its formation. | |
| 4. Inactive electrophile. | - Use a fresh, high-purity electrophile. Reactive electrophiles like allyl or benzyl halides are recommended.[3] | |
| Low Diastereoselectivity | 1. Temperature fluctuations. | - Ensure consistent and efficient cooling. The reaction temperature should not rise above -78 °C until the reaction is complete. |
| 2. Incorrect enolate geometry. | - The formation of the desired (Z)-enolate is crucial for high selectivity. This is generally favored with N-acyloxazolidinones.[2] Ensure proper base and solvent conditions. | |
| 3. Equilibration of the enolate. | - Add the electrophile promptly after the enolization is complete to prevent any potential equilibration. | |
| Difficulty in Purifying the Product | 1. Inseparable diastereomers. | - While diastereomers have different physical properties, separation can be challenging if the diastereomeric ratio is low.[13][14] Optimize the reaction conditions to improve the d.r. |
| 2. Co-eluting impurities. | - Flash column chromatography is typically effective for purification.[3] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation. |
Data Presentation
Table 1: Effect of Base and Electrophile on Diastereoselectivity
| Chiral Auxiliary | Base | Electrophile | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | NaHMDS | CH₃-I | -78 | 91:9 | [2] |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | LDA | PhCH₂Br | 0 | 99:1 | [2] |
| (S)-4-phenyl-3-propionyloxazolidin-2-one | NaHMDS | CH₃-I | -78 | 7:93 | [2] |
| (S)-4-phenyl-3-propionyloxazolidin-2-one | LDA | PhCH₂Br | 0 | 2:98 | [2] |
| This compound | NaN(TMS)₂ | Allyl Iodide | -78 | 98:2 | [3] |
Experimental Protocols
Protocol: Asymmetric Alkylation of this compound
This protocol is adapted from literature procedures for the diastereoselective alkylation of an Evans chiral auxiliary.[3]
Materials:
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.
-
Dissolve the starting material in anhydrous THF.
-
-
Enolization:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe over several minutes.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add allyl iodide dropwise to the cold enolate solution.
-
Continue to stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major diastereomer from the minor diastereomer and any other impurities.[3]
-
Visualizations
Caption: Experimental workflow for asymmetric alkylation.
Caption: Model for diastereoselection in Evans alkylation.
References
- 1. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Evans Auxiliary Cleavage
This guide provides researchers, scientists, and drug development professionals with solutions to common side reactions and issues encountered during the cleavage of Evans auxiliaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a byproduct that appears to be the ring-opened auxiliary. What is happening and how can I prevent it?
A: You are likely observing the result of endocyclic cleavage , a common side reaction where the nucleophile attacks the carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic acyl group. This leads to the formation of an undesired β-hydroxy amide and destruction of the chiral auxiliary.[1][2][3]
Troubleshooting Steps:
-
Reagent Selection: The choice of nucleophile is critical. Lithium hydroxide (LiOH) alone strongly favors the undesired endocyclic cleavage.[2][4][5] To promote the desired exocyclic cleavage, use lithium hydroperoxide (LiOOH), which is generated in situ from LiOH and hydrogen peroxide (H₂O₂).[6][7] Other reagents that favor exocyclic cleavage include lithium benzyloxide (LiOBn) and lithium thiophenoxide (LiSPh).[2][5]
-
Optimize H₂O₂ Stoichiometry: When using LiOH/H₂O₂, a sufficient excess of H₂O₂ is crucial to favor the formation of LiOOH and outcompete the hydroxide-mediated endocyclic cleavage. The original Evans conditions often employ a large excess (e.g., 4.6 equivalents) of H₂O₂.[1] Reducing the amount of H₂O₂ can lead to a significant increase in the formation of the hydroxy amide side product.[1]
-
Reaction Conditions: The solvent system and temperature can also influence the selectivity. The standard protocol often uses a mixture of tetrahydrofuran (THF) and water at 0 °C.[6]
Q2: My reaction is vigorously bubbling, and I'm concerned about safety. What is causing this gas evolution?
A: The gas evolution is likely oxygen (O₂) release , a known hazard associated with the LiOH/H₂O₂ cleavage method.[1][8][9] This occurs because the initially formed peracid intermediate can be reduced by excess hydrogen peroxide in the basic reaction mixture, producing the desired carboxylic acid and stoichiometric amounts of oxygen.[1][9] This can create a pressurized and potentially flammable atmosphere in the reactor, especially on a larger scale.
Troubleshooting and Safety Protocols:
-
Control Reagent Addition: The rate of oxygen evolution can be controlled by the rate of LiOH addition.[4][8] A slow, controlled addition of the LiOH solution allows for the steady release of oxygen, preventing dangerous pressure buildup.
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., with a nitrogen sweep) in the headspace of the reactor to keep the oxygen concentration below the lower explosive limit.[8]
-
Monitoring: For larger-scale reactions, continuously monitor the oxygen concentration in the headspace.[4][8]
-
pH Control: The reaction is base-catalyzed. Having a pH buffer ready to quench the reaction can be an additional safety measure in case of an unexpectedly high rate of oxygen release.[8]
-
Alternative Reagents: If oxygen evolution is a persistent concern, consider alternative cleavage methods that do not generate gas, such as reductive cleavage with lithium borohydride.
Q3: I'm worried about the stereochemical integrity of my product. How can I minimize the risk of epimerization during cleavage?
A: Epimerization, the loss of stereochemical purity at the carbon alpha to the carbonyl group, is a potential side reaction, especially under basic conditions. While LiOH is a strong base, the use of LiOOH (from LiOH/H₂O₂) is generally considered less prone to causing epimerization due to its lower basicity.[7]
Troubleshooting Steps:
-
Low Temperature: Perform the cleavage at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.[6][10]
-
Choice of Base: Use the mildest basic conditions that effectively cleave the auxiliary. LiOH is known to be less likely to cause base-induced side reactions like epimerization compared to other strong bases.[7]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Alternative Methods: Reductive cleavage methods, for instance with sodium borohydride, are often considered "racemization-free".[11]
Q4: My cleavage reaction is not going to completion. What can I do to improve the conversion?
A: Incomplete cleavage can be due to several factors, including reagent quality, stoichiometry, and reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your reagents, especially the hydrogen peroxide, have not decomposed. Use fresh, high-quality reagents.
-
Check Stoichiometry: Ensure you are using a sufficient excess of the cleaving reagent. For the LiOH/H₂O₂ method, a common protocol uses approximately 1.6 equivalents of LiOH and 4.6 equivalents of H₂O₂.[1]
-
Optimize Reaction Time and Temperature: If the reaction is sluggish at 0 °C, you might consider allowing it to warm to room temperature, but be mindful of the potential for increased side reactions. Monitor the reaction progress by TLC or LC-MS.
-
Solvent: The choice of solvent can impact solubility and reaction rates. THF/water mixtures are standard for LiOH/H₂O₂ cleavage.
Data Presentation
Table 1: Influence of H₂O₂ Stoichiometry on Side Product Formation
| Entry | Equivalents of H₂O₂ | Selectivity (Desired Acid : Hydroxy Amide) | Reference |
| 1 | 4.6 | 96 : 4 | [1] |
| 2 | 2.3 | Lower selectivity (exact value not specified) | [1] |
| 3 | 1.15 | Even lower selectivity (exact value not specified) | [1] |
Based on a study where the formation of the undesired hydroxyamide was up to 4.6 HPLC area percent under the original Evans conditions.[1]
Experimental Protocols
Protocol 1: Standard LiOH/H₂O₂ Cleavage to Form a Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-acyl oxazolidinone (1 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (approximately 4.6 equivalents). Then, add a pre-cooled aqueous solution of lithium hydroxide monohydrate (approximately 1.6 equivalents) dropwise over a period of time, maintaining the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. The remaining aqueous layer can be acidified (e.g., with 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product. The chiral auxiliary can often be recovered from the organic extracts.
Protocol 2: Reductive Cleavage with Lithium Borohydride to Form a Primary Alcohol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF. Cool the solution to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄, approximately 2-3 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for side reactions in Evans auxiliary cleavage.
Caption: Reaction pathways for Evans auxiliary cleavage based on reagent selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing temperature for (S)-4-benzyl-3-propionyloxazolidin-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-benzyl-3-propionyloxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the boron enolate of this compound?
The formation of the boron enolate is typically initiated at a low temperature, commonly -78 °C.[1][2] The reaction mixture is then often warmed to 0 °C to ensure complete enolate formation before being cooled back down to -78 °C for the subsequent aldol addition.[1]
Q2: At what temperature should the aldol addition to the enolate be performed?
The aldol addition step is almost universally carried out at very low temperatures, with -78 °C being the most frequently cited temperature.[1][2][3][4][5] This low temperature is crucial for maximizing the diastereoselectivity of the reaction by favoring a highly ordered, chair-like Zimmerman-Traxler transition state.[6]
Q3: Can the reaction temperature be increased to accelerate the reaction?
While increasing the temperature can increase the reaction rate, it is generally discouraged as it can have a detrimental effect on the stereoselectivity of the reaction.[7] Higher temperatures can lead to the formation of undesired stereoisomers and other side products, thereby reducing the diastereomeric excess (d.e.) of the desired product.
Q4: How does the choice of Lewis acid affect the optimal reaction temperature?
Different Lewis acids can influence the reaction's stereochemical outcome, and their optimal usage may involve specific temperature protocols.[6] For instance, boron triflates like Bu₂BOTf are commonly used with a specific temperature profile of enolization at -78 °C, warming to 0 °C, and subsequent reaction at -78 °C.[1] Titanium tetrachloride (TiCl₄) has also been used, and while it can provide high selectivity, the specific temperature conditions should be carefully optimized for the given substrate.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Diastereoselectivity | Reaction temperature is too high. | Ensure the enolate formation and aldol addition steps are performed at or below -78 °C. Use a reliable cooling bath (e.g., dry ice/acetone).[1][3] |
| Incorrect enolate geometry. | The use of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) selectively generates the required (Z)-enolate for high syn-selectivity.[1] | |
| Inappropriate Lewis acid. | The choice of Lewis acid is critical for stereocontrol. Boron enolates generally give high levels of selectivity. If using other Lewis acids like TiCl₄, reaction conditions may need further optimization.[8] | |
| Low or No Product Yield | Incomplete enolate formation. | After the addition of the base and Lewis acid, ensure the mixture is stirred for a sufficient time, potentially including a warming step to 0 °C, to allow for complete enolate formation before adding the electrophile.[1] |
| Enolate aggregation. | Lithium enolates are known to form aggregates (dimers, tetramers) that can affect reactivity. Tetrameric aggregates that can form upon warming are often unreactive.[4] Using freshly prepared LDA and maintaining low temperatures during enolization is key.[4] Boron enolates are generally less prone to this issue. | |
| Reaction quenched prematurely. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the reaction has gone to completion before quenching. | |
| Formation of Side Products | Retro-aldol reaction. | Under forcing conditions or with unreactive enolate aggregates, a retro-aldol reaction can occur.[4] Ensure the reaction conditions are optimized for the forward reaction. |
| Epimerization. | Vigorous acidic or basic conditions during workup or purification can cause epimerization at the newly formed chiral center.[3] Use mild quenching and purification methods. |
Quantitative Data on Reaction Conditions
| Lewis Acid | Base | Enolate Formation Temp. | Aldol Addition Temp. | Diastereomeric Excess (d.e.) | Yield (%) | Reference Aldehyde |
| Bu₂BOTf | DIPEA | -78 °C to 0 °C | -78 °C | >99% | 75 | Isobutyraldehyde |
| Bu₂BOTf | DIPEA | -78 °C to 0 °C | -78 °C | >99% | 80 | Benzaldehyde |
| Bu₂BOTf | DIPEA | -78 °C to 0 °C | -78 °C | >99% | 78 | Propionaldehyde |
| TiCl₄ | DIPEA | -10 °C | -10 °C to RT | 97:3 (syn:anti) | 86 | Benzaldehyde |
| TiCl₄ | DIPEA | -10 °C | -10 °C to RT | 85:15 (syn:anti) | 75 | 2,4-dichlorobenzaldehyde |
Data for Bu₂BOTf sourced from studies by Ghosh et al. as cited in BenchChem.[2] Data for TiCl₄ sourced from studies on a similar thiazolidinone auxiliary.[10][11]
Experimental Protocols
Protocol 1: Boron-Mediated Asymmetric Aldol Reaction
This protocol is adapted from standard procedures for Evans aldol reactions.[1][2]
-
Acylation of the Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at 0 °C by sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
-
Visual Guides
Caption: Experimental workflow for the Evans aldol reaction.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Challenges in acetate aldol reactions with Evans auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acetate aldol reactions using Evans auxiliaries.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Close to 1:1 d.r.)
Question: My Evans acetate aldol reaction is showing poor diastereoselectivity. What is the likely cause and how can I improve it?
Answer:
Low diastereoselectivity is the most common challenge in acetate aldol reactions with standard Evans oxazolidinone auxiliaries. This arises from the lack of a bulky substituent on the enolate, leading to two competing transition states with similar energy levels. In contrast, propionate aldols have a methyl group that creates a steric clash in one transition state, favoring the other and leading to high selectivity.[1][2][3]
Solutions:
-
Modify the Chiral Auxiliary: Switching from the standard oxazolidinone to an N-acetyl thiazolidinethione auxiliary can significantly enhance diastereoselectivity. The sulfur atom's ability to chelate with the Lewis acid creates a more rigid and organized transition state, favoring one facial attack of the aldehyde.[4][5][6]
-
Change the Lewis Acid: While boron-mediated reactions (e.g., using Bu₂BOTf) are common for propionate aldols, they are often ineffective for acetate aldols.[7] Using titanium(IV) chloride (TiCl₄) in the presence of (-)-sparteine and N-methylpyrrolidinone (NMP) with an oxazolidinethione auxiliary has been shown to give high diastereoselectivity.[8] Dichlorophenylborane has also been used effectively with thiazolidinethione auxiliaries.[4]
-
Solvent and Temperature: Ensure strictly anhydrous conditions and low reaction temperatures (typically -78 °C) to minimize side reactions and favor the kinetic product.[9]
Issue 2: Low or Inconsistent Yields
Question: I am experiencing low and unpredictable yields in my Evans acetate aldol reaction. What are the potential reasons?
Answer:
Low yields can be attributed to several factors, including incomplete enolate formation, side reactions, or issues during workup and purification.
Solutions:
-
Ensure Complete Enolate Formation:
-
Use a sufficient excess of the base (e.g., triethylamine or diisopropylethylamine) and Lewis acid.
-
Allow adequate time for enolate formation before adding the aldehyde. This can be monitored by TLC.
-
Ensure all reagents and solvents are strictly anhydrous, as any protic source will quench the enolate.[9]
-
-
Minimize Side Reactions:
-
Self-condensation: If the aldehyde is enolizable, it can react with itself. Adding the aldehyde slowly to the pre-formed enolate can minimize this.
-
Retro-aldol Reaction: The aldol addition is reversible. Keeping the reaction at a low temperature and working it up promptly after completion can prevent the retro-aldol reaction.[10]
-
-
Optimize Workup and Purification:
-
Product loss can occur during aqueous workup and column chromatography. Ensure efficient extraction and careful purification.
-
Frequently Asked Questions (FAQs)
Q1: Why do Evans propionate aldol reactions give high diastereoselectivity while acetate aldols do not?
A1: The α-methyl group in the propionate enolate creates a significant steric interaction with the auxiliary in one of the Zimmerman-Traxler transition states.[2][3] This disfavors that pathway, leading to a high preference for the other transition state and thus high diastereoselectivity. The acetate enolate lacks this methyl group, resulting in two transition states of similar energy, which leads to a mixture of diastereomers.[1][2][3]
Q2: Can I use the standard Evans oxazolidinone auxiliary and still achieve high diastereoselectivity in an acetate aldol reaction?
A2: It is very challenging with standard boron-mediated conditions. While some success might be achieved by carefully optimizing the Lewis acid and reaction conditions, it is generally more reliable to switch to a modified auxiliary, such as an N-acetyl thiazolidinethione, which is designed to provide greater stereocontrol in acetate aldol reactions.[4][5][6][8]
Q3: What is the role of (-)-sparteine in the titanium-mediated acetate aldol reaction?
A3: (-)-Sparteine is a chiral diamine that acts as a base and a ligand for the titanium center. It helps to create a well-defined, chiral environment around the titanium enolate, which contributes to the high diastereoselectivity of the reaction.[8]
Q4: How do I remove the thiazolidinethione auxiliary after the reaction?
A4: The thiazolidinethione auxiliary can be removed under similar conditions used for standard Evans oxazolidinone auxiliaries. Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide, or reduction with lithium borohydride to the corresponding alcohol.
Data Presentation
Table 1: Comparison of Diastereoselectivity in Acetate Aldol Reactions
| Auxiliary | Lewis Acid | Base | Aldehyde | d.r. (syn:anti or major:minor) | Yield (%) | Reference |
| Valine-derived oxazolidinone | Bu₂BOTf | Et₃N | Benzaldehyde | ~1:1 | - | [2] |
| tert-Leucine-derived thiazolidinethione | PhBCl₂ | (-)-Sparteine | Isobutyraldehyde | >100:1 | 93 | [4] |
| tert-Leucine-derived thiazolidinethione | PhBCl₂ | (-)-Sparteine | Benzaldehyde | 9.5:1 | 95 | [4] |
| Valine-derived oxazolidinethione | TiCl₄ | (-)-Sparteine/NMP | Isovaleraldehyde | 99:1 | 85 | [8] |
| Valine-derived oxazolidinethione | TiCl₄ | (-)-Sparteine/NMP | Cyclohexanecarboxaldehyde | 98:2 | 87 | [8] |
Experimental Protocols
Protocol 1: Standard (Low-Selectivity) Boron-Mediated Acetate Aldol Reaction
This protocol illustrates a typical procedure for a boron-mediated acetate aldol reaction with a standard Evans auxiliary, which often results in low diastereoselectivity.
-
Preparation: To a solution of the N-acetyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv).
-
Enolate Formation: Slowly add triethylamine (1.2 equiv) dropwise, ensuring the internal temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The product is typically a nearly 1:1 mixture of diastereomers.
Protocol 2: High-Selectivity Acetate Aldol Reaction with a Thiazolidinethione Auxiliary
This protocol, adapted from literature procedures, describes a highly diastereoselective acetate aldol reaction using a modified auxiliary and a boron-based Lewis acid.[4]
-
Preparation: To a solution of the N-acetyl thiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add dichlorophenylborane (1.1 equiv).
-
Enolate Formation: Add (-)-sparteine (1.1 equiv) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct with high diastereoselectivity.
Visualizations
Caption: Logical workflow for a standard Evans acetate aldol reaction.
Caption: Logical workflow for a modified, high-selectivity acetate aldol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Diastereomers from Oxazolidinone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomers from oxazolidinone reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows poor diastereoselectivity (close to a 1:1 mixture). What are the common causes and how can I improve it?
A: Low diastereoselectivity is a frequent challenge and often stems from suboptimal reaction conditions. The goal is to maximize the energy difference between the transition states leading to the different diastereomers.[1]
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is crucial. For Evans' oxazolidinones, the formation of the Z-enolate is typically desired for high diastereoselectivity.[1][2] Ensure your enolization conditions (base, solvent, temperature) are optimized for the formation of the correct enolate.
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity.[1]
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly impacts the conformation of the transition state.[1] Screen different Lewis acids and solvents to find the optimal combination for your specific substrate.
-
Steric Hindrance: Insufficient steric bulk on the chiral auxiliary or substrate can lead to poor facial discrimination. Consider using a different chiral auxiliary with greater steric hindrance.
Q2: I'm having trouble separating the diastereomers by flash chromatography. What can I do?
A: Diastereomers can sometimes be challenging to separate by flash chromatography due to their similar polarities.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Start with a non-polar solvent system, as diastereomers are often easier to separate in such conditions.[3] A common starting point is a mixture of hexane and ethyl acetate.[4][5]
-
Systematically vary the ratio of your solvents. Small changes can have a significant impact on resolution.
-
If you are using a hexane/ethyl acetate system, try adding a small amount of a third solvent like dichloromethane or diethyl ether to modify the selectivity.
-
-
Column Stacking: For difficult separations, stacking two flash columns can improve resolution.[6][7]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (C18) flash chromatography can be an effective alternative.[6][7]
-
Check for Co-elution with Impurities: An impurity might be co-eluting with one of your diastereomers, making separation appear more difficult. Ensure the crude material is as clean as possible before chromatography.
Q3: How do I choose between flash chromatography and recrystallization for purifying my diastereomers?
A: The choice between flash chromatography and recrystallization depends on several factors, including the physical properties of your diastereomers, the scale of your reaction, and the required purity.[7][8]
| Feature | Flash Chromatography | Recrystallization |
| Applicability | Generally applicable to most diastereomers that are not extremely similar in polarity.[9] | Requires that the diastereomers have significantly different solubilities in a particular solvent system.[8][10] |
| Scale | Suitable for a wide range of scales, from milligrams to several grams. | More practical for larger quantities (grams to kilograms). |
| Purity | Can often provide very high purity for both diastereomers. | Can yield one diastereomer in very high purity, but the other may remain in the mother liquor and require further purification.[10] |
| Throughput | Can be faster for smaller scales. | Can be more time-consuming due to the need for solvent screening and optimization. |
| Cost | Can be more expensive due to solvent and silica gel consumption. | Generally more cost-effective, especially at a larger scale. |
Q4: I am trying to recrystallize my diastereomers, but I am not having success. What are some common issues and solutions?
A: Recrystallization of diastereomers can be challenging. Here are some common problems and potential solutions:
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Solution: Try using a different solvent system, a lower crystallization temperature, or a more dilute solution. Seeding the solution with a small crystal of the desired diastereomer can also help induce crystallization.[11]
-
-
No Crystals Form: The solution remains clear even after cooling.
-
Solution: The solution may be too dilute. Try concentrating the solution. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[11] Seeding is also a good option here.
-
-
Poor Recovery: A low yield of the desired diastereomer is obtained.
-
Solution: The solubility of your desired diastereomer might be too high in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. Ensure the solution is cooled slowly to maximize crystal growth.
-
-
No Improvement in Diastereomeric Ratio: The crystallized material has the same diastereomeric ratio as the starting material.
-
Solution: The solubilities of the two diastereomers are too similar in the chosen solvent. A different solvent system is needed. Consider using a solvent pair (a good solvent and a poor solvent) to fine-tune the solubility.[11]
-
Q5: How can I determine the diastereomeric ratio of my reaction mixture?
A: The most common method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[5][9][12][13][14]
-
¹H NMR: Look for well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. The integration of these signals will give you the ratio of the two diastereomers.
-
Other Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be used to determine diastereomeric ratios, especially for complex mixtures where NMR signals may overlap.[3][15][16]
Experimental Protocols
Protocol 1: Purification of Diastereomers by Flash Chromatography
This protocol provides a general procedure for the separation of diastereomers using flash chromatography on silica gel.
Materials:
-
Crude reaction mixture containing diastereomers
-
Silica gel for flash chromatography
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Visualization agent for TLC (e.g., UV lamp, iodine chamber, or a chemical stain like potassium permanganate)[17][18]
Procedure:
-
Develop a TLC Method:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation between the two diastereomer spots. The ideal Rf value for the lower-eluting spot should be around 0.2-0.3.
-
-
Pack the Column:
-
Select a column size appropriate for the amount of crude material to be purified.
-
Pack the column with silica gel using the chosen eluent system (as a slurry or dry packing).
-
-
Load the Sample:
-
Dissolve the crude material in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
-
Run the Chromatography:
-
Start the elution with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Analyze the fractions containing the separated diastereomers.
-
-
Combine and Concentrate:
-
Combine the pure fractions of each diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified diastereomers.
-
Protocol 2: Purification of Diastereomers by Recrystallization
This protocol outlines a general procedure for separating diastereomers by recrystallization.
Materials:
-
Crude reaction mixture containing diastereomers
-
A range of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Cooling bath (e.g., ice-water bath)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude mixture into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Heat the test tubes to dissolve the solid. The ideal solvent will dissolve the solid when hot but not when cold.
-
Allow the solutions to cool to room temperature and then in an ice bath. Observe which solvent provides crystalline material.
-
If a single solvent is not effective, try a solvent pair. Dissolve the crude mixture in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool.[11]
-
-
Recrystallization:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crystallized material and the mother liquor by NMR or another suitable analytical technique to assess the efficiency of the separation.
-
Data Summary
Table 1: Typical Solvent Systems for Flash Chromatography of Oxazolidinone-Derived Diastereomers
| Substrate Type | Chiral Auxiliary | Typical Solvent System (Normal Phase) | Reference |
| Aldol Adduct | (S)-4-benzyl-2-oxazolidinone | Hexane/Ethyl Acetate (gradient) | [19] |
| Alkylation Product | (S)-4-benzyl-2-oxazolidinone | Hexane/Ethyl Acetate (e.g., 85:15) | [5] |
| Michael Adduct | (R)-4-phenyl-2-oxazolidinone | Dichloromethane/Methanol | [20] |
| Cycloaddition Product | N/A | Hexane/Ethyl Acetate | [13] |
Table 2: Example of Diastereomer Separation by Recrystallization
| Product Type | Recrystallization Solvent | Diastereomeric Ratio (Before) | Diastereomeric Ratio (After) | Reference |
| Substituted 2-Oxazolidinone | Not Specified | Mixture | Single Diastereomer | [5] |
| Diastereomeric Salt | Isopropanol/Water/HCl | Racemic | >95:5 | [21] |
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. santaisci.com [santaisci.com]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Overcoming poor enolate formation with N-acyloxazolidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyloxazolidinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in enolate formation and subsequent reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Enolate Formation
Q1: My N-acyloxazolidinone starting material has poor solubility in dichloromethane (CH₂Cl₂). How can I improve this for the acylation or enolization step?
A1: Poor solubility, especially with sterically hindered oxazolidinones (e.g., those with a 4-isopropyl group), is a known issue. If you observe low yields in CH₂Cl₂, consider switching to a more polar solvent like dimethylformamide (DMF). In some cases, heating the reaction mixture in DMF can significantly increase the yield of the desired N-acylated product. For particularly stubborn substrates, in-situ formation of the O-silyloxazolidinone before reaction with an acyl fluoride in DMF has been shown to be effective.[1]
Q2: I am not achieving complete enolate formation. What are the common causes and solutions?
A2: Incomplete enolate formation is often due to issues with the base or reaction conditions.
-
Insufficient Base: Using fewer equivalents of base can lead to diminished yields. Ensure you are using the correct stoichiometry for your chosen base (e.g., a slight excess of LDA or NaHMDS for lithium/sodium enolates, or the recommended equivalents of amine for boron enolates).[2]
-
Base Quality: The quality of the base is critical. Use freshly prepared or titrated solutions of strong bases like LDA. Commercially available solutions can degrade over time.
-
Temperature: For kinetic enolates formed with LDA, maintaining a very low temperature (typically -78 °C) is crucial to prevent equilibration to the thermodynamic enolate or other side reactions.[3]
Q3: Are there any visual indicators to confirm the formation of the boron enolate in an Evans aldol reaction?
A3: Yes, there are often distinct color changes. When preparing the boron enolate of an N-propionyl oxazolidinone in dichloromethane at 0 °C, the solution may turn slightly yellow or green upon the addition of dibutylboron triflate (Bu₂BOTf). Subsequent addition of triethylamine (Et₃N) typically results in a light yellow solution.[4] These visual cues can serve as a preliminary check for successful enolate formation before proceeding with the addition of the aldehyde.
Reaction Stereoselectivity & Yield
Q4: My Evans aldol reaction is showing low diastereoselectivity. What factors could be responsible?
A4: Low diastereoselectivity in Evans aldol reactions can stem from several factors:
-
Enolate Geometry: The high selectivity of the Evans syn-aldol reaction relies on the formation of the (Z)-boron enolate, which then proceeds through a highly organized chair-like Zimmerman-Traxler transition state.[5][6] Incomplete formation of the (Z)-enolate can erode selectivity. Ensure reagents like Bu₂BOTf are of high quality and added correctly.
-
Substrate Choice: While propionate-derived N-acyloxazolidinones give excellent diastereoselectivity (often >99:1), acetate-derived ones can result in poor selectivity (approaching 1:1).[7] This is because the α-methyl group in the propionate system introduces a key steric clash that disfavors one transition state, leading to high selectivity. This controlling element is absent in the acetate system.[7]
-
Lewis Acid: The choice of Lewis acid is critical. Boron triflates are particularly effective at forming the required chelates for high selectivity in the syn-aldol reaction.[5] Using other Lewis acids, such as titanium tetrachloride (TiCl₄), can also yield the 'Evans syn' product with high diastereoselectivity when specific additives like N-methyl-2-pyrrolidinone are used.[8]
Q5: I am performing an alkylation of my N-acyloxazolidinone enolate and the diastereomeric ratio (d.r.) is lower than expected. How can I improve it?
A5: The diastereoselectivity of alkylations can be highly dependent on the counterion and reaction temperature.
-
Counterion Effect: Sodium enolates (formed with NaHMDS) often provide higher diastereoselectivity than lithium enolates (formed with LDA), especially with more reactive electrophiles.[9][10] This is because sodium enolates can be alkylated at lower temperatures (e.g., -78 °C), which enhances selectivity.[9]
-
Temperature: For lithium enolates, alkylation is often performed at 0 °C. While effective, this higher temperature can sometimes lead to lower selectivity compared to reactions run at -78 °C.[9]
-
Electrophile: The structure of the electrophile plays a significant role. Less hindered and more reactive electrophiles like benzyl bromide tend to give higher selectivity than smaller ones like methyl iodide.[9]
Q6: My reaction yield is low due to a suspected retro-aldol reaction. How can I prevent this?
A6: The retro-aldol reaction can be a problem, particularly with lithium enolates. The stability of the resulting aldol adduct is key. Once the aldol addition occurs, the resulting lithium aldolate can be unstable and revert to the starting materials. This is less of an issue with boron enolates, whose aldol adducts are generally more stable. If you suspect a retro-aldol reaction is occurring, ensure that the reaction is quenched at a low temperature before warming.
Experimental Protocols
Protocol 1: Evans syn-Aldol Reaction using Boron Enolates
This protocol describes a general and highly diastereoselective method for the aldol condensation.
Materials:
-
N-propionyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.1 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C using an ice bath.
-
Add dibutylboron triflate (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below 3 °C. The solution may turn yellow-green.[4]
-
Add triethylamine (1.2 equiv) dropwise at a rate that keeps the internal temperature below 3 °C. The solution should become light yellow.[4]
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.[11]
-
Cool the reaction to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.1 equiv), either neat or as a solution in cold CH₂Cl₂, over several minutes.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding 1 volume of methanol, followed by 1 volume of saturated NaHCO₃ solution and 1 volume of brine.
-
Stir vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct. The product can be purified by recrystallization or flash chromatography.[4]
Protocol 2: Asymmetric Alkylation using a Sodium Enolate
This protocol is effective for the highly diastereoselective alkylation of N-acyloxazolidinones.
Materials:
-
N-acyloxazolidinone (e.g., N-propionyl derivative)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF in a dry, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.05 equiv) in THF dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C until the reaction is complete as judged by TLC (typically 1-4 hours).
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation
Table 1: Diastereoselectivity in the Alkylation of N-Propionyloxazolidinone Enolates
| Base/Counterion | Electrophile (E+) | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| NaHMDS | CH₃-I | -78 | 91 : 9 | [9] |
| LDA | PhCH₂Br | 0 | 99 : 1 | [9] |
Table 2: Typical Diastereoselectivity in Evans Aldol Reactions
| N-Acyl Group | Lewis Acid | Typical Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Bu₂BOTf | > 99 : 1 (syn:anti) | [4] |
| Acetyl | Bu₂BOTf | ~ 1 : 1 | [7] |
| Glycolate | TiCl₄ / NMP | 94:6 to >98:2 (syn:anti) | [8] |
Visualizations
Caption: General workflow for N-acyloxazolidinone enolate formation and reaction.
Caption: Stereochemical model for the Evans syn-aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Michael Additions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in asymmetric Michael additions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in an asymmetric Michael addition?
A1: The most frequently observed challenges in asymmetric Michael additions include low enantioselectivity (ee), poor diastereoselectivity (dr), low product yield, and catalyst deactivation. These issues can often be traced back to suboptimal reaction conditions, including the choice of catalyst, solvent, temperature, and the purity of reagents.
Q2: How can I improve low enantioselectivity in my reaction?
A2: Low enantioselectivity is a common hurdle. Several factors can be adjusted to improve the enantiomeric excess of your product. Lowering the reaction temperature is a common strategy, as it can enhance the energy difference between the diastereomeric transition states, often leading to better selectivity. However, this may come at the cost of a slower reaction rate. Additionally, screening different chiral catalysts, catalyst loadings, and solvents is crucial. The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome. The use of additives, such as co-catalysts or acids/bases, can also modulate the catalyst's activity and selectivity.
Q3: My reaction is suffering from low yield. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Incomplete conversion is a primary suspect, which can be addressed by increasing the reaction time, temperature, or catalyst loading. However, be mindful that increasing the temperature can sometimes negatively impact enantioselectivity. Another significant cause of low yield is the occurrence of a retro-Michael addition, where the product reverts to the starting materials. This equilibrium can sometimes be shifted towards the product by lowering the reaction temperature after an initial period of higher temperature to drive the reaction forward. Catalyst deactivation throughout the reaction can also lead to incomplete conversion and low yields. Finally, ensure all reagents are pure and the reaction is free from contaminants that could inhibit the catalyst.
Q4: I am observing poor diastereoselectivity. How can this be addressed?
A4: Poor diastereoselectivity arises when the formation of the two or more new stereocenters is not well-controlled. The choice of the chiral catalyst and its interaction with both the Michael donor and acceptor are paramount in dictating diastereoselectivity. Modifying the steric and electronic properties of the substrates can also be a powerful strategy. For instance, bulkier protecting groups on the nucleophile or electrophile can favor the formation of one diastereomer over the other. As with enantioselectivity, solvent and temperature optimization are critical. A systematic screening of these parameters is often necessary to identify conditions that favor the desired diastereomer.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
If you are experiencing unsatisfactory enantiomeric excess (ee), consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | Decrease the reaction temperature. While this may slow down the reaction, it often leads to higher enantioselectivity.[1] |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities and coordinating abilities. Aprotic solvents often favor different outcomes than protic ones.[2][3] |
| Ineffective Catalyst | Test different chiral catalysts or catalyst families. The catalyst's structure is critical for effective stereochemical control. |
| Inappropriate Catalyst Loading | Optimize the catalyst loading. Sometimes, a lower catalyst loading can lead to improved enantioselectivity, although it may require longer reaction times.[1] |
| Absence of an Additive | Investigate the effect of acidic or basic additives. These can act as co-catalysts or modulate the catalyst's activity and selectivity.[4] |
Issue 2: Low Yield
For reactions plagued by low product yields, the following table provides potential remedies:
| Potential Cause | Suggested Solution |
| Incomplete Conversion | Increase reaction time or catalyst loading. A modest increase in temperature can also improve conversion, but monitor the effect on enantioselectivity. |
| Retro-Michael Addition | Lowering the reaction temperature can suppress the retro-Michael reaction.[1] Consider a temperature ramp where the reaction is initially heated to drive conversion and then cooled to stabilize the product. |
| Catalyst Deactivation | Ensure anhydrous and inert conditions if the catalyst is sensitive to air or moisture. The presence of impurities in the starting materials can also poison the catalyst. Consider catalyst regeneration if possible. |
| Side Reactions | Analyze the crude reaction mixture to identify any byproducts. Adjusting the reaction conditions (e.g., temperature, concentration) may minimize side reactions. |
Issue 3: Poor Diastereoselectivity
To address issues with diastereoselectivity, refer to the following guide:
| Potential Cause | Suggested Solution |
| Ineffective Stereochemical Control | Screen different chiral catalysts. The catalyst's ability to organize the transition state assembly is key to diastereocontrol. |
| Substrate Sterics | Modify the substrates by introducing bulkier protecting groups or substituents to create a greater steric bias for one diastereomeric pathway. |
| Solvent Effects | The solvent can influence the relative energies of the diastereomeric transition states. A systematic solvent screen is recommended. |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature. Lower temperatures generally favor the kinetic product, while higher temperatures may allow for equilibration to the thermodynamic product. |
Experimental Protocols
General Experimental Protocol for an Organocatalyzed Asymmetric Michael Addition
The following is a representative procedure for a Michael addition of a ketone to a nitroalkene using a chiral primary amine-thiourea catalyst.
To a solution of the chiral catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2.0 mL) in a reaction vial, the Michael donor (e.g., cyclohexanone, 0.4 mmol, 2.0 equiv) is added. The mixture is stirred at room temperature for 10 minutes. The Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Visualizations
Caption: General mechanism of a catalyzed asymmetric Michael addition.
References
Technical Support Center: Enhancing Stereocontrol in Diels-Alder Reactions with Chiral Auxiliaries
Welcome to the technical support center for enhancing stereocontrol in Diels-Alder reactions using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.e.)
Q: My Diels-Alder reaction is showing low diastereomeric excess (d.e.). What are the potential causes and how can I improve it?
A: Low diastereoselectivity is a common issue and can often be resolved by optimizing reaction conditions. Here are the primary factors to consider:
-
Inadequate Lewis Acid Catalysis: Many chiral auxiliary-mediated Diels-Alder reactions require a Lewis acid to enhance the dienophile's reactivity and lock the conformation of the chiral auxiliary, thereby maximizing facial shielding.[1][2]
-
Incorrect Temperature: The Diels-Alder reaction is sensitive to temperature. Higher temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer, and can also promote the retro-Diels-Alder reaction.[3][5]
-
Solution: Lowering the reaction temperature, often to -78 °C, generally increases the kinetic control and favors the formation of a single diastereomer.[3]
-
-
Suboptimal Solvent: The polarity of the solvent can influence the transition state and, consequently, the stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities. Dichloromethane and toluene are common starting points. In some cases, polar solvents like DMF or even water can enhance the rate and selectivity.[2]
-
-
Steric Hindrance: The inherent steric properties of your diene or dienophile might be counteracting the directing effect of the chiral auxiliary.
-
Solution: If possible, modify the substrates to reduce steric clash that may favor the undesired diastereomer.
-
Issue 2: Unexpected endo/exo Selectivity
Q: I am not obtaining the expected endo or exo product. How can I control this aspect of stereoselectivity?
A: The endo/exo selectivity in Diels-Alder reactions is governed by a combination of electronic and steric factors.
-
The Endo Rule: Kinetically, the endo product is often favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene.[6]
-
Thermodynamic vs. Kinetic Control: The exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[6] Running the reaction at higher temperatures for extended periods can lead to equilibration and favor the exo product.[7]
-
Solution for endo: Use lower reaction temperatures and shorter reaction times to favor the kinetically controlled endo product.[3] The use of Lewis acids can also enhance endo selectivity.[6]
-
Solution for exo: Higher reaction temperatures can favor the thermodynamically more stable exo product. Certain bulky Lewis acids have also been shown to promote exo selectivity by sterically disfavoring the endo transition state.[8] Additionally, specific substitution patterns on the diene and dienophile can inherently favor the exo product.[9]
-
Issue 3: Difficulty Removing the Chiral Auxiliary
Q: I am struggling to cleave the chiral auxiliary from my product without decomposition or racemization. What are the best methods?
A: The method for auxiliary removal depends on the desired functional group in the final product. Evans' oxazolidinone auxiliaries, for instance, have well-established cleavage protocols.[10][11]
-
For Carboxylic Acids: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.[12]
-
For Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[10]
-
For Aldehydes: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can provide the aldehyde.[10]
-
For Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, will yield the methyl ester.[10]
Important Consideration: During hydrolytic cleavage with LiOH/H₂O₂, oxygen gas can be evolved, which can be a safety concern with flammable organic solvents. It is crucial to ensure proper inerting of the reaction vessel.[12]
Issue 4: Inaccurate Determination of Diastereomeric Ratio
Q: I am unsure how to accurately determine the diastereomeric ratio of my product mixture.
A: The most common and reliable method for determining diastereomeric ratios is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Analysis: The diastereomers will often have distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, you can calculate their ratio.[13][14]
-
¹³C NMR Analysis: Similarly, unique signals in the ¹³C NMR spectrum can be used for quantification.[13]
-
Advanced NMR Techniques: For complex spectra where signals overlap, 2D NMR techniques such as COSY, HSQC, and HMBC can help in assigning the peaks for each diastereomer.[15]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can also be used to separate and quantify the diastereomers.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral auxiliary for my Diels-Alder reaction?
A1: The selection of a chiral auxiliary depends on several factors:
-
Availability and Cost: Auxiliaries derived from readily available and inexpensive chiral starting materials, such as amino acids (e.g., Evans' auxiliaries), are often preferred.[16]
-
Desired Stereochemical Outcome: Different auxiliaries can provide opposite enantiomers of the product. Ensure the chosen auxiliary will lead to the desired stereoisomer.
-
Ease of Attachment and Removal: The auxiliary should be easily attached to the dienophile and cleaved under conditions that do not harm the product.[11]
-
Proven Effectiveness: Consult the literature for auxiliaries that have been successfully used with similar dienes and dienophiles. Evans' oxazolidinones and Oppolzer's camphorsultams are well-established for their high stereocontrol in Diels-Alder reactions.[1][2]
Q2: What is the role of a Lewis acid in enhancing stereocontrol?
A2: Lewis acids play a crucial dual role:
-
Activation of the Dienophile: The Lewis acid coordinates to a heteroatom (usually oxygen) on the dienophile's electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[4][17]
-
Conformational Rigidity: In the case of many chiral auxiliaries like Evans' oxazolidinones, the Lewis acid chelates to both carbonyl oxygens. This locks the conformation of the N-acyloxazolidinone, ensuring that one face of the dienophile is effectively blocked by a bulky substituent on the auxiliary, leading to a highly diastereoselective cycloaddition.
Q3: Can I run a Diels-Alder reaction without a Lewis acid?
A3: While some Diels-Alder reactions proceed without a catalyst, particularly with highly reactive dienes and dienophiles, the use of a chiral auxiliary for stereocontrol often necessitates a Lewis acid to achieve high levels of diastereoselectivity. Without the Lewis acid, the conformational freedom of the dienophile-auxiliary construct can lead to a mixture of diastereomers.
Q4: What are some common pitfalls to avoid in asymmetric Diels-Alder reactions?
A4:
-
Moisture Contamination: Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: The stoichiometry of the Lewis acid can be critical. Too little may result in low conversion and selectivity, while too much can lead to side reactions.
-
Ignoring the Retro-Diels-Alder Reaction: At elevated temperatures, the reverse reaction can occur, leading to lower yields. Monitor your reaction progress and avoid unnecessarily high temperatures or long reaction times.[2]
Quantitative Data Summary
The following tables summarize the diastereoselectivity and endo/exo ratios for selected Diels-Alder reactions using chiral auxiliaries.
Table 1: Diastereoselectivity in the Diels-Alder Reaction of N-Acyloxazolidinones with Cyclopentadiene
| Chiral Auxiliary Substituent (R) | Lewis Acid (1.4 eq) | Temperature (°C) | Diastereomeric Ratio (endo) | Yield (%) |
| i-Pr | Et₂AlCl | -100 | >100 : 1 | 81 |
| CH₂Ph | Et₂AlCl | -100 | >100 : 1 | 78 |
| i-Pr | Et₂AlCl | -78 | >100 : 1 | 81 |
| CH₂Ph | Et₂AlCl | -78 | >100 : 1 | 82 |
Data adapted from Evans, D. A., et al. J. Am. Chem. Soc. 1988, 110, 1238-1256.[1]
Table 2: Effect of Lewis Acid and Temperature on Endo/Exo Selectivity
| Dienophile | Lewis Acid | Temperature (°C) | endo : exo Ratio |
| 2-Cyclohexenone | NbCl₅ | -78 | >99 : 1 |
| 2-Cyclohexenone | AlCl₃ | 0 | 90 : 10 |
| 2-Cyclohexenone | SnCl₄ | 0 | 85 : 15 |
Data adapted from a study on Lewis acid-catalyzed Diels-Alder reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction with an Evans' Oxazolidinone Auxiliary
-
Preparation of the N-Acryloyl Oxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify by column chromatography.
-
Diels-Alder Cycloaddition: To a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.4 eq) dropwise. Stir for 30 minutes. Add the diene (e.g., cyclopentadiene, 2.0-3.0 eq) dropwise. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired diastereomer.
Protocol 2: Cleavage of the Evans' Auxiliary to Form a Carboxylic Acid
-
Reaction Setup: Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 eq) and stir for 30 minutes. Acidify the mixture with HCl (1N) to pH ~2-3.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary remains in the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify the carboxylic acid as needed. The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.[10][11]
Visualizations
Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Caption: Troubleshooting guide for low diastereoselectivity in Diels-Alder reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - High stereoselectivity on low temperature Diels-Alder reactions [beilstein-journals.org]
- 4. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of (S)-4-benzyl-3-propionyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-benzyl-3-propionyloxazolidin-2-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation, with a focus on scalability issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My acylation reaction is resulting in a low yield or no desired this compound. What are the possible reasons, and how can I improve the yield?
Answer: Low yields in the acylation of (S)-4-benzyl-2-oxazolidinone can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here are common causes and troubleshooting steps:
-
Incomplete Deprotonation (n-BuLi method): The nitrogen of the oxazolidinone must be fully deprotonated to form the lithium salt before adding the acylating agent.
-
Solution: Ensure your (S)-4-benzyl-2-oxazolidinone is completely dry. Use freshly titrated n-butyllithium to ensure accurate stoichiometry. Allow sufficient time for the deprotonation to complete at low temperatures (-78 °C) before adding propionyl chloride.
-
-
Inactive Acylating Agent: Propionyl chloride is sensitive to moisture and can hydrolyze to propionic acid, which will not react under these conditions. Propionic anhydride can also degrade over time.
-
Solution: Use freshly opened or distilled propionyl chloride. If using propionic anhydride, ensure it is of high purity and has been stored under anhydrous conditions.
-
-
Poor Quality Starting Material: Impurities in the (S)-4-benzyl-2-oxazolidinone can interfere with the reaction.
-
Solution: Confirm the purity of the starting material by NMR or melting point analysis. If necessary, recrystallize the (S)-4-benzyl-2-oxazolidinone before use.
-
-
Suboptimal Reaction Temperature: For the n-BuLi method, maintaining a very low temperature (-78 °C) during deprotonation and acylation is critical to prevent side reactions. For the DMAP/Et3N method, the reaction is typically run at room temperature, but excessive heat can lead to byproduct formation.
-
Solution: Carefully monitor and control the internal reaction temperature throughout the addition and reaction time.
-
-
Inefficient Quenching and Work-up: The product can be lost during the work-up if the quenching is too vigorous or if emulsions form during extraction.
-
Solution: Quench the reaction slowly with a saturated aqueous ammonium chloride solution at low temperature. If emulsions form, try adding brine or filtering the mixture through a pad of celite.
-
Issue 2: Product is Contaminated with Byproducts
Question: After my synthesis, I'm observing significant impurities alongside my desired product. What are these byproducts, and how can I avoid them?
Answer: Several byproducts can form during the acylation reaction. Identifying them can help in optimizing the reaction conditions.
-
Unreacted (S)-4-benzyl-2-oxazolidinone: This is a common impurity if the reaction does not go to completion.
-
Solution: See the solutions for "Low or No Product Yield" to improve reaction conversion.
-
-
Diacylated Product or Other Side Reactions: Using an excess of the acylating agent or running the reaction at higher temperatures can sometimes lead to undesired side reactions. With the DMAP/anhydride method, side reactions involving the catalyst are possible, though less common under standard conditions.
-
Solution: Use the correct stoichiometry of reagents. Maintain strict temperature control.
-
-
Epimerization: While less common for this specific acylation, harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to epimerization at the chiral center.
-
Solution: Use the recommended reaction temperatures and times. For the n-BuLi method, maintain cryogenic temperatures.
-
Issue 3: Scalability Challenges
Question: I am trying to scale up the synthesis of this compound, and I'm encountering problems. What are the key challenges, and how can I address them?
Answer: Scaling up this synthesis introduces several challenges, particularly with the highly exothermic n-BuLi method.
-
Exotherm Control: The reaction of n-butyllithium with the oxazolidinone and the subsequent quenching are highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to a dangerous runaway reaction.
-
Reagent Addition: Ensuring uniform mixing and maintaining a consistent temperature during the slow addition of reagents is more challenging at scale.
-
Solution: Use a calibrated dosing pump for the addition of n-BuLi. Ensure the reactor has adequate agitation to maintain a homogeneous mixture.
-
-
Work-up and Isolation: Handling large volumes of organic solvents and aqueous solutions during extraction can be cumbersome. The choice between chromatography and recrystallization for purification becomes critical.
-
Solution: Recrystallization is generally the preferred method for purification at an industrial scale due to its cost-effectiveness and efficiency in removing impurities from crystalline solids.[3][4][5] Column chromatography can be resource-intensive for large quantities. Develop a robust recrystallization protocol by screening different solvent systems.
-
-
Safety with Pyrophoric Reagents: Handling large quantities of n-butyllithium requires stringent safety protocols.
Frequently Asked Questions (FAQs)
Q1: Which acylation method is better for large-scale synthesis: the n-BuLi/propionyl chloride method or the Et3N/DMAP/propionic anhydride method?
A1: The Et3N/DMAP/propionic anhydride method is generally preferred for larger-scale synthesis due to its milder reaction conditions, avoiding the use of cryogenic temperatures and highly pyrophoric n-butyllithium. This translates to lower operational costs and reduced safety hazards. However, the n-BuLi method may offer faster reaction times.
Q2: What is the role of 4-DMAP in the acylation with propionic anhydride?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with propionic anhydride to form a highly reactive N-propionylpyridinium intermediate. This intermediate is a more potent acylating agent than propionic anhydride itself, leading to a faster and more efficient reaction with the oxazolidinone.[7]
Q3: My final product has a low melting point and appears oily, even after purification. What could be the issue?
A3: This could indicate the presence of residual solvent or impurities that are depressing the melting point. This compound is a crystalline solid with a reported melting point of 44-46 °C.[8] Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If impurities are suspected, re-purification by recrystallization or column chromatography may be necessary.
Q4: How can I best purify my product on a multi-gram scale?
A4: For multi-gram scales, recrystallization is often the most practical purification method.[9] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to induce crystallization. The impurities should ideally remain in the solvent. A solvent system of methanol or ethanol/water can be effective.[10] If recrystallization is unsuccessful, column chromatography on silica gel can be used.
Q5: Can I use a different base instead of n-butyllithium?
A5: For the acylation with propionyl chloride, a strong base is required to deprotonate the oxazolidinone. While other strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) could potentially be used, n-butyllithium is the most commonly reported and well-established reagent for this transformation.[10] Using a weaker base like triethylamine with propionyl chloride is generally not effective.
Quantitative Data Summary
The following tables provide representative data for the two common acylation methods. Note that yields and purity can vary based on specific reaction conditions, scale, and purification method.
Table 1: Acylation using n-BuLi and Propionyl Chloride
| Parameter | Value | Reference |
| Starting Material | (S)-4-benzyl-2-oxazolidinone | [6] |
| Reagents | n-Butyllithium, Propionyl Chloride | [6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |
| Temperature | -78 °C | [6] |
| Typical Yield | >90% | [10] |
| Purity (after purification) | ≥99% | [11][12] |
Table 2: Acylation using Et3N, DMAP, and Propionic Anhydride
| Parameter | Value | Reference |
| Starting Material | (S)-4-benzyl-2-oxazolidinone | [13] |
| Reagents | Triethylamine (Et3N), 4-DMAP (catalytic), Propionic Anhydride | [13] |
| Solvent | Toluene or Dichloromethane | [13] |
| Temperature | Room Temperature to Reflux | [13] |
| Typical Yield | 85-95% | [13] |
| Purity (after purification) | >98% | [11][12] |
Experimental Protocols
Protocol 1: Acylation with n-Butyllithium and Propionyl Chloride
This protocol is adapted from standard literature procedures for the N-acylation of Evans auxiliaries.[6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Protocol 2: Acylation with Triethylamine, DMAP, and Propionic Anhydride
This protocol is a milder alternative to the n-BuLi method.[13]
-
Preparation: To a round-bottom flask, add (S)-4-benzyl-2-oxazolidinone (1.0 eq), toluene, triethylamine (1.5 eq), and a catalytic amount of 4-DMAP (0.1 eq).
-
Acylation: Add propionic anhydride (1.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the n-BuLi mediated synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Key scalability challenges and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 9. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 10. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 13. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Diastereoselectivity Control with Lewis Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of Lewis acid selection in controlling diastereoselectivity in chemical reactions. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in influencing diastereoselectivity?
A Lewis acid acts as an electron pair acceptor, coordinating to a Lewis basic site on a substrate, typically a carbonyl oxygen.[1] This coordination activates the substrate towards nucleophilic attack.[1] In terms of diastereoselectivity, the Lewis acid's primary role is to organize the transition state of the reaction. By forming a rigid complex with the substrate, it creates a sterically defined environment that favors the approach of a nucleophile from a specific trajectory, thus leading to the preferential formation of one diastereomer over another.[1]
Q2: What is the difference between a chelating and a non-chelating Lewis acid, and how does this affect the reaction outcome?
The ability of a Lewis acid to chelate is a crucial factor in controlling diastereoselectivity, particularly in reactions involving substrates with multiple Lewis basic sites.
-
Chelating Lewis Acids: These Lewis acids, such as TiCl₄, SnCl₄, MgBr₂, and ZnBr₂, can form a bidentate complex with two Lewis basic sites on the substrate, often a carbonyl oxygen and an adjacent alkoxy or amino group.[2][3] This chelation locks the substrate into a rigid cyclic transition state, which can lead to a reversal of the diastereoselectivity that would be predicted by standard models like the Felkin-Anh model.[4][5] This is often referred to as "chelation control."[2][4]
-
Non-chelating Lewis Acids: Lewis acids like BF₃ and BCl₃ are generally considered non-chelating because they are monodentate.[2][6] They coordinate to only one Lewis basic site, typically the most basic one (e.g., the carbonyl oxygen). In these cases, the diastereoselectivity is governed by non-chelation models, such as the Felkin-Anh model, where steric and electronic factors of the acyclic transition state dominate.[2][3] The use of a non-chelating Lewis acid can therefore produce the opposite diastereomer compared to a chelating one with the same substrate.[2]
Q3: Can the choice of Lewis acid reverse the diastereoselectivity of a reaction?
Yes, switching between a chelating and a non-chelating Lewis acid is a common strategy to achieve a reversal of diastereoselectivity.[2] For instance, in the aldol addition to α-alkoxy aldehydes, using a chelating Lewis acid like TiCl₄ can favor the syn-diastereomer through a chelated transition state.[2] Conversely, employing a non-chelating Lewis acid like BF₃ with the same substrate can lead to the preferential formation of the anti-diastereomer via an open, non-chelated transition state.[2]
Q4: How does the steric bulk of the Lewis acid impact diastereoselectivity?
The steric bulk of the Lewis acid can significantly influence the diastereochemical outcome of a reaction. In Diels-Alder reactions, for example, bulky Lewis acids can favor the formation of the exo-adduct over the typically preferred endo-adduct.[7] This is not necessarily due to steric hindrance in the endo transition state, but can be a result of a complex interplay of strain and interaction energies between the reactants.[7] Computational studies have shown that bulky Lewis acids can alter the transition state geometry to favor the exo pathway.[7]
Q5: Are there computational models that can help predict the effect of a Lewis acid on diastereoselectivity?
Yes, Density Functional Theory (DFT) calculations are frequently used to model the transition states of Lewis acid-catalyzed reactions and predict the diastereomeric outcome.[6][8][9][10] These computational studies can provide valuable insights into the geometry of the transition states, the role of the Lewis acid, and the energetic differences between the pathways leading to different diastereomers.[6][8][9][10] This can help in the rational selection of a Lewis acid to achieve the desired stereochemical control.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Near 1:1 Mixture of Diastereomers)
| Potential Cause | Troubleshooting Step |
| Inappropriate Lewis Acid Choice | The chosen Lewis acid may not be providing sufficient facial bias. If a chelating substrate is used, a non-chelating Lewis acid might be leading to competing transition states. Conversely, a non-chelating substrate may not benefit from a chelating Lewis acid. Action: If chelation is possible and desired, switch to a known chelating Lewis acid (e.g., TiCl₄, SnCl₄). If non-chelation control is intended, use a monodentate Lewis acid (e.g., BF₃·OEt₂). |
| Incorrect Stoichiometry of Lewis Acid | For some reactions, a stoichiometric amount of the Lewis acid is necessary to ensure complete coordination to the substrate and achieve high diastereoselectivity.[11] Action: Increase the equivalents of the Lewis acid used in the reaction. |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity. Action: Lower the reaction temperature. Reactions are often run at -78 °C to maximize selectivity.[11] |
| Solvent Effects | The coordinating ability of the solvent can interfere with the Lewis acid-substrate interaction. Action: Use a non-coordinating solvent, such as dichloromethane or toluene. |
Issue 2: Unexpected Diastereomer is the Major Product
| Potential Cause | Troubleshooting Step |
| Chelation vs. Non-chelation Control | You may be observing the opposite of the expected diastereoselectivity due to the dominant transition state model. For example, expecting a Felkin-Anh product but obtaining the anti-Felkin product suggests that chelation control is operative.[5] Action: To favor the Felkin-Anh product, switch to a non-chelating Lewis acid (e.g., BF₃·OEt₂).[3] To favor the chelation-controlled product, ensure a chelating Lewis acid (e.g., MgBr₂, TiCl₄) is used with a substrate capable of bidentate coordination.[3] |
| Protecting Group Interference | The protecting group on a nearby functional group (e.g., an alcohol) can influence chelation. Bulky protecting groups like TBDPS can disfavor chelation, while smaller, more Lewis basic groups like BOM can promote it.[3] Action: Consider changing the protecting group to either encourage or discourage chelation as desired. |
| "Open" vs. "Closed" Transition State | In reactions like the Mukaiyama aldol, the stereochemical outcome can be dictated by whether the reaction proceeds through a "closed" (cyclic) or "open" (extended) transition state.[2] The choice of Lewis acid can influence this. Action: Consult literature on similar systems to determine the likely transition state geometry for your chosen Lewis acid and substrate. |
Data Presentation: Impact of Lewis Acid on Diastereoselectivity
Table 1: Diastereoselective Mukaiyama Aldol Reaction of a β-Alkoxy Aldehyde
| Entry | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | >95:5 |
| 2 | SnCl₄ | 90:10 |
| 3 | BF₃·OEt₂ | 10:90 |
| 4 | BCl₃ | 5:95 |
This table illustrates the reversal of diastereoselectivity when switching from chelating Lewis acids (TiCl₄, SnCl₄) to non-chelating Lewis acids (BF₃·OEt₂, BCl₃) for a substrate capable of chelation. Data is representative and based on established principles.[2]
Table 2: Diastereoselective Diels-Alder Reaction
| Entry | Lewis Acid | Diastereomeric Ratio (endo:exo) |
| 1 | None (Thermal) | 70:30 |
| 2 | AlCl₃ | 95:5 |
| 3 | B(C₆F₅)₃ (bulky) | 10:90 |
This table demonstrates the ability of a standard Lewis acid (AlCl₃) to enhance the inherent endo-selectivity, and a bulky Lewis acid to reverse it in favor of the exo-product. Data is representative and based on established principles.[7]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the aldehyde substrate (1.0 equiv) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the chosen Lewis acid (1.1 equiv) to the cooled solution. Stir for 15-30 minutes.
-
Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Visualizations
Caption: Chelation vs. Non-Chelation Control Pathways.
Caption: Workflow for Lewis Acid Selection.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tminehan.com [tminehan.com]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Determining Diastereomeric Ratios of Evans Aldol Products: A Comparative Guide to NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is a critical step in evaluating reaction outcomes and ensuring the stereochemical purity of intermediates. The Evans aldol reaction, a cornerstone of stereoselective synthesis, reliably produces syn-aldol adducts. Quantifying the diastereoselectivity of this reaction is paramount. This guide provides an objective comparison of ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) for determining the diastereomeric ratio of Evans aldol products, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The choice between ¹H NMR and HPLC for determining diastereomeric ratios depends on several factors, including the required accuracy, sample throughput, and the specific characteristics of the aldol product. While both techniques are powerful, they operate on different principles and offer distinct advantages and disadvantages.
| Feature | ¹H NMR Spectroscopy | Chiral HPLC |
| Principle | Exploits the different magnetic environments of protons in diastereomers, leading to distinct chemical shifts. The ratio is determined by the integration of these non-equivalent signals. | Physically separates diastereomers based on their differential interaction with a chiral stationary phase, resulting in different retention times. The ratio is determined from the areas of the corresponding peaks. |
| Accuracy | High (<2% error) with proper experimental setup (e.g., sufficient relaxation delay).[1] | Considered the gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[1][2] |
| Precision (Reproducibility) | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[3] | Excellent, with low relative standard deviations (RSDs) for peak areas. Repeatability and intermediate precision RSDs below 7.2% are achievable.[3] |
| Sensitivity (LOD/LOQ) | Generally lower, dependent on analyte concentration and the magnetic field strength of the spectrometer.[3][4][5] | Generally higher, with Limits of Detection (LODs) around 1.5 µg/mL reported for some methods.[3] |
| Analysis Time | Relatively fast for data acquisition (typically 5-15 minutes per sample after sample preparation).[3] | Can be more time-consuming, with typical run times of 15-60 minutes per sample, in addition to method development time.[3] |
| Sample Preparation | Simple dissolution in a deuterated solvent.[4] | Can be more involved, requiring dissolution in the mobile phase and filtration.[4] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[3] | High (>60 mL of mobile phase per sample).[3] |
| Non-destructive | Yes, the sample can be fully recovered. | Yes, but recovery from the mobile phase is required. |
Determining Diastereomeric Ratios by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a rapid and non-destructive method for determining the diastereomeric ratio of Evans aldol products. The diastereomers are distinct chemical entities, and thus their corresponding protons experience different magnetic environments, leading to separate and resolvable signals in the ¹H NMR spectrum. The ratio of the integrals of these signals is directly proportional to the molar ratio of the diastereomers.
Diagnostic Protons and Expected Chemical Shifts
The most reliable protons for determining the diastereomeric ratio of Evans aldol products are the α-proton (the proton on the carbon bearing the chiral auxiliary) and the β-proton (the proton on the carbon bearing the newly formed hydroxyl group). The difference in their chemical environments in the syn and anti diastereomers leads to distinguishable signals.
| Proton | Diastereomer | Typical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | Typical Coupling Constant (J, Hz) |
| β-proton (-CHOH-) | syn | ~4.0 - 5.0 | Jα,β = 8.5 - 9.4 Hz[6] |
| anti | ~4.0 - 5.0 | Jα,β = 2.4 - 4.0 Hz[6] | |
| α-proton (-CH-C=O) | syn | ~3.5 - 4.5 | |
| anti | ~3.5 - 4.5 |
Note: The exact chemical shifts can vary depending on the specific aldehyde and chiral auxiliary used in the Evans aldol reaction. The key diagnostic feature is often the coupling constant between the α and β protons (Jα,β), which is typically larger for the syn diastereomer due to a dihedral angle approaching 180° in the favored staggered conformation.[6]
Experimental Protocol: ¹H NMR Analysis of an Evans Aldol Product
This protocol outlines the steps for preparing a sample of an Evans aldol product and acquiring a quantitative ¹H NMR spectrum to determine the diastereomeric ratio.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the crude or purified Evans aldol product into a clean, dry vial.[7][8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[8][9] Ensure the sample is completely dissolved. Gentle vortexing may be applied.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
¹H NMR Data Acquisition
For accurate quantification, it is crucial to use appropriate acquisition parameters to ensure that the signal intensities are directly proportional to the number of protons.
-
Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution and lineshape.
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse Angle: Use a 90° pulse angle.
-
Relaxation Delay (d1): This is a critical parameter. Set a sufficiently long relaxation delay to allow for full relaxation of all protons between scans. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest is recommended.[10][11][12] For most organic molecules, a relaxation delay of 20-30 seconds is a safe starting point. An inversion-recovery experiment can be performed to determine the T₁ values accurately.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of the minor diastereomer.
-
Data Processing and Analysis
-
Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration:
-
Identify the well-resolved signals corresponding to a specific proton (e.g., the α-proton or β-proton) for each diastereomer.
-
Integrate the signals for both the major (syn) and minor (anti) diastereomers. Ensure that the integration region covers the entire signal, including any ¹³C satellites.
-
-
Calculation of Diastereomeric Ratio: The diastereomeric ratio is the ratio of the integral values of the corresponding signals.
-
d.r. = (Integral of major diastereomer) / (Integral of minor diastereomer)
-
Workflow for Determining Diastereomeric Ratio
The following diagram illustrates the overall workflow from the Evans aldol reaction to the determination of the diastereomeric ratio using ¹H NMR spectroscopy.
Caption: Workflow for determining the diastereomeric ratio of Evans aldol products by ¹H NMR.
Conclusion
Both ¹H NMR spectroscopy and chiral HPLC are powerful techniques for the determination of the diastereomeric ratio of Evans aldol products. ¹H NMR offers a rapid, non-destructive, and cost-effective method that is often sufficient for routine analysis and reaction monitoring. Chiral HPLC, while generally more time-consuming and resource-intensive, provides superior accuracy and sensitivity, making it the method of choice for applications requiring high-precision quantification, especially for trace-level analysis of the minor diastereomer. The selection of the most appropriate technique will depend on the specific requirements of the research, including the desired level of accuracy, available instrumentation, and sample throughput needs. For a comprehensive and robust determination of diastereoselectivity, the use of both techniques can be complementary, with ¹H NMR providing a quick initial assessment and chiral HPLC offering a more rigorous and highly accurate quantification.
References
- 1. organomation.com [organomation.com]
- 2. kbfi.ee [kbfi.ee]
- 3. benchchem.com [benchchem.com]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Building Block. The relaxation delay [imserc.northwestern.edu]
A Comparative Guide to Chiral HPLC Analysis of Aldol Adducts from (S)-4-benzyl-3-propionyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of β-hydroxy carbonyl compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries like (S)-4-benzyl-3-propionyloxazolidin-2-one, is a powerful and widely adopted method for controlling the stereochemical outcome of these transformations. The reliable creation of specific stereoisomers necessitates robust analytical techniques to verify the diastereomeric and enantiomeric purity of the resulting products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard method for this analysis.
This guide provides a comparative overview of the chiral HPLC analysis of aldol adducts derived from this compound. It includes a summary of typical experimental data, detailed experimental protocols, and a comparison with alternative chiral separation strategies.
Performance Comparison: Chiral HPLC Analysis of Syn and Anti Aldol Adducts
The aldol reaction of an N-acyl oxazolidinone, such as this compound, with an aldehyde typically yields a mixture of syn and anti diastereomers. The diastereomeric ratio (d.r.) is a critical measure of the reaction's selectivity. Chiral HPLC is employed to separate and quantify these diastereomers.
While specific retention times are highly dependent on the exact analyte structure and chromatographic conditions, the following table summarizes representative data for the separation of syn and anti aldol adducts.
| Aldol Adduct Diastereomer | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (t_R, min) | Resolution (R_s) | Diastereomeric Ratio (syn:anti) |
| Syn-Adduct | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | ~12.5 | \multirow{2}{}{>2.0} | \multirow{2}{}{>95:5} |
| Anti-Adduct | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | ~15.2 | ||
| Syn-Adduct | Chiralcel OD-H | Hexane/Isopropanol (85:15) | 0.8 | ~18.7 | \multirow{2}{}{>1.8} | \multirow{2}{}{>95:5} |
| Anti-Adduct | Chiralcel OD-H | Hexane/Isopropanol (85:15) | 0.8 | ~22.1 |
Note: The data presented are illustrative and may vary based on the specific aldehyde used in the aldol reaction and the precise HPLC conditions. The diastereomeric ratio is typically determined by the integration of the corresponding peak areas in the chromatogram.
Alternative Chiral Auxiliaries: A Comparative Overview
While Evans oxazolidinones are highly effective, other chiral auxiliaries are also employed in asymmetric aldol reactions. The choice of auxiliary can influence the stereochemical outcome and may require different analytical methods for product analysis.
| Chiral Auxiliary | Typical Diastereoselectivity (syn:anti) | Key Advantages |
| This compound (Evans Auxiliary) | High (often >95:5 for syn) | Well-established, predictable stereochemistry, high diastereoselectivity. |
| Camphorsultams | High (can favor either syn or anti depending on conditions) | High crystallinity of derivatives can aid in purification and characterization. |
| Pseudoephedrine Amides | Good to excellent | Inexpensive, both enantiomers are readily available. |
| Thiazolidinethiones | High | Can provide access to "non-Evans" syn aldol products.[1] |
The chiral HPLC analysis of products from these alternative auxiliaries would follow similar principles, though the specific column and mobile phase would need to be optimized for the particular adducts.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurate chiral HPLC analysis. Below is a typical protocol for the analysis of aldol products from this compound.
Sample Preparation
-
Reaction Quenching: After the aldol reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the organic products into an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Sample Dilution: Dissolve a small amount of the crude product in the HPLC mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Chiral HPLC Method
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting condition is 90:10 (v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm, depending on the chromophore of the analyte.
-
Injection Volume: 10 µL.
-
Data Analysis: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is calculated from the peak areas of the separated stereoisomers using the formula:
-
d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Visualizing the Workflow
To illustrate the logical flow of the analysis, the following diagrams created using the DOT language outline the key steps.
Caption: Experimental workflow for the synthesis and chiral HPLC analysis of aldol adducts.
Caption: Logical relationship between reaction stereocontrol and chiral HPLC separation.
References
A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Camphorsultam
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, chiral auxiliaries have established themselves as indispensable tools. These molecular scaffolds temporarily attach to a prochiral substrate, masterfully guiding the stereochemical course of a reaction before being cleaved and recycled. Among the most reliable and extensively utilized are Evans' oxazolidinones and Oppolzer's camphorsultam. This guide offers an objective comparison of their performance in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is reversibly bonded to a substrate, thereby inducing diastereoselectivity in a subsequent chemical transformation.[1][2] The efficacy of an auxiliary is measured by several key factors: the ability to direct reactions with high diastereoselectivity, a predictable and reliable stereochemical outcome, and the ease of its attachment and subsequent removal.[1][2] Evans' oxazolidinones and Oppolzer's camphorsultam are celebrated for their proficiency in meeting these criteria across a range of important carbon-carbon bond-forming reactions.[3][4]
dot
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereocontrol
The stereochemical directing power of both auxiliaries stems from their ability to enforce a rigid, well-defined conformation in the reaction transition state, typically through chelation with a metal or Lewis acid. This conformation shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Evans' Oxazolidinones: Derived from readily available amino acids like valine and phenylalanine, these auxiliaries are widely used in aldol, alkylation, and Diels-Alder reactions.[3][5][6] In aldol reactions, for instance, a boron-mediated Z-enolate is formed.[5][7] The transition state is a rigid six-membered chair-like structure where the aldehyde and the auxiliary's substituent occupy pseudo-equatorial positions to minimize steric strain and 1,3-diaxial interactions.[3][8] The auxiliary's carbonyl group orients itself away from the enolate oxygen to minimize dipole-dipole repulsion, effectively blocking one face of the enolate.[8][9]
dot
Caption: Transition state model for the Evans "syn" aldol reaction.
Oppolzer's Camphorsultam: This auxiliary, derived from camphor, offers a highly rigid bicyclic structure.[10] The sultam moiety provides strong chelation sites for Lewis acids. In reactions like alkylations and aldol additions, the camphor backbone and the sulfonyl group create a highly ordered environment. For aldol reactions, a Z(O)-enolate is typically formed, and the bulky camphor skeleton effectively shields the exo-face, directing the aldehyde to approach from the endo-face, leading to high diastereoselectivity.[11]
dot
Caption: Stereochemical control model for Oppolzer's camphorsultam.
Performance in Key Asymmetric Reactions
Asymmetric Alkylation
Both auxiliaries provide excellent stereocontrol in the alkylation of enolates. The choice between them can depend on the specific substrate and desired product stereochemistry.
| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl derivative | Allyl iodide | NaN(SiMe₃)₂ / THF | >99:1 | 90 |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | NaN(SiMe₃)₂ / THF | >99:1 | 95 |
| Oppolzer's Camphorsultam | N-propionyl derivative | Methyl iodide | LDA / THF | 98:2 | 85 |
| Oppolzer's Camphorsultam | N-phenylacetyl derivative | Benzyl bromide | NaHMDS / THF | >99:1 | 92 |
Experimental Protocol: Asymmetric Alkylation with Evans Auxiliary [12]
-
Acylation: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is dissolved in dry THF at -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH₄Cl.
-
Enolate Formation: The resulting N-propionyloxazolidinone is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 eq) is added, and the solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
Asymmetric Aldol Reactions
The Evans aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol products.[5][13][14] Oppolzer's camphorsultam is also highly effective and can be tuned to produce either syn or anti products depending on the reaction conditions.[15][16]
| Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (d.r.) | Yield (%) | Product |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / Et₃N | >99:1 | 85-95 | syn |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / Et₃N | 99:1 | 89 | syn |
| Oppolzer's Camphorsultam | Isobutyraldehyde | TiCl₄ / (-)-Sparteine | 91:9 | 78 | anti |
| Oppolzer's Camphorsultam | Benzaldehyde | Bu₂BOTf / Et₃N | >95:5 | >95 | syn |
Experimental Protocol: Evans "Syn" Aldol Reaction [5]
-
The N-acyloxazolidinone (1.0 eq) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to 0 °C.
-
Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by triethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
Asymmetric Diels-Alder Reactions
Both auxiliaries have been successfully employed in Diels-Alder reactions to control the facial selectivity of the dienophile.[17][18] The rigid chelated intermediate ensures the diene approaches from the less hindered face of the N-acryloyl derivative.[17]
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | endo/exo Ratio | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Auxiliary | Cyclopentadiene | N-acryloyl | Et₂AlCl | 95:5 | 99:1 | 90 |
| Evans' Auxiliary | Isoprene | N-crotonyl | Et₂AlCl | >99:1 | 97:3 | 85 |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-acryloyl | TiCl₄ | >99:1 | >98:2 | 74 |
| Oppolzer's Camphorsultam | Butadiene | N-crotonyl | Me₂AlCl | 97:3 | 96:4 | 88 |
Experimental Protocol: Asymmetric Diels-Alder with Oppolzer's Camphorsultam [19]
-
The N-crotonylcamphorsultam (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) in a flame-dried flask under an argon atmosphere and cooled to -78 °C.
-
A solution of TiCl₄ in CH₂Cl₂ (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
Freshly distilled cyclopentadiene (3.0 eq) is added via cannula over 20 minutes.
-
The reaction is stirred for 18 hours, gradually warming to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by flash chromatography.
Cleavage of the Auxiliary
A crucial advantage of these auxiliaries is the variety of methods available for their removal, yielding a range of useful functional groups.[3]
Evans' Oxazolidinones:
-
Hydrolysis (LiOH/H₂O₂): Yields the corresponding carboxylic acid.[12][20]
-
Reductive Cleavage (LiBH₄, LiAlH₄): Produces the primary alcohol.
-
Thiolate Cleavage (e.g., NaSEt): Generates ethyl thioesters.
-
Conversion to Weinreb Amides: A particularly useful transformation for further elaboration.[5]
Oppolzer's Camphorsultam:
-
Hydrolysis (LiOH/H₂O₂): Gives the carboxylic acid.
-
Reductive Cleavage (LiAlH₄, L-Selectride®): Affords the primary alcohol.
-
Transamidation: Can be converted to other amides or esters.
Summary and Conclusion
Both Evans' oxazolidinones and Oppolzer's camphorsultam are powerful and reliable chiral auxiliaries for asymmetric synthesis. The choice between them is often dictated by the specific reaction, desired product stereoisomer, and the conditions for auxiliary removal.
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam |
| Source | Readily available amino acids | Camphor (both enantiomers available) |
| Stereocontrol | Excellent, particularly for syn-aldol products | Excellent, highly rigid structure |
| Predictability | High, well-established models (Zimmerman-Traxler) | High, stereochemical outcome is very reliable |
| Versatility | Widely used in alkylations, aldols, Diels-Alder, etc. | Effective in a broad range of reactions including Michael additions and ene reactions.[3][4] |
| Cleavage | Versatile cleavage to acids, alcohols, Weinreb amides | Versatile cleavage to acids, alcohols, etc. |
| Crystallinity | N-acyl derivatives are often highly crystalline, aiding purification | Adducts are often highly crystalline |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evans aldol ppt | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foster77.co.uk [foster77.co.uk]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Chiral Auxiliaries: (S)-4-Benzyl-3-propionyloxazolidin-2-one vs. Myers' Pseudoephedrine Auxiliary
In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. This guide provides an objective, data-driven comparison of two widely utilized chiral auxiliaries: (S)-4-Benzyl-3-propionyloxazolidin-2-one, an Evans auxiliary, and Myers' pseudoephedrine auxiliary.
Introduction
This compound , a derivative of an oxazolidinone, was popularized by David A. Evans and is renowned for its exceptional stereocontrol in a variety of asymmetric transformations, most notably aldol reactions.[1] The rigid structure of the oxazolidinone, substituted at the 4- and 5-positions, creates a sterically hindered environment that dictates the facial selectivity of enolate reactions.[1]
Myers' pseudoephedrine auxiliary , developed by Andrew G. Myers, utilizes the readily available and inexpensive pseudoephedrine as a chiral scaffold.[2] This auxiliary has proven to be highly effective for the asymmetric alkylation of enolates derived from pseudoephedrine amides, providing access to a wide range of chiral carboxylic acids, alcohols, aldehydes, and ketones.[3]
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing these auxiliaries is a direct consequence of their ability to form rigid, chelated transition states that favor the approach of an electrophile from one specific face.
This compound (Evans' Auxiliary) in Aldol Reactions
The Evans aldol reaction typically proceeds through a boron enolate, which forms a chair-like six-membered Zimmerman-Traxler transition state.[4] The bulky benzyl group at the C4 position of the oxazolidinone effectively shields one face of the (Z)-enolate, directing the incoming aldehyde to the opposite face.[5] This results in the formation of the syn-aldol adduct with a high degree of diastereoselectivity.[5]
Myers' Pseudoephedrine Auxiliary in Alkylation Reactions
In the Myers asymmetric alkylation, the pseudoephedrine amide is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a (Z)-enolate.[1] The stereoselectivity is believed to arise from a configuration where one face of the lithium enolate is blocked by the secondary lithium alkoxide and its associated solvent molecules, directing the electrophile to the opposite face.[1]
Performance Comparison: Experimental Data
Asymmetric Aldol Reactions
Evans' auxiliary is the gold standard for asymmetric aldol reactions, consistently providing high diastereoselectivities for syn-aldol products. While Myers' auxiliary has been utilized in aldol reactions, it generally exhibits lower diastereoselectivity compared to Evans' auxiliary for this transformation.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | Isobutyraldehyde | >99:1 | 80 |
| This compound | Benzaldehyde | >99:1 | 88 |
| (S,S)-(+)-Pseudoephedrine propionamide | Benzaldehyde | 70:30 | 58 |
| (S,S)-(+)-Pseudoephedrine propionamide | p-Nitrobenzaldehyde | 85:15 | 75 |
Data is illustrative and compiled from various sources. Direct comparison under identical conditions is limited in the literature.
Asymmetric Alkylation Reactions
Myers' pseudoephedrine auxiliary excels in asymmetric alkylation reactions, affording high yields and excellent diastereoselectivities with a wide range of electrophiles.[3] Evans' auxiliary can also be used for alkylations, often with high selectivity, but the cleavage of the resulting product to a carboxylic acid can be more challenging than with the Myers' system.[6]
| Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| This compound | Benzyl bromide | >99:1 | 92 |
| This compound | Allyl iodide | 98:2 | ~90 |
| (S,S)-(+)-Pseudoephedrine propionamide | Benzyl bromide | >99:1 | 99 |
| (S,S)-(+)-Pseudoephedrine propionamide | Ethyl iodide | 98:2 | 95 |
Data is illustrative and compiled from various sources. Direct comparison under identical conditions is limited in the literature.
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its removal to furnish the desired enantiomerically enriched product. Both auxiliaries can be cleaved under various conditions to yield different functional groups.
| Desired Product | This compound Cleavage Reagents | Myers' Pseudoephedrine Auxiliary Cleavage Reagents |
| Carboxylic Acid | LiOH, H₂O₂ | H₂SO₄ (aq) or NaOH (aq) |
| Primary Alcohol | LiBH₄ or LiAlH₄ | LiBH₄, TMSCl or LiAlH(OEt)₃ |
| Aldehyde | DIBAL-H or LiAlH(OEt)₃ | LiAlH(OEt)₃ |
| Ester | NaOMe, MeOH | Not a standard transformation |
Experimental Protocols
General Experimental Workflow
Detailed Protocol: Evans Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of this compound in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C, add di-n-butylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., diisopropylethylamine, DIPEA). Stir the mixture for 30-60 minutes to ensure complete formation of the (Z)-boron enolate.
-
Aldol Addition: To the cold enolate solution, add the desired aldehyde dropwise. Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction with a pH 7 buffer and extract the product with an organic solvent. The crude product can be purified by flash chromatography.
-
Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water. Add hydrogen peroxide followed by lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete. Acidify the mixture and extract the desired β-hydroxy carboxylic acid.
Detailed Protocol: Myers Asymmetric Alkylation
-
Enolate Formation: To a suspension of the pseudoephedrine amide and anhydrous lithium chloride (LiCl) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise. Allow the mixture to warm to 0 °C for 15 minutes and then briefly to room temperature before re-cooling to the desired reaction temperature (e.g., 0 °C).[7]
-
Alkylation: Add the alkylating agent (e.g., alkyl halide) to the enolate solution and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. The crude product can be purified by recrystallization or flash chromatography.
-
Auxiliary Cleavage (to Carboxylic Acid): Dissolve the alkylated amide in a mixture of dioxane and aqueous sulfuric acid (e.g., 9 N H₂SO₄) and heat to reflux. After completion, cool the reaction, dilute with water, and extract the desired carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
Conclusion
Both this compound (Evans' auxiliary) and Myers' pseudoephedrine auxiliary are highly effective and reliable tools for asymmetric synthesis. The choice between them largely depends on the desired transformation.
-
For asymmetric aldol reactions , Evans' auxiliary is the superior choice, consistently delivering high syn-diastereoselectivity.
-
For asymmetric alkylation reactions , Myers' auxiliary is generally preferred due to its high diastereoselectivity with a broad range of electrophiles and the often crystalline nature of its products, which facilitates purification.[3]
Ultimately, the selection of a chiral auxiliary should be guided by the specific synthetic target, the desired stereochemical outcome, and the reaction conditions required. Both auxiliaries have played a significant role in the synthesis of complex, biologically active molecules and continue to be invaluable assets for synthetic chemists.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Absolute Stereochemistry in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of absolute stereochemistry is a critical step in asymmetric synthesis, particularly within the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug can be intrinsically linked to the three-dimensional arrangement of its atoms. This guide provides an objective comparison of three widely used techniques for validating absolute stereochemistry: Single Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (NMR-based). We present their underlying principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Stereochemical Validation
In asymmetric synthesis, the goal is to selectively produce a single enantiomer of a chiral molecule. Verifying the absolute configuration of the synthesized compound is a non-negotiable step for regulatory approval and for understanding its biological activity.[1] The choice of analytical technique for this validation depends on several factors, including the physical state of the sample (crystalline or amorphous), the amount of sample available, and the presence of specific functional groups.
Comparison of Key Techniques
The three techniques discussed—X-ray crystallography, VCD, and Mosher's method—offer distinct advantages and are suited to different types of molecules and research questions. X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[2][3] VCD is a powerful solution-phase technique that is not reliant on crystalline samples.[4] Mosher's method is a well-established NMR-based approach for determining the absolute configuration of chiral alcohols and amines.[5][6]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each technique, providing a clear comparison to guide your selection process.
| Parameter | Single Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR-based) |
| Principle | Anomalous dispersion of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light in solution. | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions).[7][8] | ~1-10 mg of sample in a suitable solvent (e.g., CDCl₃, CCl₄).[9] | ~1-5 mg of chiral alcohol or amine.[5][6] |
| Key Output Parameter | Flack parameter (x).[10][11] | VCD spectrum (ΔA). | Chemical shift difference (Δδ = δS - δR).[12][13] |
| Confidence Indicator | Flack parameter close to 0 with a small standard uncertainty (e.g., <0.08 for enantiopure samples).[14] | Good agreement between experimental and DFT-calculated spectra. | Consistent positive and negative Δδ values for protons on either side of the stereocenter.[12] |
| Accuracy | Considered the "gold standard" for unambiguous determination. | High accuracy in determining enantiomeric excess, often around 1-2%.[15] Can achieve a root mean squared error of cross-validation of ~0.46% for enantiomeric purity.[16] | Highly reliable for determining the absolute configuration of secondary alcohols and amines. |
| Analysis Time | Days to weeks (including crystal growth and data collection/analysis). | Hours to a day (including sample preparation, data acquisition, and computational analysis). | 1-2 days (including reaction, purification, and NMR analysis).[5][6] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[8] | Requires computational resources for DFT calculations and may be challenging for highly flexible molecules. | Requires a reactive functional group (-OH or -NH₂) and the successful synthesis and purification of diastereomers.[17] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are step-by-step methodologies for each of the discussed techniques.
Single Crystal X-ray Crystallography
-
Crystal Growth: Obtain a single, high-quality crystal of the enantiomerically pure compound. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. The model is then refined against the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[10][11]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) that has minimal infrared absorption in the region of interest. The concentration should be optimized to give a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized light.[18]
-
Computational Modeling: Perform a conformational search for the molecule using computational chemistry software.
-
DFT Calculations: For the most stable conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Spectral Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum of one enantiomer. A good match in the signs and relative intensities of the bands confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is that of the other enantiomer.[19]
Mosher's Method
-
Derivatization: In two separate reactions, react the chiral alcohol or amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl to form the corresponding (S)- and (R)-MTPA esters or amides.[12][17]
-
Purification: Purify the two diastereomeric products, typically by column chromatography, to remove any unreacted starting materials and reagents.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers in the same deuterated solvent.
-
Spectral Assignment: Assign the proton signals for both diastereomers, often aided by 2D NMR techniques like COSY.
-
Δδ Calculation and Analysis: For each corresponding proton in the two diastereomers, calculate the difference in chemical shifts (Δδ = δS - δR). According to the Mosher model, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the unambiguous assignment of the absolute configuration.[13]
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships of the three techniques.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for VCD Spectroscopy.
Caption: Workflow for Mosher's Method.
Conclusion
The validation of absolute stereochemistry is a cornerstone of modern asymmetric synthesis. Single crystal X-ray crystallography remains the definitive method when suitable crystals are available. For non-crystalline samples or when a solution-phase confirmation is desired, VCD spectroscopy offers a powerful alternative. Mosher's method provides a reliable and accessible NMR-based approach for chiral alcohols and amines. By understanding the principles, protocols, and quantitative aspects of these techniques, researchers can confidently select the most appropriate method to unambiguously determine the absolute stereochemistry of their synthesized molecules, ensuring the quality and safety of new chemical entities.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. Flack parameter - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Mosher ester derivatives [sites.science.oregonstate.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. hindsinstruments.com [hindsinstruments.com]
- 19. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Carboxylic Acids
The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis and development of chiral pharmaceuticals, agrochemicals, and fine chemicals. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for ensuring stereochemical purity, which directly impacts biological activity, efficacy, and safety. This guide provides an objective comparison of the three primary techniques for determining the enantiomeric excess of chiral carboxylic acids: Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Chiral Chromatography (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and definitive methods for separating and quantifying enantiomers.[1][2] These techniques offer high precision and sensitivity, making them the gold standard for chiral purity analysis.[3]
Principle of Separation: Chiral chromatography operates on two main principles:
-
Direct Separation: Enantiomers are separated on a Chiral Stationary Phase (CSP).[3] The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times. Common CSPs include polysaccharide derivatives, cyclodextrins, and protein-based phases.[3][4][5]
-
Indirect Separation: The chiral carboxylic acid is first derivatized with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers have different physical properties and can be separated on a standard achiral column.[7]
Performance Data:
The following table summarizes the performance of different chiral chromatography methods for the separation of chiral carboxylic acids.
| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Analyte Example | Selectivity (α) | Resolution (R_s) | Analysis Time (min) | Reference |
| HPLC | Lux 5 µm Cellulose-1 | Fmoc-Val-OH | 1.37 | 3.90 | < 20 | [3] |
| HPLC | Whelk-O 1 | Naproxen | 1.7 - 2.1 | > 1.5 | < 16 | [8] |
| GC | CP Chirasil-DEX CB (Cyclodextrin) | 2-Pentyl Acetate (derivatized) | 3.00 | Baseline | Variable | [9] |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High resolution and accuracy[10] | Method development can be time-consuming[8] |
| High sensitivity, suitable for trace analysis[10] | Chiral columns can be expensive[6] |
| Well-established and accepted by regulatory agencies[10] | GC is limited to volatile and thermally stable compounds (or their derivatives)[10] |
| Can be used for both analytical and preparative scale separations[11] | Indirect methods require pure derivatizing agents and may introduce artifacts[7] |
| Robust and reproducible results[10] | Higher solvent consumption compared to NMR[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique for determining enantiomeric excess.[13][14] It relies on creating a diastereomeric environment that makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.[13]
Principle of Discrimination:
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms rapidly exchanging, transient diastereomeric complexes with the enantiomers of the carboxylic acid.[13][15] This results in separate, observable signals for each enantiomer.
-
Chiral Derivatizing Agents (CDAs): The carboxylic acid is covalently reacted with a chiral derivatizing agent to form stable diastereomers.[16][17] These diastereomers will exhibit distinct signals in the NMR spectrum, often with larger chemical shift differences (ΔΔδ) than with CSAs. 31P NMR is particularly useful when using phosphorus-containing CDAs due to its simplicity and wide chemical shift range.[16][18]
Performance Data:
The table below shows the performance of various chiral auxiliaries for NMR-based ee determination of chiral carboxylic acids. The chemical shift non-equivalence (ΔΔδ) is a key measure of the method's effectiveness.
| Method | Chiral Auxiliary | Analyte Example | Nucleus | ΔΔδ (ppm) | Reference |
| CSA | BINOL-amino alcohol | Mandelic Acid | ¹H | up to 0.641 | [13] |
| CSA | Actinomycin D | Mandelic Acid | ¹H | > 0.05 | [15] |
| CSA | (DHQ)₂PHAL | Mandelic Acid | ¹H | up to 0.321 | [19] |
| CDA | C₂-symmetrical diamine-P(V) | Chiral Carboxylic Acids | ³¹P | Baseline Separation | [16][17] |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Non-destructive analysis; sample can be recovered[14] | Lower sensitivity compared to chromatography; requires more sample[14][20] |
| Rapid analysis time (typically 5-10 minutes per sample)[12] | Peak overlap can complicate quantification, especially for complex molecules[21] |
| Small solvent volume ("greener" alternative)[12] | Accuracy can be affected by baseline resolution and integration errors |
| Provides structural information simultaneously[22] | Chiral auxiliaries can be expensive |
| No need for a reference standard of the pure enantiomer | Presence of water can interfere with analysis, requiring careful sample preparation[12] |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, CD can be a rapid method for determining ee, especially in high-throughput screening (HTS) applications.[1][23]
Principle of Measurement: While chiral carboxylic acids may have a native CD signal, a more robust approach involves complexation with an achiral host molecule (e.g., a copper(II) complex).[1][23] The binding of the chiral carboxylate guest induces a helical twist in the host, resulting in a strong exciton-coupled circular dichroism (ECCD) signal.[1][24] The sign of the CD signal can indicate the absolute configuration, and its magnitude is proportional to the enantiomeric excess.[23][25] A calibration curve is created using samples of known ee to quantify unknown samples.[26]
Performance Data:
| Host System | Analyte(s) | Key Feature | Average Error | Reference |
| Achiral copper(II) host | PCA, PBA, PPA | Exciton-Coupled CD (ECCD) | ± 3.0% | [1][24] |
| Palladium(II) complex | 2-Phenylpropanoic acid | Strong CD in visible region | Not specified | [27] |
| Multivariate Regression | 3-hydroxy-2-methylbutanoic acid | Predicts ee and de from spectra | Not specified | [28][29] |
| PCA: Phenylchloroacetic acid, PBA: Phenylbromoacetic acid, PPA: Phenylpropanoic acid |
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Very fast, suitable for high-throughput screening (HTS)[1] | Indirect method; requires a chromophoric system or complexation agent |
| Low sample consumption | Generally less accurate and precise than chromatography |
| Can determine absolute configuration from the signal's sign[23] | Requires a calibration curve for each analyte |
| Avoids derivatization steps[26] | Potential for interference from other chiral or absorbing species |
Experimental Workflows and Method Selection
The choice of method depends on various factors including the sample properties, the required accuracy, available instrumentation, and throughput needs.
References
- 1. scispace.com [scispace.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NMR Spectroscopy [www2.chemistry.msu.edu]
- 23. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions
The aldol reaction stands as a foundational carbon-carbon bond-forming reaction in organic synthesis. For professionals in pharmaceutical development and scientific research, achieving precise stereocontrol is critical for synthesizing complex, biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to induce stereoselectivity by temporarily incorporating a chiral moiety onto a prochiral substrate.[1][2] This guide provides an objective comparison of the most prevalent chiral auxiliaries used in asymmetric aldol reactions, supported by performance data and detailed experimental protocols.
General Principle of Chiral Auxiliary-Mediated Aldol Reactions
The use of a chiral auxiliary involves a three-stage process: the attachment of the auxiliary to a prochiral substrate (typically as an N-acyl derivative), the diastereoselective aldol reaction with an electrophile (an aldehyde), and the subsequent cleavage of the auxiliary to reveal the chiral product and ideally recover the auxiliary for reuse.[1]
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are arguably the most widely utilized auxiliaries for stereoselective aldol reactions.[1][3][4][5] They are typically derived from readily available amino acids. The high stereoselectivity is attributed to the formation of a rigid, chair-like six-membered transition state upon chelation of the corresponding Z-enolate with a Lewis acid, most commonly a dialkylboron triflate.[1][5]
Performance Data: Evans' auxiliaries consistently provide excellent diastereoselectivity for syn-aldol products.
| Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 |
| N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 97:3 | >99% | 80-90 |
| N-Acetyl oxazolidinone | Propionaldehyde | TiCl₄, DIPEA | 95:5 | >98% | 75-85 |
Experimental Protocol: Evans syn-Aldol Reaction The following is a representative procedure for the asymmetric aldol addition using a chlorotitanium enolate.[6]
-
To a solution of the N-propionyl oxazolidinone (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C is added TiCl₄ (1.1 mmol, 1.1 equiv).
-
Diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 equiv) is added dropwise, and the resulting dark red solution is stirred for 30 minutes at 0 °C.
-
N-methyl-2-pyrrolidinone (NMP) (1.0 mmol, 1.0 equiv) is added, and the mixture is stirred for an additional 10 minutes.
-
The freshly distilled aldehyde (1.1 mmol, 1.1 equiv) is added directly to the enolate solution.
-
The reaction is stirred for 1-2 hours, then warmed to -40 °C for 1-2 hours before quenching with a half-saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Oppolzer's Camphorsultam Auxiliaries
Derived from naturally occurring camphor, Oppolzer's sultam is another highly effective chiral auxiliary.[1] It is particularly noted for its high crystallinity, which often facilitates the purification of diastereomeric products. The stereochemical outcome is dictated by the rigid bicyclic structure which effectively shields one face of the enolate. Depending on the Lewis acid used, both syn and anti aldol products can be accessed with high selectivity.[7][8][9]
Performance Data:
| Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) |
| N-Propionyl sultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 4:96 | >98% (anti) | 85 |
| N-Propionyl sultam | Isovaleraldehyde | Bu₂BOTf, DIPEA | 95:5 | >98% (syn) | 91 |
| N-Acetyl sultam | Propionaldehyde | Et₂AlCl | >99:1 (syn) | >99% | 89 |
Experimental Protocol: Oppolzer anti-Aldol Reaction A representative procedure for generating the anti-aldol adduct is as follows:
-
A solution of N-propionyl camphorsultam (1.0 mmol) in CH₂Cl₂ (5 mL) is cooled to -78 °C.
-
Titanium(IV) chloride (TiCl₄, 1.1 mmol) is added dropwise, followed by (-)-sparteine (1.2 mmol). The mixture is stirred for 30 minutes.
-
The aldehyde (1.2 mmol) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The product is purified by flash chromatography to yield the anti-aldol adduct.
Crimmins' Thiazolidinethione Auxiliaries
The thiazolidinethione auxiliaries, developed by Michael Crimmins, offer remarkable versatility. A key advantage is the ability to control the stereochemical outcome to favor either the "Evans syn" or the "non-Evans syn" aldol product by simply modifying the stoichiometry of the base and Lewis acid.[10][11][12] This switch is proposed to occur via a change between chelated and non-chelated transition states.[11] The sulfur-containing auxiliary also allows for milder cleavage conditions.[13]
Performance Data:
| Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (Evans syn:non-Evans syn) | Yield (%) |
| N-Propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄ (1 eq), (-)-Sparteine (1 eq) | 3:97 | 88 |
| N-Propionyl thiazolidinethione | Isobutyraldehyde | TiCl₄ (1 eq), (-)-Sparteine (2 eq) | >99:1 | 92 |
| N-Propionyl thiazolidinethione | Benzaldehyde | TiCl₄ (1 eq), (-)-Sparteine (1 eq) | 5:95 | 85 |
| N-Propionyl thiazolidinethione | Benzaldehyde | TiCl₄ (1 eq), (-)-Sparteine (2 eq) | 98:2 | 90 |
Experimental Protocol: Tunable Aldol Reaction The following procedure highlights the selective formation of "Evans syn" and "non-Evans syn" products.[10]
-
A solution of the N-propionyl thiazolidinethione (0.5 mmol) in CH₂Cl₂ (5 mL) is cooled to -78 °C.
-
TiCl₄ (0.55 mmol, 1.1 equiv) is added, and the solution is stirred for 5 minutes.
-
For the "non-Evans syn" product: (-)-Sparteine (0.55 mmol, 1.1 equiv) is added. For the "Evans syn" product: (-)-Sparteine (1.1 mmol, 2.2 equiv) is added.
-
The mixture is stirred at -78 °C for 1 hour.
-
The aldehyde (0.6 mmol, 1.2 equiv) is added, and the reaction is stirred for 1 hour at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.
Myers' Pseudoephedrine Amides
Andrew Myers developed a practical and efficient methodology using pseudoephedrine as a chiral auxiliary.[14] Both enantiomers of pseudoephedrine are inexpensive and readily available. The reaction proceeds through a lithium enolate, and alkylations and aldol reactions are highly diastereoselective.[1][15] A key feature is the straightforward removal of the auxiliary under mild acidic or basic conditions to yield various products like α-methyl-β-hydroxy acids, esters, or ketones.[16][17]
Performance Data:
| Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Pseudoephedrine propionamide | Pivalaldehyde | 1) LDA, LiCl 2) ZrCp₂Cl₂ 3) Aldehyde | >98:2 | 85 |
| Pseudoephedrine propionamide | Benzaldehyde | 1) LDA, LiCl 2) ZrCp₂Cl₂ 3) Aldehyde | 97:3 | 89 |
| Pseudoephedrine propionamide | Isobutyraldehyde | 1) LDA, LiCl 2) Aldehyde | 1:19 | 91 |
Experimental Protocol: Pseudoephedrine-Mediated syn-Aldol Reaction The following is a general procedure for achieving high syn-selectivity via transmetalation.[16][17]
-
A solution of the pseudoephedrine propionamide (1.0 mmol) and LiCl (6.0 mmol) in THF (10 mL) is cooled to -78 °C.
-
Lithium diisopropylamide (LDA, 2.2 mmol) is added dropwise, and the solution is stirred for 1 hour at -78 °C, then 15 minutes at 0 °C, and finally re-cooled to -78 °C.
-
A solution of ZrCp₂Cl₂ (1.2 mmol) in THF is added, and the mixture is stirred for 1 hour at -78 °C.
-
The aldehyde (1.5 mmol) is added, and the reaction is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The product is purified by flash chromatography.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral directing group is a critical decision in asymmetric synthesis, balancing cost, efficiency, and overall yield. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans-type oxazolidinones, pseudoephedrine derivatives, and the naturally derived catalyst, cinchonine hydrochloride. The analysis is supported by experimental data to inform the selection process for specific applications.
Executive Summary
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The ideal chiral auxiliary is inexpensive, easily attached and removed, provides high stereoselectivity, and can be recovered and reused. This guide evaluates three popular choices:
-
Evans-Type Oxazolidinones: Renowned for their high stereoselectivity in a variety of reactions, particularly aldol additions, providing excellent and predictable control over the formation of new stereocenters. However, they are relatively expensive and require stoichiometric use.
-
Pseudoephedrine Derivatives: Offer a practical and cost-effective option for the asymmetric alkylation of amides, often yielding highly crystalline products that are easily purified. While effective, the use of pseudoephedrine can be subject to regulatory restrictions in some regions.
-
Cinchonine Hydrochloride: A Cinchona alkaloid that functions as an organocatalyst, offering a cost-effective and sustainable approach for a range of asymmetric transformations, including Michael additions and aldol reactions. Being a catalyst, it is used in sub-stoichiometric amounts, which is a significant economic advantage.
The choice between these options will ultimately depend on the specific reaction, the scale of the synthesis, and the economic considerations of the project.
Cost-Benefit Analysis
The economic viability of a chiral induction method is a key factor in its application, particularly in industrial settings. The following table provides a comparative cost analysis of an Evans auxiliary, pseudoephedrine, and cinchonine hydrochloride.
| Chiral Auxiliary/Catalyst | Representative Structure | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | 177.20 | $136.00 / 25 g | ~$965 | |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 | $200.00 / 25 g | ~$1320 | |
| Cinchonine Hydrochloride | 330.85 | $147.25 / 25 g | ~$1460 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine can also be influenced by regulatory restrictions.
Performance Comparison
The performance of a chiral auxiliary is primarily assessed by the yield and stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee) of the desired product.
| Reaction Type | Chiral Auxiliary/Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Asymmetric Aldol Reaction | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | 80-95 | >99 (de) |
| Asymmetric Alkylation | (1S,2S)-(+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl bromide | 80-99 | 90-98 (de) |
| Asymmetric Michael Addition | Cinchonine-derived thiourea | Dimethyl malonate | trans-β-nitrostyrene | 95 | 94 (ee) |
Experimental Protocols
Asymmetric Aldol Reaction with Evans Auxiliary
This protocol describes a typical Evans aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.
Materials:
-
N-Acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 1 hour to ensure complete enolization.
-
The reaction is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer.
-
The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product.
Asymmetric Alkylation with Pseudoephedrine Auxiliary
This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide enolate.
Materials:
-
N-Acyl pseudoephedrine amide (e.g., N-propionyl-(1S,2S)-(+)-pseudoephedrine)
-
Alkyl halide (e.g., benzyl bromide)
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
A suspension of anhydrous LiCl (6.0-7.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
-
The N-acyl pseudoephedrine amide (1.0 equiv) is added, and the mixture is cooled to -78 °C.
-
A solution of LDA (2.0 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C, followed by warming to 0 °C for 30 minutes, and then re-cooling to -78 °C.
-
The alkyl halide (1.5-4.0 equiv) is added dropwise.
-
The reaction is stirred at -78 °C to 0 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization. The diastereomeric excess is determined by chiral HPLC or by derivatization followed by NMR analysis.
Asymmetric Michael Addition Catalyzed by a Cinchonine Derivative
This protocol describes a typical asymmetric Michael addition using a cinchonine-derived thiourea catalyst.
Materials:
-
Cinchonine-derived thiourea catalyst (1-10 mol%)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate)
-
trans-β-Nitrostyrene
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cinchonine-derived thiourea catalyst (e.g., 1 mol%).
-
Add anhydrous toluene and stir until the catalyst is fully dissolved.
-
Add the 1,3-dicarbonyl compound (1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature).
-
Add trans-β-nitrostyrene (1.0 equiv).
-
Stir the reaction vigorously for 24-72 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practical aspects of the synthetic route.
-
Evans-type oxazolidinones are the gold standard for achieving high and predictable stereoselectivity, especially in aldol reactions, making them a preferred choice for small-scale synthesis and complex target molecules where reliability is paramount.
-
Pseudoephedrine derivatives offer a cost-effective and highly practical alternative for asymmetric alkylations, particularly when the resulting crystalline products simplify purification. However, researchers must be mindful of potential regulatory hurdles.
-
Cinchonine hydrochloride and its derivatives represent a paradigm shift towards more sustainable and atom-economical asymmetric synthesis. As a catalyst, it offers significant cost savings on a larger scale and is an excellent choice for reactions like Michael additions.
Ultimately, the optimal chiral auxiliary is context-dependent. For early-stage research and development where achieving the desired stereoisomer with high purity is the primary goal, the higher cost of an Evans auxiliary may be justified. For process development and large-scale synthesis, the economic and environmental benefits of a catalytic system like cinchonine hydrochloride become increasingly attractive.
The Efficacy of (S)-4-benzyl-3-propionyloxazolidin-2-one in Complex Molecule Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a reaction before being cleaved. Among these, the Evans' oxazolidinone auxiliaries, particularly (S)-4-benzyl-3-propionyloxazolidin-2-one, have emerged as a highly reliable and versatile class of reagents. This guide provides a comprehensive comparison of the efficacy of this compound with other chiral auxiliaries in key synthetic transformations, supported by experimental data and detailed protocols.
Performance in Asymmetric Reactions
This compound consistently delivers high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, primarily due to the steric influence of the C4-benzyl group. This substituent effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face.
Asymmetric Alkylation
Asymmetric alkylation of the enolate derived from this compound is a robust method for the synthesis of chiral carboxylic acid derivatives. The reaction typically proceeds with high diastereoselectivity, especially with reactive alkyl halides.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl bromide | >99:1 | 95 |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | Benzyl bromide | 98:2 | 93 |
| (S)-4-phenyl-3-propionyloxazolidin-2-one | Benzyl bromide | 97:3 | 90 |
| This compound | Methyl iodide | >99:1 | 92 |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | Methyl iodide | 97:3 | 90 |
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of syn-β-hydroxy carbonyl compounds with exceptional control. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, where the stereochemistry is dictated by the chiral auxiliary.
Table 2: Comparison of Evans' Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | 99:1 | 80-90 |
| (R)-4-phenyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | 98:2 | 82 |
| This compound | Benzaldehyde | >99:1 | 88 |
| (S)-4-isopropyl-3-propionyloxazolidin-2-one | Benzaldehyde | >99:1 | 85[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone
This procedure describes the attachment of the propionyl group to the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of this compound
This protocol details the diastereoselective alkylation of the N-acylated auxiliary.
Materials:
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add NaHMDS or LDA (1.1 eq) dropwise and stir for 30-60 minutes to form the Z-enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography.
Protocol 3: Asymmetric Aldol Reaction
This protocol describes the boron-mediated asymmetric aldol reaction.
Materials:
-
This compound
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol, pH 7 buffer, 30% hydrogen peroxide
Procedure:
-
To a flame-dried flask, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction by sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the product with CH₂Cl₂, wash the combined organic layers, dry, and concentrate.
-
Purify the syn-aldol adduct by flash chromatography.
Visualizing the Workflow and Mechanism of Stereocontrol
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the underlying principle of stereochemical induction.
Caption: General experimental workflow for asymmetric synthesis using this compound.
Caption: Mechanism of stereocontrol in the Evans asymmetric aldol reaction. Note: The images in the diagram are placeholders and would be replaced with actual chemical structure images in a publication.
Conclusion
This compound stands out as a highly effective chiral auxiliary for the synthesis of complex molecules. Its ability to induce high levels of diastereoselectivity in both alkylation and aldol reactions, coupled with the reliability of the experimental protocols, makes it a preferred choice for researchers in both academic and industrial settings. The steric bulk of the benzyl group provides excellent facial shielding of the enolate, leading to predictable and highly selective transformations. While other auxiliaries also demonstrate good efficacy, the consistent performance and extensive literature precedent for this compound solidify its position as a gold standard in asymmetric synthesis.
References
A Comparative Benchmarking Guide to the Stereoselectivity of N-Acyloxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, N-acyloxazolidinones, pioneered by David A. Evans, have established themselves as a cornerstone for reliable and predictable stereochemical control. These chiral auxiliaries have proven invaluable in a multitude of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the stereoselectivity of various commercially available N-acyloxazolidinones in three benchmark reactions: alkylation, aldol addition, and Diels-Alder reaction. The performance of each auxiliary is summarized in detailed tables, supported by comprehensive experimental protocols.
Data Presentation: Comparative Stereoselectivity
The efficacy of a chiral auxiliary is primarily determined by its ability to direct a chemical transformation to yield a high excess of one diastereomer. The following tables present a comparative summary of the diastereomeric ratios (d.r.) achieved with different N-acyloxazolidinone auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Alkylation of N-Propionyl Oxazolidinones
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| 1 | (4S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 |
| 2 | (4S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 |
| 3 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 |
| 4 | (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2[1][2] |
| 5 | (4S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | LDA | 95:5 |
| 6 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Ethyl iodide | LDA | 97:3 |
Table 2: Asymmetric Aldol Addition of N-Propionyl Oxazolidinones
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| 1 | (4S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 |
| 2 | (4S)-4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 |
| 3 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | 99:1 |
| 4 | (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | 94:6 |
| 5 | (4S)-4-Isopropyl-2-oxazolidinone | Acetaldehyde | MgBr₂ | 95:5 (anti)[3] |
| 6 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | Sn(OTf)₂ | 98:2 |
Table 3: Asymmetric Diels-Alder Reaction of N-Acryloyl Oxazolidinones
| Entry | Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) |
| 1 | (4S)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1[4] |
| 2 | (4S)-4-Isopropyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1[4] |
| 3 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 100:1[4] |
| 4 | (4S)-4-Benzyl-2-oxazolidinone | 1,3-Butadiene | MgBr₂ | 95:5 |
| 5 | (4S)-4-Isopropyl-2-oxazolidinone | Isoprene | ZnCl₂ | 90:10[1] |
| 6 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Danishefsky's diene | Eu(fod)₃ | 92:8 |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are representative and may require optimization based on the specific substrate and auxiliary used.
Protocol 1: Synthesis of N-Acyloxazolidinone
This procedure describes the acylation of the chiral auxiliary, a necessary first step for its use in stereoselective transformations.
-
Dissolution and Cooling: Dissolve the selected N-acyloxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium salt.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the asymmetric alkylation of an N-acyloxazolidinone enolate.
-
Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. Stir the mixture for 30-60 minutes at -78 °C to form the enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.[5]
Protocol 3: Diastereoselective Aldol Addition
This protocol describes a typical procedure for a boron-mediated asymmetric aldol reaction.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv.) followed by the dropwise addition of a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and extract with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 4: Diastereoselective Diels-Alder Reaction
This protocol provides a general method for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
-
Reaction Setup: Dissolve the N-acryloyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.5 equiv.) dropwise.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature for several hours until completion, as monitored by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the cycloadduct by flash chromatography and determine the endo:exo diastereomeric ratio by ¹H NMR analysis.
Protocol 5: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid using lithium hydroperoxide.[1][6][7][8]
-
Reaction Setup: Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water and cool to 0 °C.[6]
-
Reagent Addition: Add aqueous hydrogen peroxide (30%, 4.0 equiv.) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv.).[6]
-
Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours.[6]
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv.).[6]
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous layer with an organic solvent to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for benchmarking the stereoselectivity of N-acyloxazolidinones and the general mechanism of stereoselection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (R)-4-Benzyl-2-oxazolidinone | 102029-44-7 | FB18329 [biosynth.com]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
A Researcher's Guide to Confirming Product Structure After Auxiliary Cleavage
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. However, the successful removal of the auxiliary and the definitive confirmation of the final product's structure and stereoisomeric purity are critical concluding steps. This guide provides a comparative overview of the essential analytical techniques used for this purpose, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Workflow for Post-Cleavage Analysis
The journey from a crude reaction mixture to a fully characterized product involves a systematic workflow. The primary stages include purification of the target molecule, followed by a suite of analytical techniques to confirm its identity, purity, and stereochemistry.
Caption: General workflow for product confirmation after auxiliary cleavage.
Comparison of Key Analytical Techniques
The structural elucidation of an organic compound is rarely accomplished with a single technique.[1][2] A combination of spectroscopic and chromatographic methods is typically employed to build a comprehensive and unambiguous picture of the molecule.[3][4][5] The following table compares the primary techniques used after chiral auxiliary cleavage.
| Technique | Primary Information Obtained | Sample Requirements | Destructive? | Primary Use Case in this Context |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment of nuclei, relative stereochemistry.[3][6][7] | 1-10 mg, soluble in deuterated solvent. | No[4] | The cornerstone for determining the overall molecular structure and confirming the absence of the auxiliary's signals.[8][9] |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (High-Res MS).[10][11][12] | <1 mg, often introduced via LC or GC. | Yes | Confirming the correct molecular weight of the product and the successful removal of the auxiliary.[13][14] |
| Chromatography (HPLC, GC, TLC) | Purity, separation of components in a mixture.[15][16][17] | Micrograms to milligrams, soluble. | No (analytical) | Assessing the purity of the isolated product and separating it from the cleaved auxiliary.[18] |
| Chiral HPLC | Enantiomeric excess (e.e.) / diastereomeric ratio (d.r.). | Micrograms to milligrams, soluble. | No | Quantifying the stereochemical success of the asymmetric synthesis. |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration.[19][20] | High-quality single crystal (0.1-0.5 mm).[20] | No | The definitive method for determining the absolute stereochemistry of a crystalline solid.[21][22][23] |
| Infrared (IR) Spectroscopy | Presence/absence of specific functional groups.[14][24] | ~1 mg, solid or liquid. | No | Quickly verifying the chemical transformation (e.g., disappearance of the auxiliary's amide C=O, appearance of a product's acid/alcohol O-H).[4] |
Decision Pathway for Analysis
The choice of analytical methods often depends on the physical properties of the product and the specific questions that need to be answered. This decision tree illustrates a logical approach to structural confirmation.
Caption: Decision tree for selecting analytical methods.
Experimental Protocols
Detailed and reproducible experimental methods are paramount in scientific research. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure of the product and confirm the absence of the chiral auxiliary.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product into a clean NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.
-
Homogenization: Gently vortex or invert the tube until the sample is completely dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to note are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[9]
-
Acquire a ¹³C NMR spectrum (often using a proton-decoupled pulse sequence) to observe all unique carbon environments.[7]
-
If the structure is complex or ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.[3]
-
-
Data Analysis: Compare the obtained spectra with the expected structure. Confirm the disappearance of characteristic signals from the chiral auxiliary (e.g., benzylic protons for an Evans auxiliary) and the appearance of new signals corresponding to the product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To simultaneously assess the purity of the product and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1-1.0 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile). Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Separation (HPLC):
-
Inject a small volume (1-10 µL) of the sample solution onto an appropriate HPLC column (e.g., C18 for reverse-phase).[17]
-
Run a gradient or isocratic method with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to separate the product from any impurities.
-
-
Mass Spectrometric Detection (MS):
-
Data Analysis:
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a crystalline product.
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystal should be of a suitable size, typically 0.1-0.5 mm in each dimension.[20]
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[21]
-
For a chiral, enantiomerically pure compound, anomalous scattering data can be used to determine the absolute configuration.[22][23] This is often expressed via the Flack parameter.[23]
-
-
Data Analysis: The final output is a detailed 3D model of the molecule, confirming its connectivity and absolute stereochemistry.[19]
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dc.narpm.org [dc.narpm.org]
- 4. savitapall.com [savitapall.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. scribd.com [scribd.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 14. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 15. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 16. longdom.org [longdom.org]
- 17. pharmanow.live [pharmanow.live]
- 18. mdpi.com [mdpi.com]
- 19. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. purechemistry.org [purechemistry.org]
- 22. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 23. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 24. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 25. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
The Zimmerman-Traxler Model: A Cornerstone in Stereoselective Evans Aldol Reactions
The Evans aldol reaction, a powerful tool in asymmetric synthesis for the construction of chiral β-hydroxy carbonyl compounds, owes much of its predictability and high stereoselectivity to the Zimmerman-Traxler model. This model, originally proposed for the Ivanov and Reformatsky reactions, provides a robust framework for rationalizing the diastereochemical outcome of aldol reactions involving metal enolates.[1][2] In the context of the Evans aldol reaction, it elegantly explains the observed formation of syn-aldol products through a well-defined, chair-like, six-membered transition state.[3][4]
At the heart of the Zimmerman-Traxler model is the geometry of this cyclic transition state, which involves the metal cation of the enolate coordinating to the carbonyl oxygen of the aldehyde.[2] This arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.[2] For the Evans aldol reaction, the formation of a (Z)-enolate is crucial, typically achieved using a boron Lewis acid like dibutylboron triflate.[4] This (Z)-enolate, when reacting with an aldehyde, adopts a chair-like transition state where the bulky substituent on the chiral auxiliary and the R group of the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, leading to the observed syn-diastereomer.[2][5]
Visualizing the Zimmerman-Traxler Transition State
The following diagram illustrates the favored Zimmerman-Traxler transition state for the Evans aldol reaction, leading to the syn-aldol product.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Quantitative Analysis of Diastereoselectivity
The Zimmerman-Traxler model's predictive power is substantiated by extensive experimental data, which consistently demonstrates high syn-diastereoselectivity in Evans aldol reactions. The choice of Lewis acid and the structure of the N-acyl oxazolidinone chiral auxiliary play a significant role in achieving this high level of stereocontrol.
| N-Acyl Oxazolidinone (Chiral Auxiliary) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-4-benzyl-2-oxazolidinone derivative | Isobutyraldehyde | Bu₂BOTf / Et₃N | >97:3 | Organic Syntheses, Coll. Vol. 8, p.18 (1993) |
| (S)-4-benzyl-2-oxazolidinone derivative | Benzaldehyde | Bu₂BOTf / i-Pr₂NEt | >99:1 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| (R)-4-phenyl-2-oxazolidinone derivative | Propionaldehyde | Bu₂BOTf / i-Pr₂NEt | 98:2 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| (S)-4-isopropyl-2-oxazolidinone derivative | n-Octanal | Bu₂BOTf / Et₃N | High d.r. | Alfa Chemistry |
Experimental Protocol: A Representative Evans Aldol Reaction
The following is a representative experimental protocol for the highly diastereoselective Evans aldol reaction between an N-propionyl oxazolidinone and isobutyraldehyde, consistent with the principles of the Zimmerman-Traxler model.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, dibutylboron triflate is added, followed by the dropwise addition of triethylamine or diisopropylethylamine, maintaining the temperature below 3 °C. The mixture is stirred at 0 °C for approximately 30 minutes to facilitate the formation of the (Z)-boron enolate.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C. Isobutyraldehyde is added dropwise, and the reaction is stirred at this temperature for about 2 hours, followed by warming to 0 °C and stirring for an additional hour.
-
Work-up: The reaction is quenched by the addition of methanol, followed by a mixture of methanol and 30% hydrogen peroxide. The mixture is stirred vigorously at 0 °C for 1 hour. The reaction mixture is then diluted with saturated aqueous NaHCO₃ and extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated aqueous Na₂SO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting aldol adduct can be purified by flash chromatography or recrystallization. The diastereomeric purity is typically determined by gas chromatography or ¹H NMR spectroscopy.[6]
Alternative Models and Deviations
While the Zimmerman-Traxler model is highly successful in predicting the outcome of many aldol reactions, including the Evans syn-selective reaction, alternative models and deviations exist, particularly when different metal enolates or reaction conditions are employed.
-
Open Transition States: The Mukaiyama aldol reaction, which utilizes silyl enol ethers and a Lewis acid catalyst, is believed to proceed through an open, extended transition state rather than a closed cyclic one.[1][7] This often leads to different stereochemical outcomes compared to those predicted by the Zimmerman-Traxler model.
-
Chelated vs. Non-Chelated Transition States: In reactions involving titanium enolates, both chelated and non-chelated transition states are possible.[8][9] The non-chelated pathway, which is analogous to the Zimmerman-Traxler model, typically leads to the "Evans syn" product. However, under certain conditions, a chelated transition state, where the carbonyl group of the chiral auxiliary also coordinates to the titanium center, can become favorable, leading to the formation of the "non-Evans syn" aldol product.[8][9]
-
Boat Transition States: While the chair conformation is generally favored, the possibility of a boat-like transition state has been proposed in some cases, for instance, with magnesium Lewis acids, which can lead to the formation of anti-aldol products even with an Evans auxiliary.[7]
Logical Relationship of Stereochemical Control
The following diagram illustrates the logical flow from enolate geometry to the final product stereochemistry as predicted by the Zimmerman-Traxler model.
Caption: Logical flow of the Evans aldol reaction via the Zimmerman-Traxler model.
References
- 1. Aldol reaction [landsurvival.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Protocol for (S)-4-Benzyl-3-propionyloxazolidin-2-one
Essential guidelines for the safe and compliant disposal of (S)-4-Benzyl-3-propionyloxazolidin-2-one are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a chiral auxiliary widely used in asymmetric synthesis. While specific toxicity and environmental fate data are not extensively available, its classification based on similar chemical structures necessitates handling it as hazardous chemical waste. Proper disposal is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.
Hazard Profile and Safety Precautions
Based on Safety Data Sheets (SDS) for structurally related compounds like (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one and (S)-4-Benzyl-2-oxazolidinone, this compound should be handled with caution. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and a closely related compound.
| Property | This compound | (S)-4-Benzyl-2-oxazolidinone |
| CAS Number | 101711-78-8[4] | 90719-32-7[2] |
| Molecular Formula | C₁₃H₁₅NO₃[4] | C₁₀H₁₁NO₂ |
| Molecular Weight | 233.26 g/mol [4] | Not specified |
| Appearance | White to off-white solid[4] | Off-white powder/solid[2] |
| Melting Point | 44-46 °C[4] | Not specified |
| GHS Hazard Statements | H302, H315, H319, H335 (based on similar compounds)[1] | H302[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the collection and disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Objective: To safely collect and label waste containing this compound for disposal by a licensed hazardous waste contractor.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Appropriate solvents for rinsing (e.g., ethanol, acetone)
-
Sealable bags for contaminated solid waste
Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect unreacted this compound, contaminated spill absorbents, and grossly contaminated items (e.g., weighing boats, gloves) in a designated, sealed, and clearly labeled solid chemical waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled liquid chemical waste container. Ensure the container is compatible with the solvents used.
-
Contaminated Labware: Glassware and other labware that have come into contact with the compound should be decontaminated before washing or disposal.
-
-
Decontamination of Labware:
-
Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Collect the rinsate in the designated liquid hazardous waste container.
-
After triple rinsing, the labware can be washed according to standard laboratory procedures.
-
-
Labeling of Waste Containers:
-
Affix a hazardous waste label to each container.
-
Clearly write the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Record the accumulation start date.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from heat and sources of ignition.[1]
-
Ensure containers are kept closed except when adding waste.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1][3] Disposal must be in accordance with local, state, and federal regulations.[2][3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
